molecular formula C9H8N2S B1662991 5-Methyl-4-phenyl-1,2,3-thiadiazole CAS No. 64273-28-5

5-Methyl-4-phenyl-1,2,3-thiadiazole

Cat. No.: B1662991
CAS No.: 64273-28-5
M. Wt: 176.24 g/mol
InChI Key: JRIBFXXOLIOOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-5-methyl-1,2,3-Thiadiazole(cas 64273-28-5) is a CYP2B4 and CYP2E1 inhibitor.

Properties

IUPAC Name

5-methyl-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBFXXOLIOOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320370
Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64273-28-5
Record name 1,2,3-Thiadiazole, 5-methyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64273-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 358739
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64273-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties that range from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2][3] This document details the well-established Hurd-Mori synthesis as the primary synthetic route, offering a causality-driven explanation of experimental choices, a step-by-step protocol, and critical safety considerations. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[2] Among the four possible regioisomers, the 1,2,3-thiadiazole core has emerged as a privileged structure in the design of novel therapeutic agents.[4] Its derivatives are known to act as plant growth regulators and possess a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties.[1][2] The specific target compound, this compound (CAS 64273-28-5), serves as a valuable building block and a subject of study for its potential as a mechanism-based inhibitor of cytochrome P450 enzymes, such as CYP2B4 and CYP2E1.[5]

The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride.[6][7] This guide will focus on this trusted methodology, providing the necessary detail to empower researchers to replicate and adapt this synthesis for their specific applications.

Synthetic Methodology: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a classic and versatile method for generating 1,2,3-thiadiazoles.[6][8] The reaction proceeds via the treatment of an N-acyl or N-tosyl hydrazone of a ketone containing an α-methylene group with thionyl chloride (SOCl₂). The choice of this pathway is dictated by its reliability, the accessibility of starting materials, and the generally good yields obtained.[9][10]

The mechanism involves an electrophilic attack by thionyl chloride on the hydrazone, leading to a concerted cyclization and elimination of sulfur dioxide and hydrogen chloride, ultimately forming the stable aromatic thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen, such as a tosyl group, is often crucial for a successful cyclization.[10]

Reaction Mechanism: Hurd-Mori Synthesis

G cluster_reagents Key Reagents start Propiophenone (Starting Material) hydrazone Propiophenone Tosylhydrazone start->hydrazone + Tosylhydrazine (Hydrazone Formation) intermediate Cyclization Intermediate (N-Sulfinyl Hydrazone) hydrazone->intermediate + Thionyl Chloride (SOCl₂) (Electrophilic Attack) product 5-Methyl-4-phenyl- 1,2,3-thiadiazole intermediate->product Cyclization & Elimination (-SO₂, -HCl) Tosylhydrazine Tosylhydrazine Thionyl_Chloride Thionyl Chloride G step1 Step 1: Hydrazone Synthesis Propiophenone + Tosylhydrazine Reflux in Ethanol Isolate & Purify char1 Characterization 1 Confirm Hydrazone Structure ¹H NMR, FT-IR step1->char1 Verify Intermediate step2 Step 2: Cyclization Hydrazone + Thionyl Chloride Stir at Room Temp. Quench & Extract char1->step2 Proceed char2 Characterization 2 Confirm Final Product ¹H NMR, ¹³C NMR, FT-IR, MS step2->char2 Verify Product

References

An In-depth Technical Guide to the Biological Activity of Novel Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiadiazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its four constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) offer distinct electronic and steric properties, but it is the 1,3,4-thiadiazole isomer that has garnered the most profound interest from the scientific community.[2][3]

The significance of the 1,3,4-thiadiazole core stems from several key physicochemical characteristics. It is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, allowing its derivatives to potentially interfere with DNA replication and other critical cellular processes.[4] Furthermore, the mesoionic character of the ring and the presence of a sulfur atom contribute to favorable liposolubility, enabling thiadiazole-containing compounds to effectively cross biological membranes and engage with intracellular targets.[5][6] This inherent versatility has led to the development of numerous thiadiazole derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which will be the focus of this guide.[2][7][8]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the rationale for specific protocols, and the mechanistic basis of the observed biological activities.

Part 1: Foundational Synthesis of the 1,3,4-Thiadiazole Core

A robust and versatile synthetic strategy is the bedrock of any medicinal chemistry program. For 1,3,4-thiadiazole derivatives, a common and efficient pathway involves the acid-catalyzed cyclization of thiosemicarbazide intermediates. This approach is widely adopted due to the accessibility of starting materials and generally high yields.

Experimental Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes a foundational method for creating the 2-amino-5-aryl-1,3,4-thiadiazole scaffold, a common precursor for further functionalization.

Rationale: The reaction proceeds via the initial formation of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide. This intermediate is then oxidatively cyclized. The choice of phosphorous oxychloride in this example serves as both a dehydrating and cyclizing agent, facilitating the intramolecular reaction to form the stable five-membered thiadiazole ring.[9] This is a self-validating system as the successful formation of the product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), and the characteristic spectral data for the thiadiazole ring provides unambiguous confirmation of cyclization.

Step-by-Step Methodology:

  • Thiosemicarbazone Formation:

    • In a 250 mL round-bottom flask, dissolve an equimolar quantity of a substituted benzaldehyde and thiosemicarbazide in ethanol.

    • Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield the intermediate thiosemicarbazone.

  • Oxidative Cyclization:

    • To a flask containing the dried thiosemicarbazone intermediate, add phosphorous oxychloride in a 1:1 molar ratio.[9]

    • Reflux the mixture gently for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • After cooling, slowly and carefully pour the reaction mixture into 200 mL of ice water with constant stirring.

    • Neutralize the solution with a suitable base, such as an ammonia solution, until a precipitate forms.[9]

    • Filter the crude product, wash with water, and dry.

    • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole derivative.

  • Characterization:

    • Confirm the structure of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Workflow for Synthesis and Verification

Caption: General workflow for the synthesis and verification of 1,3,4-thiadiazole derivatives.

Part 2: Anticancer Activity of Thiadiazole Derivatives

The development of novel anticancer agents is a paramount goal in medicinal chemistry, and thiadiazole derivatives have emerged as a highly promising class of compounds.[6] Their structural similarity to pyrimidine endows them with the ability to interfere with nucleic acid synthesis, while their capacity to interact with various protein kinases and enzymes makes them potent inhibitors of cancer cell proliferation.[4][7]

Mechanisms of Action

Thiadiazole derivatives exert their anticancer effects through multiple mechanisms:

  • Inhibition of Protein Kinases: Many derivatives have been shown to interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[7]

  • Enzyme Inhibition: Certain thiadiazoles act as potent inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases, histone deacetylases (HDACs), and topoisomerases.[7]

  • Induction of Apoptosis: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[7]

  • Hsp90 Inhibition: Some derivatives bind to Heat shock protein 90 (Hsp90), leading to the degradation of its client oncoproteins and subsequent inhibition of tumor growth.[5]

Anticancer Signaling Pathway Inhibition

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer thiadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Phenyl-substituted Thiadiazole (8a)A549 (Lung)1.62[4]
Propenyl-substituted Thiadiazole (22d)MCF-7 (Breast)1.52[4]
Propenyl-substituted Thiadiazole (22d)HCT-116 (Colon)10.3[4]
2,5-Difluorophenyl Thiazole (2f)MCF-7 (Breast)7.7[10]
Naphthalen-2-yl Thiadiazole (3b)MCF-7 (Breast)High Effect[10]
DHEA-fused Thiadiazole (22, 23, 25)T47D (Breast)0.042 - 0.058[5]
Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a reliable and high-throughput method for determining cytotoxicity (IC₅₀ values) of novel compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in an appropriate medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel thiadiazole derivative in DMSO.

    • Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Antimicrobial Activity of Thiadiazole Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents. Thiadiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[2][11]

Mechanisms of Action

The antimicrobial efficacy of thiadiazoles is often attributed to their ability to:

  • Disrupt Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives can interfere with the enzymatic processes responsible for building and maintaining the bacterial cell wall.[11]

  • Inhibit Key Enzymes: They can target essential enzymes within microbial metabolic pathways, such as purine metabolism, thereby halting growth and replication.[11]

  • Damage Cell Membranes: The lipophilic nature of the thiadiazole ring can facilitate interaction with and disruption of the microbial cell membrane, leading to cell lysis.[11]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Tetranorlabdane Thiadiazole (14a)Bacillus polymyxa2.5-[12]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeMicrococcus luteus15.63-[12]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeStaphylococcus epidermidis31.25-[12]
Mercapto-thiadiazole (58a)Enterococcus faecalis-12[12]
Benzimidazole-furan Thiadiazole (48)Staphylococcus aureus-18.96[12]
Benzimidazole-furan Thiadiazole (48)Escherichia coli-17.33[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result (µg/mL) that is more informative than qualitative diffusion assays. By challenging a standardized inoculum of bacteria with serial dilutions of the compound, we can precisely identify the concentration at which bacteriostatic activity occurs. This method is highly reproducible and amenable to high-throughput screening.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a stock solution of the thiadiazole derivative and add 100 µL of the working concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (broth and inoculum, no compound), and well 12 as a sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).

Antimicrobial Screening Workflow

G Start Synthesized Thiadiazole Derivative Library SerialDilution Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate Start->SerialDilution PrepInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate ReadMIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->ReadMIC DataAnalysis Record and Analyze MIC Values ReadMIC->DataAnalysis

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 4: Anti-inflammatory Activity of Thiadiazole Derivatives

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many novel thiadiazole derivatives have been developed as potent anti-inflammatory agents, often with improved safety profiles.[13][14]

Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs, including many thiadiazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][15] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] By blocking these enzymes, thiadiazole compounds can effectively reduce the inflammatory response. Some novel derivatives have shown selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[15]

Arachidonic Acid Pathway

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Thiadiazole Thiadiazole NSAID Thiadiazole->COX Inhibition

Caption: Inhibition of the arachidonic acid pathway by COX-inhibiting thiadiazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents.

Compound Derivative% Inhibition of EdemaReference
Thiadiazole-Pyrazole (6b)72.33%[15]
Thiadiazole-Pyrazole (6m)71.17%[15]
Imidazo-Thiadiazole (5c)Better than Diclofenac[14]
Substituted Thiadiazole (3d)Prominent Activity[16]
Substituted Thiadiazole (3e)Prominent Activity[16]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Rationale: This in vivo model is used to assess the efficacy of compounds against acute inflammation. Injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Diclofenac), and Test Compound groups (at various doses).

  • Baseline Paw Volume Measurement:

    • Using a plethysmometer, measure the initial volume of the right hind paw of each rat up to the ankle joint. This is the baseline reading (V₀).

  • Compound Administration:

    • Administer the test compounds (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) and the standard drug orally or intraperitoneally.

    • The control group receives only the vehicle.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage of edema (swelling) at each time point for each animal: Edema (%) = ((Vₜ - V₀) / V₀) * 100.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Part 5: Conclusion and Future Perspectives

This guide has illuminated the significant and diverse biological activities of novel thiadiazole derivatives. The inherent properties of the 1,3,4-thiadiazole ring make it a privileged scaffold in medicinal chemistry, enabling the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][17] The provided protocols for synthesis and biological evaluation represent the foundational, validated methodologies required to advance research in this field.

The future of thiadiazole research is promising. Key areas for future exploration include:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinases to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: Synthesizing hybrid compounds that incorporate the thiadiazole moiety with other known pharmacophores to create multifunctional drugs with synergistic activities.

  • Combating Resistance: Further investigation into derivatives that can overcome existing mechanisms of drug resistance in both cancer and infectious diseases.

Continued interdisciplinary research, combining synthetic chemistry, molecular modeling, and robust biological screening, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

An In-depth Technical Guide to the Initial Antifungal Screening of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Growing Threat of Fungal Infections

In recent years, the incidence of invasive fungal infections has risen dramatically, posing a significant threat to global public health. This increase is largely attributed to a growing population of immunocompromised individuals, including cancer patients undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS.[1] Compounding this issue is the emergence of antifungal resistance to the limited number of available drug classes.[1][2] Organisms such as Candida auris and certain species of Aspergillus have developed resistance to multiple antifungal agents, rendering infections difficult, and sometimes impossible, to treat.[2] This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.

1,2,3-Thiadiazoles: A Promising Scaffold in Medicinal Chemistry

The 1,2,3-thiadiazole ring is a five-membered heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry due to its diverse range of biological activities.[3] Derivatives of this scaffold have been reported to exhibit antiviral, insecticidal, anticancer, and herbicidal properties.[3][4] The unique electronic and structural features of the 1,2,3-thiadiazole nucleus make it a valuable pharmacophore in the design of new therapeutic agents.[3] Notably, various thiadiazole derivatives have been investigated for their antimicrobial properties, with some showing promising antifungal activity against a range of pathogenic fungi.[5][6]

Rationale for Investigating 5-Methyl-4-phenyl-1,2,3-thiadiazole

The selection of this compound for antifungal screening is based on a structure-activity relationship (SAR) analysis of related compounds. The presence of a phenyl group at the 4-position and a methyl group at the 5-position of the thiadiazole ring is hypothesized to confer favorable pharmacokinetic and pharmacodynamic properties. Phenyl substitutions in similar heterocyclic compounds have been associated with enhanced biological activity, potentially through increased interaction with fungal cellular targets. This guide provides a comprehensive framework for the initial evaluation of this specific derivative as a potential antifungal lead compound.

Objectives of this Guide

This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the initial screening of this compound for antifungal activity. The core objectives are:

  • To outline a reliable synthesis and characterization protocol for the target compound.

  • To provide a detailed workflow for in vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens.

  • To present a conceptual framework for preliminary in vivo efficacy and toxicity evaluation.

  • To discuss potential mechanisms of action and guide future investigations.

This document emphasizes scientific integrity, experimental reproducibility, and a logical, evidence-based approach to early-stage antifungal drug discovery.

Synthesis and Characterization of this compound

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established chemical transformation known as the Hurd-Mori reaction.[7] This reaction involves the cyclization of a carbohydrazone derivative in the presence of thionyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Reagents cluster_product Product Acetophenone Acetophenone Carboethoxyhydrazone Carboethoxyhydrazone Acetophenone->Carboethoxyhydrazone Reaction Carboethoxyhydrazine Carboethoxyhydrazine Carboethoxyhydrazine->Carboethoxyhydrazone Target_Compound 5-Methyl-4-phenyl- 1,2,3-thiadiazole Carboethoxyhydrazone->Target_Compound Hurd-Mori Cyclization Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Target_Compound

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol
  • Formation of the Carboethoxyhydrazone Intermediate:

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add carboethoxyhydrazine (1 equivalent) to the solution.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure carboethoxyhydrazone.

  • Cyclization to this compound:

    • In a fume hood, add the synthesized carboethoxyhydrazone (1 equivalent) to an excess of thionyl chloride (SOCl₂) at 0°C.

    • Stir the mixture at room temperature for 12-18 hours.

    • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

Analytical Technique Purpose Expected Outcome
¹H NMR To determine the proton environment and confirm the molecular structure.Signals corresponding to the methyl and phenyl protons in the expected chemical shift ranges and with appropriate integrations.
¹³C NMR To identify the number and types of carbon atoms in the molecule.Resonances for all carbon atoms in the structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C₉H₈N₂S.
Elemental Analysis To determine the elemental composition (C, H, N, S).The percentage composition should be within ±0.4% of the theoretical values.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a purity of >95%.

In Vitro Antifungal Susceptibility Testing

The initial assessment of antifungal activity is performed in vitro to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of clinically relevant fungal strains. The broth microdilution method is a widely accepted and standardized technique for this purpose.[8]

Principle of Broth Microdilution Method

The broth microdilution method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.

Selection of Fungal Strains

The selection of fungal strains for screening should include representative species that are common causes of human and/or plant disease. It is also important to include strains with known resistance profiles to standard antifungal drugs.

Fungal Species Relevance Common Infections
Candida albicansMost common cause of opportunistic fungal infections.[9]Thrush, vaginitis, invasive candidiasis.[9]
Candida aurisAn emerging multidrug-resistant pathogen of global concern.[9]Invasive candidiasis, bloodstream infections.[9]
Aspergillus fumigatusA common mold that can cause invasive aspergillosis in immunocompromised individuals.[10]Allergic bronchopulmonary aspergillosis, aspergilloma, invasive aspergillosis.
Cryptococcus neoformansA major cause of meningitis in individuals with advanced HIV/AIDS.Cryptococcal meningitis.
Trichophyton mentagrophytesA common cause of dermatophytosis (ringworm).[9]Athlete's foot, jock itch, scalp ringworm.[9]
Botrytis cinereaA common plant pathogen causing gray mold disease.[11]Affects a wide range of fruits, vegetables, and ornamental plants.
Rhizoctonia solaniA soil-borne plant pathogen with a broad host range.[11]Damping-off, root rot, and stem canker in various crops.
Detailed Protocol for MIC Determination
  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure viability and purity.

    • Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only). Also, include a standard antifungal drug (e.g., fluconazole or amphotericin B) as a reference.

  • Incubation and Reading of Results:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of growth. For some fungi, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.

Data Analysis and Interpretation

The results of the MIC testing should be tabulated for easy comparison.

Fungal Strain This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Amphotericin B MIC (µg/mL)
C. albicans ATCC 90028
C. auris B11221
A. fumigatus ATCC 204305
C. neoformans H99
T. mentagrophytes ATCC 9533
B. cinerea B05.10
R. solani AG-1
Determination of Minimum Fungicidal Concentration (MFC)

To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay can be performed.

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

In_Vitro_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis A Prepare Fungal Inoculum C Inoculate 96-Well Plate A->C B Prepare Drug Dilutions B->C D Incubate at 35°C for 24-48h C->D E Visually Determine MIC D->E F Subculture for MFC E->F G Incubate MFC Plates F->G H Determine MFC G->H

Caption: Workflow for in vitro antifungal susceptibility testing.

Preliminary In Vivo Efficacy Evaluation (A Conceptual Framework)

Promising candidates from in vitro screening should be advanced to preliminary in vivo studies to assess their efficacy and safety in a living organism.[12]

Rationale for In Vivo Studies

In vivo models provide a more complex biological system to evaluate the pharmacokinetic and pharmacodynamic properties of a compound, which cannot be assessed in vitro. These studies are crucial for determining if a compound has the potential to be developed into a therapeutic agent.[13]

Selection of a Suitable Animal Model
  • Galleria mellonella (Greater Wax Moth Larvae): This invertebrate model is increasingly used for initial in vivo screening due to its low cost, ethical advantages, and the ability to be incubated at 37°C. It is particularly useful for assessing the efficacy of compounds against systemic infections with pathogens like Candida albicans and Cryptococcus neoformans.

  • Murine Models (Mice): Rodent models are the gold standard for preclinical antifungal drug development.[14] They allow for the evaluation of drug efficacy in a mammalian system, providing data on survival rates, fungal burden in target organs, and preliminary toxicity.[14]

Experimental Design
  • Infection and Treatment Protocol:

    • Animals are infected with a standardized dose of the fungal pathogen (e.g., via intravenous injection for systemic candidiasis).

    • A control group receives a placebo (vehicle).

    • Test groups receive different doses of this compound.

    • A positive control group receives a standard antifungal drug.

  • Endpoint Determination:

    • Survival Rate: The number of surviving animals in each group is monitored over a period of time (e.g., 14-21 days).

    • Fungal Burden: At specific time points, animals are euthanized, and target organs (e.g., kidneys, brain) are harvested. The number of viable fungal cells (CFU) in the organs is determined by plating homogenized tissue on agar.[14]

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental design should aim to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Select Animal Model D Infect Animals A->D B Prepare Fungal Inoculum B->D C Prepare Test Compound E Administer Treatment C->E D->E F Monitor Survival Rate E->F G Determine Fungal Burden E->G H Assess Preliminary Toxicity E->H

Caption: Conceptual workflow for in vivo efficacy evaluation.

Elucidating the Mechanism of Action (Hypothetical Pathways)

Understanding the mechanism of action of a novel antifungal compound is crucial for its development as a therapeutic agent. While dedicated studies are required for definitive elucidation, initial hypotheses can be formulated based on the chemical structure and known targets of similar compounds.

Potential Fungal Targets of Thiadiazole Derivatives

Thiadiazole derivatives have been reported to interfere with various essential fungal processes.[5][15]

Mechanism_of_Action cluster_compound Test Compound cluster_targets Potential Fungal Targets cluster_outcomes Cellular Outcomes A 5-Methyl-4-phenyl- 1,2,3-thiadiazole B Ergosterol Biosynthesis A->B Inhibition C Cell Wall Integrity A->C Disruption D Other Cellular Processes A->D Interference E Disrupted Cell Membrane B->E F Weakened Cell Wall C->F G Inhibition of Growth D->G E->G F->G

Caption: Hypothetical mechanisms of antifungal action.

Proposed Mechanisms
  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs, such as azoles.[15] Thiadiazoles, being bioisosteres of azoles, may inhibit key enzymes in the ergosterol pathway, such as 14-α-demethylase.[15] This would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.

  • Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure that is absent in mammalian cells, making it an attractive target for antifungal therapy. Some studies on thiadiazole derivatives suggest that they may interfere with the synthesis of key cell wall components like chitin and β-(1,3)-glucan.[5] This would result in a weakened cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.

Future Directions for Mechanistic Studies
  • Ergosterol Quantification: Measure the ergosterol content in fungal cells treated with the test compound using methods like spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Wall Stress Assays: Evaluate the sensitivity of treated fungal cells to cell wall-damaging agents such as calcofluor white or Congo red.

  • Enzyme Inhibition Assays: Directly measure the inhibitory activity of the compound against purified fungal enzymes involved in ergosterol or cell wall biosynthesis.

Safety and Toxicity Assessment

Early assessment of a compound's toxicity is essential to identify potential liabilities and guide lead optimization efforts.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound should be evaluated against a panel of human cell lines to determine its selectivity for fungal cells over mammalian cells.

  • Cell Lines: Use representative human cell lines such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells).

  • Methodology: A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) and determine the selectivity index (SI = IC₅₀ for mammalian cells / MIC for fungal cells). A higher SI value indicates greater selectivity for the fungal target.

Preliminary In Vivo Toxicity Observations

During the in vivo efficacy studies, animals should be closely monitored for any signs of toxicity, such as:

  • Weight loss

  • Changes in behavior (e.g., lethargy, ruffled fur)

  • Signs of organ damage (e.g., changes in liver enzymes)

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the initial antifungal screening of this compound. The described methodologies, from synthesis and characterization to in vitro and in vivo evaluation, are designed to generate reliable and reproducible data to assess the potential of this compound as a novel antifungal agent.

Positive outcomes from this initial screening, such as potent in vitro activity against a broad spectrum of fungal pathogens and a favorable safety profile, would warrant further investigation. Future work could focus on:

  • Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • Definitive Mechanism of Action Studies: Employing advanced techniques such as transcriptomics and proteomics to identify the specific cellular targets of the compound.

  • Advanced In Vivo Studies: Evaluating the efficacy of the compound in more complex animal models of fungal disease and conducting detailed pharmacokinetic and toxicology studies.

The systematic approach outlined in this guide provides a solid foundation for the discovery and development of new and effective treatments to combat the growing threat of fungal infections.

References

An In-depth Technical Guide to 5-Methyl-4-phenyl-1,2,3-thiadiazole: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Methyl-4-phenyl-1,2,3-thiadiazole, a heterocyclic compound with significant relevance in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, safety and handling guidelines, and its primary application as a selective enzyme inhibitor.

Core Compound Identity and Properties

This compound is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. The strategic placement of the phenyl and methyl groups at positions 4 and 5 respectively confers specific physicochemical properties that are crucial for its biological activity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue / Expected CharacteristicsSource(s)
IUPAC Name This compoundN/A
CAS Number 64273-28-5[1]
Molecular Formula C₉H₈N₂S[1]
Molecular Weight 176.24 g/mol [1]
Appearance Solid (Expected)[2]
Melting Point 77-78 °C (for the related 4-phenyl-1,2,3-thiadiazole)[2]
Boiling Point 100 °C at 1.5 Torr (for the related 4-phenyl-1,2,3-thiadiazole)[2]
¹H NMR Aromatic protons expected in the δ 7.0-9.0 ppm range. Methyl protons expected as a singlet in the aliphatic region.[3]
¹³C NMR Phenyl ring carbons expected in the δ 120-140 ppm range. Thiadiazole ring carbons are expected at a lower field.[3]
FT-IR (cm⁻¹) Expected characteristic bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1600-1400 cm⁻¹), and C-S stretching.[2]
Mass Spectrometry Molecular Ion (M⁺) expected at m/z = 176.24[1]

Safety, Handling, and Storage

2.1 Known and Potential Hazards

Based on SDS for structurally related thiadiazole derivatives, this compound may present the following hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[4]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[4]

  • Aquatic Toxicity (H410): Some thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.[4] Environmental release should be avoided.

2.2 Recommended Handling Protocols

Given the potential hazards, the following precautions are essential:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and long-sleeved clothing to prevent skin exposure.[7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[5] Remove and wash contaminated clothing before reuse.[4]

2.3 Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Synthesis Protocol: Hurd-Mori Reaction

The synthesis of this compound is efficiently achieved via the Hurd-Mori reaction.[8] This classical method involves the cyclization of a hydrazone derivative with thionyl chloride.[9] For this specific molecule, the synthesis starts from propiophenone.

Diagram 1: Synthesis Workflow via Hurd-Mori Reaction

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization (Hurd-Mori) Propiophenone Propiophenone Hydrazone Propiophenone Semicarbazone (Intermediate) Propiophenone->Hydrazone NaOAc, EtOH/H₂O, Reflux Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Hydrazone Hydrazone_ref Propiophenone Semicarbazone ThionylChloride Thionyl Chloride (SOCl₂) Product 5-Methyl-4-phenyl- 1,2,3-thiadiazole ThionylChloride->Product Hydrazone_ref->Product Dichloromethane, Reflux

Caption: Overall synthetic workflow for this compound.

3.1 Step-by-Step Experimental Protocol

Step 1: Synthesis of Propiophenone Semicarbazone (Intermediate)

  • Reagent Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

  • Reaction Initiation: To this solution, add a solution of propiophenone (1.34 g, 10 mmol) in 10 mL of ethanol.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the semicarbazone intermediate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)

  • Reaction Setup: Suspend the dried propiophenone semicarbazone (from Step 1) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise (typically 2-4 equivalents). Caution: This reaction releases HCl and SO₂ gas and must be performed in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.[9]

Application in Drug Development: CYP450 Inhibition

A primary and significant application of this compound in research and drug development is its role as a selective, mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes, specifically CYP2B4 and CYP2E1.[1][10]

4.1 Mechanism of Action

Cytochrome P450 enzymes are critical in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[10] The 1,2,3-thiadiazole heterocycle acts as a heme ligand, allowing it to interact with the active site of CYP enzymes.[11]

This compound (PMT) has been shown to be an effective inhibitor of CYP2E1 and CYP2B4.[10] Interestingly, while the thiadiazole ring can be oxidized by the P450 system, this does not lead to the inactivation of the enzyme. This suggests that a transient reactive intermediate is not formed upon oxidation, which is a key mechanistic insight.[10] The inhibitory effect is influenced by the substituents at the 4- and 5-positions of the thiadiazole ring.[11]

Diagram 2: Role as a Selective CYP450 Inhibitor

G cluster_0 Drug Metabolism Pathway cluster_1 Inhibitory Action Drug Drug / Xenobiotic CYP2E1 CYP2E1 Drug->CYP2E1 Metabolism CYP2B4 CYP2B4 Drug->CYP2B4 Metabolism Metabolite Metabolite CYP2E1->Metabolite CYP2B4->Metabolite PMT 5-Methyl-4-phenyl- 1,2,3-thiadiazole (PMT) PMT->CYP2E1 Inhibits PMT->CYP2B4 Inhibits

References

An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Dynamic, Tiered Approach

In the landscape of modern drug discovery, particularly within oncology, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Its derivatives are noted for their potential to interfere with critical cellular processes in cancer cells, including DNA replication and key signaling pathways, often leading to cell death.[3][4] The inherent properties of the thiadiazole ring, such as its mesoionic character and improved liposolubility imparted by the sulfur atom, allow these molecules to effectively cross cellular membranes and engage with intracellular targets.[5][6]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered experimental framework for the preliminary cytotoxic evaluation of novel thiadiazole compounds. This approach is designed to be both resource-efficient and scientifically robust, ensuring that each experimental stage builds upon the last. We begin with broad screening to identify activity, proceed to confirm this activity through an orthogonal method, and finally, delve into the preliminary mechanism of action. This self-validating workflow ensures that by the end of this preliminary phase, we have a high-confidence dataset to support decisions on advancing a compound to more complex, resource-intensive studies.

Part 1: The Experimental Blueprint: A Multi-Tiered Workflow

Our investigative strategy is structured as a three-tiered pyramid. Each tier represents a distinct experimental question, moving from broad-based screening to more focused mechanistic validation.

G cluster_0 Tier 1: Primary Viability Screening cluster_1 Tier 2: Cytotoxicity Confirmation cluster_2 Tier 3: Mechanistic Investigation T1_Exp MTT Assay (Metabolic Activity Assessment) T1_Out Calculate IC50 Values (Initial Potency) T1_Exp->T1_Out Decision Compound Active? T1_Out->Decision T2_Exp LDH Assay (Membrane Integrity Assessment) T2_Out Confirm Cell Lysis (Orthogonal Validation) T2_Exp->T2_Out T3_Exp Annexin V & PI Staining (Apoptosis vs. Necrosis) T2_Out->T3_Exp T3_Out Quantify Apoptotic Population (Mode of Cell Death) T3_Exp->T3_Out Start Novel Thiadiazole Compounds Start->T1_Exp Decision->T2_Exp  Yes G Principle of Annexin V & PI Staining cluster_0 cluster_1 cluster_2 cluster_3 Legend V PS (Internal) EA PS (External) V->EA Annexin V+ PI- LA PS (External) PI (Internal) EA->LA Annexin V+ PI+ L1 PS: Phosphatidylserine L2 PI: Propidium Iodide L3 Green Node: Annexin V Positive L4 Red Node: PI Positive G Thiadiazole Thiadiazole Compound Bax Bax (Pro-apoptotic) Thiadiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols: 5-Methyl-4-phenyl-1,2,3-thiadiazole as a Selective, Reversible Inhibitor of CYP2B4 and CYP2E1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

Welcome to this comprehensive technical guide on the application of 5-Methyl-4-phenyl-1,2,3-thiadiazole. The initial premise for this guide was to explore its role as a mechanism-based inhibitor of Cytochrome P450 isoforms CYP2B4 and CYP2E1. However, a rigorous review of the foundational literature reveals a critical distinction: while this compound is indeed an effective inhibitor of these enzymes, it operates through a reversible , not a mechanism-based, pathway.

A pivotal study by Babu and Vaz in Biochemistry (1997) demonstrated that monocyclic 1,2,3-thiadiazoles, including this compound, do not cause the time-dependent, irreversible inactivation characteristic of mechanism-based inhibitors[1][2]. This distinction is paramount for its correct application in research. This guide has, therefore, been structured to provide an accurate, evidence-based framework for utilizing this compound as a selective, reversible inhibitor to probe the function of CYP2B4 and CYP2E1. Adherence to this corrected mechanism is essential for sound experimental design and data interpretation.

Introduction: The Role of CYP2B4 and CYP2E1 and the Utility of Selective Inhibitors

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical to the metabolism of a vast array of xenobiotics, including over 90% of clinical drugs, and endogenous compounds[3]. Within this family, CYP2B4 (a major isoform in rabbits, with CYP2B6 being the human ortholog) and CYP2E1 are of significant interest due to their roles in drug metabolism, toxicology, and disease pathogenesis.

  • CYP2B4/6 is involved in the metabolism of several clinically important drugs, including bupropion, efavirenz, and cyclophosphamide.

  • CYP2E1 metabolizes numerous small-molecule compounds, including ethanol, acetaminophen, and various industrial solvents and anesthetics[4][5]. Its induction by alcohol and its role in generating reactive oxygen species link it to alcoholic liver disease and the activation of procarcinogens[4][6].

Given their importance, the ability to selectively inhibit these enzymes is a crucial tool for:

  • Drug-Drug Interaction (DDI) Studies: Predicting how a new chemical entity might alter the metabolism of co-administered drugs[7][8].

  • Reaction Phenotyping: Identifying the specific CYP isoforms responsible for a compound's metabolism.

  • Toxicology Research: Investigating the role of specific CYPs in activating toxins or procarcinogens.

This compound serves as a valuable chemical probe for these applications due to its demonstrated inhibitory activity against CYP2B4 and CYP2E1[2].

Mechanism of Inhibition: Reversible Heme Coordination

The inhibitory action of this compound is attributed to the coordination of a heteroatom in the thiadiazole ring with the heme iron of the cytochrome P450 enzyme[1]. This interaction is a hallmark of reversible inhibition, where the inhibitor binds to the enzyme's active site but can also dissociate, allowing the enzyme to regain activity.

The process can be visualized as follows:

G Enzyme CYP2B4 / CYP2E1 (Heme Iron Fe³⁺) Complex Enzyme-Inhibitor Complex (Reversible Heme Coordination) Metabolite Metabolite Formation Enzyme->Metabolite Metabolizes Inhibitor 5-Methyl-4-phenyl- 1,2,3-thiadiazole Inhibitor->Complex Binds reversibly (k_on) Substrate Probe Substrate (e.g., Bupropion, Chlorzoxazone) Substrate->Enzyme Binds Complex->Inhibitor Dissociates (k_off) NoReaction Metabolism Inhibited Complex->NoReaction Prevents Substrate Binding

Caption: Reversible inhibition of CYP enzymes by this compound.

This is distinct from mechanism-based inactivation, which requires enzymatic turnover to convert the inhibitor into a reactive intermediate that covalently binds to and permanently destroys the enzyme[9][10]. The lack of time-dependent inactivation confirms the reversible nature of inhibition by this compound[1][2].

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory potential of this compound against CYP2B4 and CYP2E1. The primary endpoints are the IC₅₀ (concentration causing 50% inhibition) and the Kᵢ (inhibition constant).

General Materials & Reagents
  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2B6 and CYP2E1 expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Inhibitor: this compound (dissolved in a suitable solvent like DMSO; final solvent concentration in incubation should be ≤0.1% to avoid solvent-mediated inhibition of CYP2E1)[11][12].

  • Probe Substrates:

    • For CYP2B6: Bupropion

    • For CYP2E1: Chlorzoxazone or p-Nitrophenol (PNP)[4][5][11].

  • Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Instrumentation: LC-MS/MS for metabolite quantification or a spectrophotometer for the PNP assay.

Protocol 1: Determination of IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.

G cluster_workflow IC₅₀ Determination Workflow prep Prepare Reagents: Buffer, Microsomes/Enzyme, Probe Substrate, Inhibitor Stock incubate Incubate: Enzyme + Buffer + Inhibitor (multiple concentrations) prep->incubate pre_incubate Pre-incubate at 37°C (e.g., 5 min) incubate->pre_incubate start_rxn Initiate Reaction: Add NADPH Regenerating System pre_incubate->start_rxn run_rxn Incubate at 37°C (e.g., 10-20 min) start_rxn->run_rxn stop_rxn Quench Reaction: Add cold Acetonitrile or other organic solvent run_rxn->stop_rxn analyze Analyze Metabolite Formation (LC-MS/MS or Spectrophotometry) stop_rxn->analyze calculate Calculate % Inhibition vs. Control and determine IC₅₀ via non-linear regression analyze->calculate

Caption: Experimental workflow for determining the IC₅₀ value of an inhibitor.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. A typical concentration range would span from 0.01 µM to 100 µM, plus a vehicle control (solvent only).

  • Incubation Setup: In a 96-well plate, combine the enzyme source (e.g., HLM at 0.1-0.5 mg/mL), buffer, and each inhibitor concentration.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the probe substrate (at a concentration near its Kₘ) and the NADPH regenerating system to all wells to start the reaction.

  • Reaction Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite (e.g., hydroxybupropion for CYP2B6 or 6-hydroxychlorzoxazone for CYP2E1) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Constant (Kᵢ)

The Kᵢ is a more fundamental measure of inhibitor potency than the IC₅₀, as it is independent of substrate concentration. Determining the Kᵢ requires measuring IC₅₀ values at several different substrate concentrations.

Step-by-Step Methodology:

  • Perform IC₅₀ Assays: Follow the entire procedure outlined in Protocol 1. Repeat the experiment using at least three different concentrations of the probe substrate, typically spanning from 0.5x Kₘ to 5x Kₘ.

  • Data Analysis:

    • Determine the IC₅₀ value for each substrate concentration used.

    • Determine the mode of inhibition (competitive, non-competitive, or mixed) by analyzing the data using graphical methods such as a Lineweaver-Burk or Dixon plot.

    • Calculate the Kᵢ value using the appropriate Cheng-Prusoff equation, which depends on the mode of inhibition. For competitive inhibition, the equation is: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Data Presentation and Interpretation

Properly presenting and interpreting inhibition data is crucial.

Table 1: Representative Inhibition Data for 1,2,3-Thiadiazole Analogs

The following table is based on data from the foundational study by Babu and Vaz (1997) for the inhibition of 1-phenylethanol oxidation, illustrating the compound's activity relative to its analogs.

CompoundP450 IsoformInhibition ProfileIC₅₀ (µM, approximate)
This compound (PMT) CYP2E1 Inhibitory ~25-50
CYP2B4 Inhibitory ~50-100
4,5-Diphenyl-1,2,3-thiadiazole (DPT)CYP2E1Inhibitory~50-100
CYP2B4Inhibitory>100
4-Phenyl-1,2,3-thiadiazole (PT)CYP2E1Weakly Inhibitory>100
CYP2B4Weakly Inhibitory>100

Data are estimated from graphical representations in Babu & Vaz, Biochemistry 1997, 36(23), 7209-16 and are intended for illustrative purposes.[1]

Interpretation: The data show that this compound is a moderately potent inhibitor of CYP2E1 and CYP2B4. The substitutions at the 4- and 5-positions of the thiadiazole ring significantly influence its inhibitory effectiveness[1].

Synthesis of this compound

The synthesis of 1,2,3-thiadiazoles is often achieved via the Hurd-Mori reaction, which involves the thermal decomposition of the thionyl chloride adduct of a ketone hydrazone.

Reaction Scheme:

  • Propiophenone → Propiophenone Hydrazone: Propiophenone is reacted with hydrazine to form the corresponding hydrazone.

  • Cyclization with Thionyl Chloride: The propiophenone hydrazone is then treated with thionyl chloride (SOCl₂) to yield this compound.

This synthetic route provides an accessible method for obtaining the compound for research purposes. Various modifications and alternative synthetic strategies for thiadiazole derivatives have also been reported[13][14][15][16][17].

Conclusion and Best Practices

This compound is a valuable research tool for the selective, reversible inhibition of CYP2B4 and CYP2E1. Its utility lies in its ability to probe enzyme function without causing permanent inactivation.

Key Takeaways for Researchers:

  • Acknowledge the Mechanism: Always classify and use this compound as a reversible inhibitor, not a mechanism-based inactivator.

  • Control for Solvent Effects: When studying CYP2E1, maintain a final DMSO concentration below 0.1% to prevent confounding inhibitory effects[11][12].

  • Characterize Kᵢ: While IC₅₀ values are useful for screening, determining the Kᵢ provides a more accurate and transferable measure of inhibitory potency.

  • Validate with Known Inhibitors: Always include positive control inhibitors for each CYP isoform in your assays to ensure the system is performing as expected.

By adhering to the scientifically accurate mechanism of action and employing robust, validated protocols, researchers can effectively leverage this compound to advance our understanding of drug metabolism and toxicology.

References

Application Notes and Protocols for 1,2,3-Thiadiazoles as Plant Health Promoters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Plant Protection

The pursuit of sustainable agriculture has necessitated a move beyond conventional pesticides towards innovative strategies that enhance the plant's innate defense mechanisms. Among the most promising of these are the 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds that act as plant health promoters.[1][2][3][4] Unlike traditional fungicides or bactericides that directly target pathogens, 1,2,3-thiadiazoles prime the plant's immune system, leading to a broad-spectrum and durable resistance against a variety of biotic and abiotic stresses.[5][6][7] This guide provides an in-depth exploration of the agricultural applications of 1,2,3-thiadiazoles, detailing their mechanisms of action and providing robust protocols for their evaluation.

Section 1: The Mechanism of Action - Eliciting Systemic Acquired Resistance (SAR)

The primary mode of action for many 1,2,3-thiadiazole derivatives is the induction of Systemic Acquired Resistance (SAR), a potent plant defense response.[8][9][10] SAR is characterized by the systemic expression of pathogenesis-related (PR) genes, leading to heightened resistance in tissues distant from the initial point of application.

The Salicylic Acid (SA) Signaling Pathway

Many 1,2,3-thiadiazoles, such as the well-studied Acibenzolar-S-methyl (BTH), function as synthetic analogs of salicylic acid (SA), a key signaling molecule in the SAR pathway.[11] They act downstream of SA, triggering a cascade of events that lead to the expression of defense-related genes. Some derivatives, however, can induce SAR without the accumulation of SA, suggesting they activate the pathway at or below the level of SA.[9]

Key Molecular Events in SAR Induction

The application of 1,2,3-thiadiazoles initiates a series of molecular and cellular responses:

  • Gene Activation: A tight correlation exists between the onset of resistance and the induction of specific chemically induced genes.[8][10]

  • Enzyme Production: Increased activity of defense-related enzymes, such as phenylalanine ammonia-lyase and lipoxygenase, is observed.[3]

  • Oxidative Burst: A rapid production of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), acts as a secondary messenger and contributes to cell wall strengthening.[3]

SAR_Pathway Thiadiazole 1,2,3-Thiadiazole Application SA_Accumulation Salicylic Acid (SA) Accumulation (in some cases) Thiadiazole->SA_Accumulation Induces Signal_Transduction Signal Transduction Cascade Thiadiazole->Signal_Transduction Bypasses SA (in some cases) SA_Accumulation->Signal_Transduction Initiates Gene_Activation Activation of Defense Genes (PR Genes) Signal_Transduction->Gene_Activation Leads to Protein_Synthesis Synthesis of Pathogenesis-Related (PR) Proteins Gene_Activation->Protein_Synthesis Results in SAR Systemic Acquired Resistance (SAR) Protein_Synthesis->SAR Establishes

Caption: Simplified signaling pathway of 1,2,3-thiadiazole-induced SAR.

Section 2: Evaluating Efficacy - Protocols and Methodologies

The following protocols are designed to assess the efficacy of 1,2,3-thiadiazole derivatives as plant health promoters. These are foundational workflows that can be adapted to specific plant-pathogen systems.

Protocol: Seed Treatment for Early Protection

Objective: To evaluate the effect of seed treatment with 1,2,3-thiadiazole compounds on seedling growth and disease resistance.

Materials:

  • Seeds of a susceptible plant variety (e.g., wheat, cucumber, tobacco).

  • 1,2,3-thiadiazole test compounds.

  • Solvent (e.g., acetone, DMSO).

  • Wetting agent (e.g., Tween 20).

  • Sterile distilled water.

  • Petri dishes or germination trays.

  • Growth chamber or greenhouse.

Procedure:

  • Solution Preparation: Prepare a stock solution of the 1,2,3-thiadiazole compound in a suitable solvent. Create a series of dilutions to test different concentrations. Add a wetting agent to the final solutions to ensure even coating of the seeds.

  • Seed Coating: Immerse a known quantity of seeds in the treatment solution for a specified duration (e.g., 30 minutes), ensuring complete coverage. Air-dry the seeds in a sterile environment.

  • Germination Assay: Place the treated seeds on moist filter paper in Petri dishes or in germination trays with a sterile growth medium.

  • Growth and Observation: Incubate the seeds under controlled conditions (temperature, light, humidity). Monitor and record germination rates, seedling vigor (root and shoot length), and any signs of phytotoxicity.

  • Pathogen Challenge (Optional): At a specific growth stage, inoculate the seedlings with a relevant pathogen to assess disease resistance.

Protocol: Foliar Application for Systemic Protection

Objective: To assess the ability of foliarly applied 1,2,3-thiadiazoles to induce systemic resistance against a pathogen.

Materials:

  • Potted plants of a susceptible variety.

  • 1,2,3-thiadiazole test compounds.

  • Handheld sprayer.

  • Pathogen culture and inoculation equipment.

  • Controlled environment facility.

Procedure:

  • Plant Growth: Grow plants to a suitable developmental stage (e.g., 3-4 true leaves).

  • Treatment Application: Prepare treatment solutions as described in Protocol 2.1. Spray the foliage of the treatment group until runoff, ensuring thorough coverage. A control group should be sprayed with a solution lacking the test compound.

  • Induction Period: Allow a period of time (e.g., 3-7 days) for the plant to mount its defense response.

  • Pathogen Inoculation: Inoculate a subset of leaves (distal to the treated leaves to confirm systemic action) with the pathogen.

  • Disease Assessment: After an appropriate incubation period, assess disease severity using a standardized rating scale. Calculate the percentage of disease inhibition compared to the untreated control.

Experimental_Workflow Start Start: Plant Cultivation Treatment 1,2,3-Thiadiazole Application (Foliar Spray or Soil Drench) Start->Treatment Induction Induction Period (Allowing for Defense Activation) Treatment->Induction Inoculation Pathogen Inoculation Induction->Inoculation Assessment Disease Severity Assessment & Data Analysis Inoculation->Assessment End End: Efficacy Determination Assessment->End

Caption: General experimental workflow for evaluating 1,2,3-thiadiazole efficacy.

Section 3: Data Interpretation and Comparative Analysis

The efficacy of novel 1,2,3-thiadiazole derivatives should be compared against established standards and untreated controls.

Quantitative Data Summary
DerivativeTarget PathogenHost PlantEfficacy (%)Reference Compound
BTH Pseudomonas syringae pv. tabaciTobaccoHigh Protective ActivityN/A[5]
BTH Colletotrichum lagenariumCucumberHigh Protective ActivityN/A[5]
TDL Rice Blast (Magnaporthe oryzae)RiceEffectiveN/A[5]
Compound 3d (fluoro-containing) Erysiphe cichoracearumCucumberMore potent than BTHBTH[5]
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) M. melonis, C. cassiicola, P. syringae pv. lachrymans, P. infestansVarious90, 77, 41, 81BTH[12]
Thiazole-containing thiadiazole (10a, 10d) Various-Better than TDLTiadinil[6][7]
Oxadiazole-containing thiadiazole (12b) Various-Better than TDLTiadinil[6][7]

Efficacy is generally presented as the percentage of disease inhibition or reduction compared to untreated controls.

Section 4: Advanced Analytical Protocols

For drug development and registration purposes, robust analytical methods for residue analysis are crucial.

Protocol: Residue Analysis in Plant Tissues

Objective: To quantify the presence of 1,2,3-thiadiazole derivatives and their metabolites in plant tissues.

Methodology: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and efficient approach.[13]

Procedure Outline:

  • Sample Preparation: Homogenize plant tissue samples.

  • Extraction: Extract the target compounds with acetonitrile.

  • Salting Out: Add NaCl to partition the acetonitrile layer.

  • Clean-up: Use C18 and graphitized carbon black (GCB) to remove interfering matrix components.

  • Detection and Quantification: Analyze the extract using UPLC-MS/MS. The limit of quantification for such methods can be as low as 0.01 mg/kg.[13]

Conclusion: The Future of 1,2,3-Thiadiazoles in Agriculture

1,2,3-Thiadiazole derivatives represent a significant advancement in the development of sustainable plant protection strategies. Their ability to induce the plant's own defense mechanisms offers a durable and broad-spectrum approach to disease management.[1][6][7] Continued research into the synthesis of novel derivatives with enhanced efficacy and improved safety profiles holds great promise for the future of agriculture.[2][3][4] The protocols and information provided in this guide serve as a foundation for researchers and scientists to explore and harness the potential of these remarkable compounds.

References

Application Notes & Protocols: Evaluating the Antifungal Efficacy of 5-Methyl-4-phenyl-1,2,3-thiadiazole Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Plant Pathologists, and Agrochemical Development Professionals

Introduction: The Pressing Need for Novel Fungicides

Phytopathogenic fungi represent a significant and persistent threat to global food security, causing substantial losses in agricultural crop yields annually[1]. The continuous evolution of fungal resistance to existing fungicides, coupled with increasing regulatory scrutiny of older chemistries, necessitates an urgent and ongoing search for new molecules with novel modes of action. Heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, have emerged as a promising area of research due to their diverse biological activities[2][3].

The 1,2,3-thiadiazole scaffold is a key pharmacophore in several commercial pesticides and has been extensively studied for its fungicidal, herbicidal, and plant defense-inducing properties[2][4]. This guide focuses on a specific derivative, 5-Methyl-4-phenyl-1,2,3-thiadiazole, providing a comprehensive framework for its evaluation as a potential plant pathogen control agent. We will delve into its chemical nature, hypothesized mechanisms of action, and detailed, field-proven protocols for assessing its antifungal efficacy from the laboratory to the greenhouse.

Chemical Profile: this compound

Understanding the fundamental properties of the molecule is the first step in its systematic evaluation.

  • Molecular Formula: C₉H₈N₂S

  • Molecular Weight: 176.24 g/mol

  • Structure:

Caption: Chemical structure of this compound.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

While the precise mechanism of this compound requires empirical validation, literature on analogous structures suggests two primary potential pathways for its antifungal effect.

  • Direct Antifungal Activity: Many thiadiazole derivatives exhibit direct fungistatic or fungicidal effects by interfering with essential cellular processes in the pathogen[5]. This can include the disruption of cell wall biogenesis, as observed with some 1,3,4-thiadiazole derivatives, which leads to osmotic instability and cell lysis[5].

  • Induction of Systemic Acquired Resistance (SAR): Certain 1,2,3-thiadiazole compounds, such as Tiadinil, are known plant defense activators[1][6]. These molecules mimic the plant's natural signaling molecules, triggering a broad-spectrum, long-lasting defense response known as SAR. This primes the plant to defend itself against a wide range of pathogens, including fungi, bacteria, and viruses[1]. This dual-action potential—combining direct fungitoxicity with host defense induction—is a highly sought-after characteristic in modern fungicide development[1].

SAR_Pathway cluster_perception Signal Perception cluster_signaling Signal Transduction Cascade cluster_response Defense Response compound compound pathogen pathogen process process response response Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA Thiadiazole 5-Methyl-4-phenyl- 1,2,3-thiadiazole (Hypothesized SAR Inducer) Thiadiazole->SA mimics signal ROS Reactive Oxygen Species (ROS) Burst SA->ROS NPR1 NPR1 Gene Activation SA->NPR1 CellWall Cell Wall Strengthening ROS->CellWall PR_Proteins Pathogenesis-Related (PR) Protein Synthesis NPR1->PR_Proteins Resistance Broad-Spectrum Systemic Resistance PR_Proteins->Resistance CellWall->Resistance

Caption: Hypothesized induction of Systemic Acquired Resistance (SAR) by this compound.

Application Protocol Suite

This section provides a logical, stepwise progression for evaluating the antifungal potential of this compound.

Part A: In Vitro Antifungal Activity Screening

Core Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth and spore germination of key plant pathogenic fungi under controlled laboratory conditions. This is a critical first-pass screen for intrinsic activity.

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is fundamental for assessing the fungistatic or fungicidal properties of a non-volatile compound by measuring the reduction in the radial growth of a fungal colony.[7]

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution

  • Potato Dextrose Agar (PDA) or other suitable medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium oxysporum)[1][8]

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL (1%) stock solution of the test compound in sterile DMSO. Ensure complete dissolution.

  • Medium Preparation: Autoclave PDA medium and cool it in a 45-50°C water bath.

  • Poisoned Media Preparation: To create a final test concentration of 100 µg/mL, add 1 mL of the stock solution to 99 mL of molten PDA. Mix thoroughly by swirling. Prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for dose-response analysis.

  • Controls:

    • Negative Control: Prepare PDA medium with the same amount of DMSO used for the highest test concentration (e.g., 1% v/v) to account for any solvent effects.

    • Positive Control: Prepare PDA amended with a known commercial fungicide (e.g., Carbendazim, Mancozeb) at its recommended concentration[1][7][8].

  • Plating: Pour approximately 20 mL of each amended medium into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25°C) until the fungal colony in the negative control plate has reached the edge of the dish[9].

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula[10]:

    • Inhibition (%) = [(Dc - Dt) / Dc] × 100

      • Where: Dc is the average diameter of the fungal colony in the negative control, and Dt is the average diameter of the fungal colony in the treatment plate.

Protocol 2: Spore Germination Assay

This assay determines the compound's ability to inhibit the critical first stage of fungal infection: spore germination.

Materials:

  • Test compound stock solution (as above)

  • Spore suspension of a target fungus (e.g., Alternaria solani, Botrytis cinerea) prepared in sterile distilled water (concentration adjusted to ~1 x 10⁵ spores/mL).

  • Sterile concave glass slides or 96-well microtiter plates.

  • Humid chamber (e.g., a Petri dish with moist filter paper).

  • Microscope.

Procedure:

  • Preparation: In a microcentrifuge tube, mix 50 µL of the spore suspension with 50 µL of the test compound solution (prepared at 2x the final desired concentration in water or a suitable buffer).

  • Incubation: Pipette a 20 µL aliquot of this mixture onto a concave slide or into a well of a microtiter plate. Place the slide/plate in a humid chamber and incubate at 25°C for a duration suitable for germination (typically 6-24 hours).

  • Observation: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the length of its germ tube is equal to or greater than its diameter.

  • Calculation: Calculate the percentage of germination inhibition:

    • Inhibition (%) = [(Gc - Gt) / Gc] × 100

      • Where: Gc is the percentage of germination in the negative (solvent) control, and Gt is the percentage of germination in the treatment.

Table 1: Sample In Vitro Antifungal Activity Data
Pathogen Test Compound Concentration (µg/mL) Mycelial Inhibition (%) EC₅₀ (µg/mL)
Sclerotinia sclerotiorumThis compound5085.4%22.5
Rhizoctonia solaniThis compound5078.2%31.8
Botrytis cinereaThis compound5091.0%18.3
Sclerotinia sclerotiorumCarbendazim (Positive Control)10100%< 1.0
Sclerotinia sclerotiorumDMSO (Negative Control)1%0%N/A
Data is illustrative and must be determined experimentally.
Part B: In Vivo Efficacy Evaluation on Host Plants

Core Objective: To assess the compound's ability to control disease on a living host plant, providing a more realistic measure of its potential as a fungicide. This step evaluates factors like phytotoxicity, uptake, and translocation.

Protocol 3: Whole Plant Protective and Curative Assay (Greenhouse)

This protocol evaluates both the preventative (protective) and post-infection (curative) activity of the compound.

Materials:

  • Healthy, susceptible host plants (e.g., tomato for Alternaria solani, cucumber for Pseudoperonospora cubensis, grown to the 3-4 true leaf stage)[11][12].

  • Test compound formulated as a sprayable solution (e.g., with a non-ionic surfactant like Tween-20 at 0.05%).

  • Pathogen inoculum (spore suspension at a calibrated concentration).

  • Automated spray cabinet or handheld sprayer.

  • Controlled environment greenhouse or growth chamber.

Procedure:

1. Protective (Preventative) Treatment: a. Arrange plants in a randomized complete block design[12]. b. Spray plants with the formulated test compound at various concentrations until runoff. Include positive and negative (surfactant only) controls. c. Allow the plants to dry for 24 hours[13]. d. Inoculate all plants (including controls) by spraying them with the pathogen spore suspension. e. Place plants in a high-humidity chamber ( >95% RH) for 24-48 hours to facilitate infection, then move them to standard greenhouse conditions[13].

2. Curative (Eradicant) Treatment: a. Arrange plants as described above. b. Inoculate all plants with the pathogen spore suspension. c. Place plants in a high-humidity chamber for 24 hours to allow infection to establish. d. Remove plants and spray them with the formulated test compound at various concentrations. e. Return plants to standard greenhouse conditions.

3. Disease Assessment & Data Collection: a. After a set incubation period (typically 5-10 days post-inoculation), assess disease severity on each plant[12]. This is often done using a 0-5 or 0-9 rating scale, where 0 = no disease and the highest number = severe necrosis or plant death. b. Note any signs of phytotoxicity (e.g., leaf yellowing, stunting, burning). c. Calculate the Disease Severity Index (DSI) and Control Efficacy using standard formulas.

  • Control Efficacy (%) = [(DSI_control - DSI_treatment) / DSI_control] × 100

Table 2: Sample In Vivo Protective Efficacy Data
Host-Pathogen System Treatment Application Rate (µg/mL) Control Efficacy (%)
Tomato - Alternaria solaniThis compound20088.5%
Cucumber - P. cubensisThis compound20075.2%
Tomato - Alternaria solaniCommercial Fungicide (Control)25095.0%
Tomato - Alternaria solaniNegative ControlN/A0%
Data is illustrative. A related compound showed 92% efficacy against A. brassicicola at 200 µg/mL[1][6].

Comprehensive Experimental Workflow

experimental_workflow cluster_invitro Part A: In Vitro Screening cluster_invivo Part B: In Vivo Evaluation start_end start_end lab_phase lab_phase plant_phase plant_phase decision decision data data start Start: Compound Synthesis & Characterization stock_prep Prepare Stock Solution (e.g., 10,000 µg/mL in DMSO) start->stock_prep mycelial_assay Protocol 1: Mycelial Growth Inhibition (Poisoned Food) stock_prep->mycelial_assay spore_assay Protocol 2: Spore Germination Assay stock_prep->spore_assay invitro_data Calculate Inhibition % Determine EC₅₀ Values mycelial_assay->invitro_data spore_assay->invitro_data decision_point EC₅₀ < Threshold? (e.g., < 50 µg/mL) invitro_data->decision_point formulation Develop Sprayable Formulation (add surfactant) decision_point->formulation Yes stop_point End: Re-evaluate or Discontinue decision_point->stop_point No phyto_test Preliminary Phytotoxicity Test formulation->phyto_test protective_assay Protocol 3: Protective Assay on Plants phyto_test->protective_assay curative_assay Protocol 3: Curative Assay on Plants phyto_test->curative_assay invivo_data Assess Disease Severity Calculate Control Efficacy protective_assay->invivo_data curative_assay->invivo_data end_point End: Candidate for Field Trials invivo_data->end_point

Caption: A comprehensive workflow for the evaluation of a novel antifungal compound.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the systematic evaluation of this compound as a candidate fungicide. The protocols described herein, progressing from rapid in vitro screens to more complex in vivo plant assays, will allow researchers to generate the critical data needed to assess its potential. Based on the known activities of the 1,2,3-thiadiazole class, this compound holds promise for exhibiting either direct antifungal action, induction of host plant defenses, or a valuable combination of both. Positive results from these evaluations would justify advancing the compound to field trials and detailed mode-of-action studies to fully characterize its utility in sustainable agriculture.

References

Antiviral activity of 4-methyl-1,2,3-thiadiazole derivatives against tobacco mosaic virus

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Antiviral Activity of 4-Methyl-1,2,3-Thiadiazole Derivatives Against Tobacco Mosaic Virus

Introduction: A New Frontier in Plant Virus Management

Tobacco Mosaic Virus (TMV) stands as a persistent and economically damaging pathogen affecting a wide range of crops, including tobacco, tomatoes, peppers, and other members of the Solanaceae family.[1] Its remarkable stability and efficient mechanical transmission contribute to significant yield losses worldwide. The quest for effective and environmentally benign antiviral agents has led researchers to explore diverse classes of chemical compounds. Among these, derivatives of the 1,2,3-thiadiazole heterocyclic ring system have emerged as a promising source of potent antiviral candidates.

This guide provides an in-depth technical overview of 4-methyl-1,2,3-thiadiazole derivatives, a specific subclass demonstrating significant inhibitory activity against TMV. We will explore their synthesis, methodologies for evaluating their antiviral efficacy, current understanding of their mechanisms of action, and the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals in the field of crop protection, offering both foundational knowledge and practical protocols.

Rational Design and Synthesis: The Ugi Reaction Advantage

The strategic combination of bioactive substructures is a cornerstone of modern pesticide discovery. The 4-methyl-1,2,3-thiadiazole scaffold is a known pharmacophore with a wide spectrum of biological activities.[2] To create novel antiviral candidates, this core is often derivatized by introducing other active moieties, such as 3-fluoro-4-methylphenyl or 3-chloro-4-methylphenyl groups.[3]

A particularly efficient and green method for synthesizing these complex derivatives is the Ugi four-component reaction.[3][4] This one-pot reaction allows for the rapid assembly of molecules from an aldehyde, an amine, a carboxylic acid, and an isocyanide, offering a high degree of structural diversity and atom economy, which is crucial for developing libraries of compounds for screening.[2][3]

General Protocol: Synthesis via Ugi Reaction

The following is a generalized protocol for the synthesis of 4-methyl-1,2,3-thiadiazole derivatives. Specific molar ratios, solvents, and reaction times should be optimized for each unique combination of reactants.

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine component in a suitable solvent, typically methanol.

  • Aldehyde Addition: Add the desired aldehyde to the solution and stir for approximately 20 minutes at room temperature to facilitate the formation of the Schiff base intermediate.

  • Acid and Isocyanide Addition: Sequentially add the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and the isocyanide component to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using column chromatography or recrystallization to yield the final derivative.

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][3]

G cluster_synthesis Ugi Four-Component Synthesis Workflow Amine Amine ReactionVessel One-Pot Reaction (Stirring, RT, 24-48h) Amine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Thiadiazole_Acid 4-Methyl-1,2,3-thiadiazole -5-carboxylic Acid Thiadiazole_Acid->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Methanol Methanol (Solvent) Methanol->ReactionVessel Purification Purification (Chromatography/ Recrystallization) ReactionVessel->Purification Work-up Final_Product Final Derivative Purification->Final_Product Yields G cluster_workflow Antiviral Screening Workflow cluster_assays Half-Leaf Method Application start Select Healthy N. glutinosa Plants curative Curative Assay: 1. Inoculate TMV 2. Apply Compound start->curative protective Protective Assay: 1. Apply Compound 2. Inoculate TMV start->protective inactivation Inactivation Assay: 1. Mix Virus + Compound 2. Apply Mixture start->inactivation incubation Incubate Plants (3-4 days) curative->incubation protective->incubation inactivation->incubation lesion_count Count Local Lesions (Treated vs. Control) incubation->lesion_count data_analysis Calculate Inhibition Rate & EC50 Value lesion_count->data_analysis G cluster_direct Direct Antiviral Action cluster_host Host-Mediated Defense TMV Tobacco Mosaic Virus (TMV) CP TMV Coat Protein (CP) TMV->CP RNA_Rep TMV RNA Replication TMV->RNA_Rep Compound 4-Methyl-1,2,3- Thiadiazole Derivative Compound->CP Binds to / Disrupts Compound->RNA_Rep Inhibits (Potential) Photosynthesis ↑ Chlorophyll Content ↑ Photosynthesis Compound->Photosynthesis Oxidative_Stress ↓ Malondialdehyde (MDA) ↓ Oxidative Stress Compound->Oxidative_Stress Assembly Virion Assembly CP->Assembly RNA_Rep->Assembly Assembly->TMV New Virus Particles Plant_Health Improved Plant Health & Resistance Photosynthesis->Plant_Health Oxidative_Stress->Plant_Health

References

Application Notes and Protocols for the Use of 5-Methyl-4-phenyl-1,2,3-thiadiazole in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 1,2,3-Thiadiazole Scaffold in Oncology

The quest for novel, more effective, and selective anticancer therapeutics is a continuous endeavor in medicinal chemistry. In this context, the 1,2,3-thiadiazole ring system has emerged as a versatile and promising scaffold for the design of new anticancer agents.[1] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.[1] The 5-Methyl-4-phenyl-1,2,3-thiadiazole core, in particular, offers a synthetically accessible framework that can be strategically modified to optimize anticancer activity and pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining the synthesis, proposed mechanisms of action, and detailed protocols for the evaluation of novel anticancer agents derived from this promising scaffold.

Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

A growing body of evidence suggests that a key mechanism through which 1,2,3-thiadiazole derivatives exert their anticancer effects is through the inhibition of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of a multitude of "client" proteins, many of which are oncoproteins that are essential for the hallmarks of cancer, such as sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[2][3][4] By inhibiting Hsp90, this compound derivatives can simultaneously disrupt multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Hsp90_Inhibition_Pathway Thiadiazole 5-Methyl-4-phenyl- 1,2,3-thiadiazole Derivative Hsp90 Hsp90 Chaperone Thiadiazole->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, CDK4, HIF-1α) Hsp90->ClientProteins Stabilizes Degradation Ubiquitin-Proteasome Mediated Degradation Hsp90->Degradation Inhibition leads to ClientProteins->Degradation Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Angiogenesis Inhibition of Angiogenesis ClientProteins->Angiogenesis Promotes Degradation->Proliferation Suppresses Apoptosis Induction of Apoptosis Degradation->Apoptosis Promotes

Caption: Inhibition of Hsp90 by this compound derivatives.

Synthesis of this compound Derivatives: A Protocol Based on the Hurd-Mori Reaction

The Hurd-Mori reaction is a reliable and efficient method for the synthesis of the 1,2,3-thiadiazole ring from α-methylene ketone hydrazones and thionyl chloride.[6][7] The following protocol details the synthesis of the core this compound scaffold, which can be further functionalized to create a library of novel anticancer agents.

Step 1: Synthesis of Propiophenone Hydrazone
  • Materials: Propiophenone, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve propiophenone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude propiophenone hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Cyclization to this compound
  • Materials: Propiophenone hydrazone, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts violently with water.

    • Suspend propiophenone hydrazone (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (2 equivalents) dropwise to the cooled suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

In Vitro Evaluation of Anticancer Activity

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding:

    • Seed cancer cells (e.g., from the NCI-60 panel) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with the test compound.

  • Cell Treatment:

    • Seed cancer cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data Presentation

The following table presents representative cytotoxic activity data for a series of hypothetical this compound derivatives against a panel of human cancer cell lines. Disclaimer: The following data is illustrative and intended to represent the potential activity of this class of compounds. Actual IC₅₀ values must be determined experimentally.

Compound IDR-group ModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
MPT-001 Unsubstituted15.221.818.5
MPT-002 4-Fluorophenyl8.712.49.9
MPT-003 4-Methoxyphenyl12.117.314.6
MPT-004 3,4-Dichlorophenyl5.47.96.1
Doxorubicin (Reference)0.81.20.9

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Propiophenone hydrazone Propiophenone Hydrazone start->hydrazone Hydrazine Hydrate thiadiazole This compound hydrazone->thiadiazole Hurd-Mori Reaction (SOCl₂) derivatives Library of Derivatives thiadiazole->derivatives Functionalization mtt MTT Assay derivatives->mtt cell_cycle Cell Cycle Analysis mtt->cell_cycle Determine IC₅₀ apoptosis_assay Apoptosis Assay cell_cycle->apoptosis_assay xenograft Xenograft Model apoptosis_assay->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: Workflow for developing this compound anticancer agents.

In Vivo Evaluation: Xenograft Tumor Models

Promising candidates identified from in vitro screening should be advanced to in vivo efficacy studies using xenograft models.[9][10]

Protocol: Subcutaneous Xenograft Model
  • Cell Implantation:

    • Subcutaneously implant a suspension of human cancer cells (e.g., HCT116, 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents, with Hsp90 inhibition being a key putative mechanism of action. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in-depth mechanistic studies to fully elucidate their mode of action and identify potential biomarkers for patient selection.

References

Protocol for mycelium growth inhibition assay using thiadiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Rationale for Targeting Mycelial Growth

The relentless emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security. The mycelium, a network of filamentous hyphae, represents the primary mode of vegetative growth for most fungi, responsible for nutrient acquisition and invasion of host tissues. Consequently, the inhibition of mycelial growth is a critical strategy in the development of novel antifungal agents. This application note provides a detailed protocol for assessing the mycelial growth inhibition potential of thiadiazole-based compounds, a class of heterocyclic molecules that have garnered significant attention for their broad-spectrum biological activities.[1][2]

Thiadiazole derivatives have demonstrated notable efficacy against a range of fungal species, including both human and plant pathogens.[3][4] Their mechanism of action is often attributed to the disruption of essential biochemical pathways within the fungal cell.[2] A primary target for many azole-based compounds, including thiadiazoles, is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[5][6]

Scientific Principle: Mechanism of Thiadiazole Antifungal Activity

The fungicidal or fungistatic activity of many thiadiazole compounds stems from their ability to act as bioisosteres of other azole antifungals like imidazoles and triazoles.[6] A key molecular target is the cytochrome P450 enzyme, 14-α-sterol demethylase.[5][6]

This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. By inhibiting 14-α-sterol demethylase, thiadiazole compounds block the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a fungal cell membrane with altered permeability and fluidity, ultimately leading to growth arrest and cell death.[5] This targeted mechanism provides a robust biochemical basis for the mycelium growth inhibition assay described herein.

Figure 1. Mechanism of Thiadiazole Action Lanosterol Lanosterol Enzyme 14-α-sterol demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Normal Pathway Disruption Membrane Disruption & Increased Permeability Enzyme->Disruption Thiadiazole Thiadiazole Compound Thiadiazole->Enzyme INHIBITS Inhibition Growth Inhibition Disruption->Inhibition

Caption: Figure 1. Simplified pathway of thiadiazole inhibition.

Experimental Protocol: The Poisoned Food Technique

The poisoned food technique is a robust and widely adopted in vitro method for evaluating the antifungal activity of chemical compounds.[7][8][9][10] It involves incorporating the test compound directly into the fungal growth medium, upon which a standardized fungal inoculum is placed. The efficacy of the compound is determined by measuring the reduction in the radial growth of the mycelium compared to a control.

Materials and Reagents
  • Fungal Strains: Actively growing, pure cultures of the desired fungal species (e.g., Aspergillus niger, Fusarium oxysporum).

  • Growth Medium: Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

  • Test Compounds: Synthesized thiadiazole derivatives.

  • Positive Control: A known commercial antifungal agent (e.g., Bifonazole, Azoxystrobin).[4][11]

  • Solvent: Dimethyl sulfoxide (DMSO) or other appropriate solvent to dissolve the test compounds.

  • Equipment:

    • Laminar flow hood or biological safety cabinet

    • Autoclave

    • Incubator (temperature-controlled)

    • Sterile Petri dishes (90 mm diameter)

    • Sterile cork borer (5-6 mm diameter)

    • Micropipettes and sterile tips

    • Digital calipers or ruler

    • Vortex mixer

    • Weighing balance

    • Sterile distilled water

Step-by-Step Methodology

This protocol is designed to be a self-validating system through the inclusion of both positive and negative controls, ensuring the reliability of the results. It is based on principles outlined in established antifungal testing methodologies.[10][12]

  • Preparation of Fungal Inoculum:

    • Subculture the test fungus onto a fresh PDA plate and incubate at an optimal temperature (e.g., 28 ± 2 °C) for 5-7 days, or until sufficient mycelial growth is observed.[13] This plate will serve as the source for the mycelial plugs.

  • Preparation of Stock Solutions:

    • Accurately weigh the thiadiazole compounds and the positive control antifungal.

    • Dissolve them in a minimal amount of sterile DMSO to prepare concentrated stock solutions (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Preparation of "Poisoned" Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the autoclaved medium to cool in a water bath to approximately 45-50 °C. Holding the molten agar at this temperature is crucial to prevent solidification while avoiding thermal degradation of the test compounds.

    • In the laminar flow hood, aliquot the required volume of molten PDA into sterile flasks or bottles for each test concentration.

    • Add the appropriate volume of the thiadiazole stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Mix thoroughly but gently to avoid introducing air bubbles.

    • Negative Control: Prepare a control plate by adding only the solvent (DMSO) to the PDA at the same volume used for the highest compound concentration. This is critical to ensure that the solvent itself does not inhibit fungal growth.

    • Absolute Control: Prepare a control plate with PDA medium only (no compound or solvent).

    • Immediately pour approximately 20 mL of each prepared medium into sterile 90 mm Petri dishes and allow them to solidify completely in the laminar flow hood.

  • Inoculation:

    • Using a sterile cork borer, cut a 5 mm disc of mycelium from the growing edge of the 5-7 day old fungal culture plate.[14] The edge is used as it contains the most actively growing hyphae.

    • Carefully place the mycelial disc, with the mycelium-side down, in the center of each prepared Petri dish (both test and control plates).[9]

  • Incubation:

    • Seal the Petri dishes with paraffin film to prevent contamination and dehydration.

    • Incubate the plates in an inverted position at the optimal growth temperature for the fungus (e.g., 28 ± 2 °C) for a period of 4-7 days, or until the fungal growth in the control plate has nearly covered the entire plate.[15]

Data Collection and Analysis
  • Measurement:

    • After the incubation period, measure the diameter of the fungal colony in two perpendicular directions (d1 and d2) for each plate using digital calipers or a ruler.[14]

    • Calculate the average diameter for each replicate.

  • Calculation of Growth Inhibition:

    • The percentage inhibition of radial growth (PIRG) is calculated using the following formula:[15][16] PIRG (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the mycelial colony in the control plate (mm).

      • T = Average diameter of the mycelial colony in the treatment plate (mm).

    • Perform the experiment in triplicate for each concentration to ensure statistical validity. Calculate the mean PIRG and standard deviation.

cluster_prep 1. Preparation Phase cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare Fungal Culture (5-7 days) B1 Cut 5mm Mycelial Plugs from Active Culture Edge A1->B1 A2 Prepare Thiadiazole & Control Stock Solutions B2 Create 'Poisoned' Media (Add Stocks to Molten PDA) A2->B2 A3 Prepare & Autoclave PDA Medium A3->B2 B4 Inoculate Center of Each Plate with Mycelial Plug B1->B4 B3 Pour Plates & Allow to Solidify B2->B3 B3->B4 B5 Incubate Plates (4-7 days at 28°C) B4->B5 C1 Measure Perpendicular Colony Diameters B5->C1 C2 Calculate Average Diameter C1->C2 C3 Calculate Percentage Inhibition of Radial Growth (PIRG) C2->C3 C4 Determine EC50 Values (Optional) C3->C4

Caption: Figure 2. Experimental workflow for the mycelium growth inhibition assay.

Data Presentation and Interpretation

The results should be tabulated to clearly present the dose-dependent effect of the thiadiazole compounds. This allows for easy comparison between different derivatives and the positive control.

Table 1: Example Data for Mycelial Growth Inhibition of F. oxysporum

Compound IDConcentration (µg/mL)Mean Colony Diameter (mm) ± SDPercentage Inhibition (%)
Control (PDA only) 085.2 ± 1.50
Solvent Control (DMSO) 0.5% v/v84.9 ± 1.80.35
Positive Control 5015.5 ± 1.181.8
Thiadiazole-A 5045.3 ± 2.546.8
10028.1 ± 1.967.0
20011.6 ± 0.986.4
Thiadiazole-B 5060.7 ± 3.128.7
10051.4 ± 2.839.7
20035.2 ± 2.258.7

From these results, researchers can determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit growth by 50% (EC₅₀) through regression analysis. A high percentage of inhibition at a low compound concentration indicates potent antifungal activity.[3]

References

Application Notes and Protocols for 1,3,4-Thiadiazole Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel, more effective, and safer anticonvulsant agents is a cornerstone of neurological drug discovery. Within the vast landscape of heterocyclic chemistry, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new therapeutics for epilepsy.[1][2][3][4] This guide provides an in-depth exploration of the application of 1,3,4-thiadiazole derivatives as anticonvulsant agents, offering both foundational knowledge and practical, field-proven protocols for their evaluation.

The 1,3,4-Thiadiazole Scaffold: A Versatile Core for Anticonvulsant Activity

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties and structural rigidity make it an attractive pharmacophore in medicinal chemistry.[2] A wide range of biological activities have been attributed to 1,3,4-thiadiazole derivatives, including antimicrobial, anti-inflammatory, anticancer, and, most notably, anticonvulsant properties.[1][2][5] Marketed drugs such as acetazolamide and methazolamide, which contain the 1,3,4-thiadiazole core, underscore the therapeutic relevance of this scaffold.[2]

Unraveling the Mechanism of Anticonvulsant Action

The anticonvulsant effects of 1,3,4-thiadiazole derivatives are often multifactorial, targeting various key pathways involved in neuronal excitability. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

2.1. Modulation of GABAergic Neurotransmission

A primary mechanism of action for many 1,3,4-thiadiazole anticonvulsants is the enhancement of GABAergic inhibition.[1][6] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. By positively modulating GABA-A receptors, these compounds facilitate the influx of chloride ions into the neuron, leading to hyperpolarization and a decreased likelihood of action potential firing.[1][6] This effectively dampens excessive neuronal activity that characterizes seizures. The essential pharmacophoric features for this activity include an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain.[1][6]

2.2. Carbonic Anhydrase Inhibition

Several 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide moiety, are potent inhibitors of carbonic anhydrase (CA).[5][7][8] Carbonic anhydrase plays a role in maintaining pH homeostasis in the brain, and its inhibition can lead to an accumulation of CO2, resulting in a decrease in neuronal pH.[8] This acidification is thought to have a stabilizing effect on neuronal membranes, thereby reducing their excitability and suppressing seizure activity.[8]

2.3. Other Potential Mechanisms

Research also suggests that some 1,3,4-thiadiazole derivatives may exert their anticonvulsant effects through other mechanisms, such as:

  • Blockade of voltage-gated sodium channels: This would limit the rapid firing of neurons that is characteristic of seizures.[1][2]

  • Antagonism of AMPA receptors: As a subtype of glutamate receptors, AMPA receptors are involved in fast excitatory synaptic transmission. Their inhibition can reduce excessive neuronal excitation.[9][10][11]

Below is a diagram illustrating the potential anticonvulsant mechanisms of 1,3,4-thiadiazole derivatives.

Anticonvulsant Mechanisms of 1,3,4-Thiadiazole Derivatives cluster_mechanisms Potential Mechanisms of Action cluster_outcome Cellular Outcome cluster_final_effect Overall Effect Thiadiazole 1,3,4-Thiadiazole Derivative GABA GABA-A Receptor Modulation Thiadiazole->GABA Enhances inhibitory transmission CA Carbonic Anhydrase Inhibition Thiadiazole->CA Inhibits enzyme IonChannel Voltage-Gated Ion Channel Blockade Thiadiazole->IonChannel Blocks channels AMPA AMPA Receptor Antagonism Thiadiazole->AMPA Antagonizes receptor Hyperpolarization Neuronal Hyperpolarization GABA->Hyperpolarization pH_Decrease Decreased Neuronal pH CA->pH_Decrease Reduced_Firing Reduced Neuronal Firing Rate IonChannel->Reduced_Firing Reduced_Excitation Reduced Excitatory Transmission AMPA->Reduced_Excitation Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect pH_Decrease->Anticonvulsant_Effect Reduced_Firing->Anticonvulsant_Effect Reduced_Excitation->Anticonvulsant_Effect

Caption: Potential anticonvulsant mechanisms of 1,3,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring. A thorough understanding of SAR is pivotal for designing novel compounds with enhanced potency and reduced toxicity.[1][6]

Key SAR findings include:

  • The presence of the =N–C–S– moiety and the aromaticity of the thiadiazole ring are crucial for anticonvulsant activity.[1][6]

  • Substitutions at the 2- and 5-positions are the most common and effective modifications.

  • Electron-withdrawing groups such as halo (Cl, Br, F) and nitro groups on an aromatic ring substituent generally enhance anticonvulsant activity.[1][6]

  • Lipophilicity plays a significant role; more lipophilic compounds often exhibit better activity, likely due to improved blood-brain barrier penetration.[1][6]

  • Specific functional groups like aldehyde and hydroxy substitutions have been shown to confer potent activity.[1][6]

  • The introduction of an amino group at the 5-position has been found to be favorable for anticonvulsant effects.[1][6]

Substituent Group Effect on Anticonvulsant Activity Reference
Halo (Cl, Br, F)Generally increases activity[1][6]
NitroGenerally increases activity[1][6]
MethylCan increase activity[1][6]
AldehydeCan confer potent activity[1][6]
HydroxyCan confer potent activity[1][6]
AminoOften favorable for activity[1][6]
PhenylureaCan lead to potent compounds[1]
BenzylthioCan lead to potent compounds[1]
Experimental Protocols for Anticonvulsant Evaluation

A systematic evaluation of novel 1,3,4-thiadiazole derivatives involves a series of well-established in-vivo and in-vitro assays. The following protocols provide a framework for the preclinical assessment of these compounds.

4.1. General Workflow for Anticonvulsant Screening

Anticonvulsant Screening Workflow Synthesis Synthesis & Characterization of 1,3,4-Thiadiazole Derivatives MES_scPTZ In-vivo Screening: Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) Tests Synthesis->MES_scPTZ Neurotoxicity Neurotoxicity Assessment: Rotarod Test MES_scPTZ->Neurotoxicity Dose_Response Dose-Response Studies (ED50 Determination) Neurotoxicity->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., in-vitro receptor binding, enzyme inhibition) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for the screening of anticonvulsant compounds.

4.2. In-Vivo Anticonvulsant Screening Protocols

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used and clinically validated models for the initial screening of anticonvulsant drugs.[12][13][14][15] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence and myoclonic seizures.[12]

4.2.1. Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds that prevent the spread of seizures.

Materials:

  • Electroconvulsive shock generator with corneal or auricular electrodes.[16]

  • Male albino mice or rats (species and strain should be consistent).[16]

  • Test compound and vehicle (e.g., 0.9% saline).[16]

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine).[3][17]

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine).[16][17]

  • 0.9% saline for electrode contact.[17]

Procedure:

  • Animal Preparation: Acclimate animals to the housing conditions for at least one week.[16] Weigh each animal before drug administration.

  • Drug Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal injection, oral gavage). The time between administration and testing should be based on the compound's pharmacokinetic profile.[17]

  • Electrode Application: At the time of peak effect, apply a drop of anesthetic ophthalmic solution to the animal's corneas. Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[17]

  • Stimulation: Deliver an electrical stimulus through the corneal electrodes. Typical parameters are:

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[17]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[17]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.[16]

  • Data Analysis: Calculate the percentage of animals protected in each group. For dose-response studies, determine the median effective dose (ED50) using probit analysis.[16]

4.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To identify compounds that can raise the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution in 0.9% saline.

  • Male albino mice or rats.

  • Test compound and vehicle.

  • Standard anticonvulsant drug (e.g., Ethosuximide, Diazepam).[18]

  • Observation cages.[19]

Procedure:

  • Animal Preparation and Drug Administration: Follow the same procedure as in the MES test.

  • PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for mice).[19]

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the onset of seizures.[19] The endpoint is typically the presence of a clonic seizure lasting for at least 5 seconds.[19]

  • Data Analysis: An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period. Calculate the percentage of protection and the ED50 for dose-response studies.

4.3. Neurotoxicity Screening: Rotarod Test

Objective: To assess motor impairment and potential neurotoxic side effects of the test compounds.[1][6]

Materials:

  • Rotarod apparatus.

  • Male albino mice or rats.

  • Test compound and vehicle.

Procedure:

  • Training: Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days.

  • Drug Administration: On the test day, administer the test compound or vehicle.

  • Testing: At the time of peak effect, place the animals on the rotarod and record the time they are able to maintain their balance. A fall from the rod is considered the endpoint.

  • Data Analysis: Compare the performance of the treated groups to the vehicle control group. A significant decrease in performance indicates potential neurotoxicity. The median toxic dose (TD50) can be determined.

Data Interpretation and Candidate Selection

The ideal anticonvulsant candidate should exhibit high potency (low ED50) in the MES and/or scPTZ tests and low neurotoxicity (high TD50). The Protective Index (PI), calculated as TD50/ED50, is a crucial parameter for evaluating the therapeutic window of a compound. A higher PI indicates a greater margin of safety.

Derivative Example MES Activity (% Protection at dose) scPTZ Activity (% Protection at dose) Neurotoxicity Reference
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol66.67% at 100 mg/kg80% at 100 mg/kgNo toxicity observed[1]
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol75% at 20 mg/kg83% at 20 mg/kgLess toxicity[1][6]
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine100% at 30 mg/kg-No toxicity[6]
5-amino-2-sulfonamide thiadiazole72%–79% protection at 90 mg/kg-No neurotoxicity[1][6]
Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly promising starting point for the development of novel anticonvulsant agents. The versatility of its chemistry allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds and exploring novel derivatives with improved safety profiles. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these promising therapeutic candidates, paving the way for the discovery of next-generation antiepileptic drugs.

References

Synthesis of thiadiazole derivatives for antiplatelet activity evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis and Evaluation of Novel Thiadiazole Derivatives for Antiplatelet Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Antiplatelet Therapeutics

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, with pathological platelet aggregation playing a pivotal role in thrombotic events like heart attacks and strokes.[1][2] While existing antiplatelet agents, such as aspirin and clopidogrel, are mainstays of therapy, they are not without limitations, including resistance and bleeding risks.[1][3] This necessitates the discovery of new chemical entities with improved efficacy and safety profiles.

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Recent studies have highlighted its potential as a core structure for potent antiplatelet agents.[1][2][6] This guide provides a comprehensive, field-proven framework for the synthesis of novel 1,3,4-thiadiazole derivatives and the subsequent in vitro evaluation of their antiplatelet activity using light transmission aggregometry.

Part I: Synthesis of 1,3,4-Thiadiazole Derivatives

Principle and Rationale

The synthetic strategy outlined here focuses on a robust and widely applicable method: the acid-catalyzed cyclization of thiosemicarbazide with various carboxylic acids.[7] This approach is favored for its efficiency and the ease with which diverse functional groups can be introduced onto the thiadiazole core by simply varying the starting carboxylic acid. This variability is crucial for developing a structure-activity relationship (SAR) to identify key chemical features that enhance antiplatelet potency. For instance, modifying aryl substituents with electron-donating or electron-withdrawing groups can significantly impact biological activity by altering the molecule's interaction with its target receptor.[1]

cluster_synthesis Synthetic Workflow Start Aryl Carboxylic Acid + Thiosemicarbazide Reagents POCl3 (Cyclizing Agent) Heat (80-90°C) Start->Reagents 1. Mix Cyclization Cyclization Reaction Reagents->Cyclization 2. Heat Workup Quenching (Ice/Water) Basification (NaOH to pH 8) Cyclization->Workup 3. Cool & Process Purification Filtration & Recrystallization Workup->Purification 4. Isolate Crude Product Purified 5-Aryl-1,3,4-thiadiazol-2-amine Purification->Product 5. Purify Characterization Characterization (NMR, MS, IR) Product->Characterization 6. Verify Structure cluster_LTA Light Transmission Aggregometry (LTA) Workflow Blood 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge1 2. Centrifuge (Low Speed) (150-200g, 15 min) Blood->Centrifuge1 PRP 3. Isolate PRP (Platelet-Rich Plasma) Centrifuge1->PRP Supernatant Centrifuge2 4. Centrifuge (High Speed) (>2000g, 20 min) PRP->Centrifuge2 Remaining Plasma Assay 6. Perform Assay PRP->Assay Test Sample PPP 5. Isolate PPP (Platelet-Poor Plasma) Centrifuge2->PPP Supernatant PPP->Assay Blank (100% T) Analysis 7. Analyze Data (IC50 Calculation) Assay->Analysis cluster_pathway Key Platelet Aggregation Pathways AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Ca_Mobilization ↑ Intracellular Ca2+ TXA2->Ca_Mobilization P2Y12->Ca_Mobilization GPIIbIIIa GPIIb/IIIa Activation ('Inside-Out' Signaling) Ca_Mobilization->GPIIbIIIa Aggregation Platelet Aggregation (Fibrinogen Bridging) GPIIbIIIa->Aggregation Thiadiazole Thiadiazole Derivative Thiadiazole->COX1 Potential Inhibition Thiadiazole->P2Y12 Potential Inhibition

References

Application Notes and Protocols for Elucidating the Mechanism of Action of Thiadiazole Derivatives in Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Fungal Achilles' Heel

The relentless rise of invasive fungal infections, compounded by the growing threat of antifungal resistance, necessitates the development of novel therapeutic agents. Ergosterol, an essential component of the fungal cell membrane analogous to cholesterol in mammals, represents a prime target for antifungal drug development. Its absence compromises membrane integrity, leading to fungal cell death. Thiadiazole derivatives have emerged as a promising class of antifungals, largely owing to their structural similarity to azole drugs, the frontline inhibitors of ergosterol biosynthesis.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of thiadiazole derivatives as ergosterol biosynthesis inhibitors, complete with detailed protocols for experimental validation.

Thiadiazoles are bioisosteres of azoles, containing a sulfur atom in place of a nitrogen atom in the five-membered heterocyclic ring.[1][2] This structural mimicry allows them to interact with key enzymes in the ergosterol biosynthesis pathway. The primary mechanism of action for many thiadiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the conversion of lanosterol to ergosterol.[1][2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, disrupting fungal cell membrane function and inhibiting growth.[1] A secondary, less commonly reported target for some thiadiazole analogues is squalene epoxidase , another key enzyme in the pathway responsible for the conversion of squalene to 2,3-oxidosqualene.

This guide will delve into the experimental workflows required to confirm and characterize the inhibition of ergosterol biosynthesis by novel thiadiazole derivatives. We will cover antifungal susceptibility testing, in vitro enzyme inhibition assays, and sterol profile analysis.

Data Presentation: Antifungal Activity of Thiadiazole Derivatives

The following tables summarize the in vitro antifungal activity of representative 1,3,4-thiadiazole derivatives against various Candida species, a common cause of opportunistic fungal infections. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of Selected 1,3,4-Thiadiazole Derivatives against Candida Species

Compound IDC. albicans ATCC 10231C. krusei ATCC 6258C. parapsilosis ATCC 22019C. tropicalis ATCC 28775Reference
Compound 4e 1.5621.562>100>100[3]
Compound 3k 10102020[2]
Compound 3l 5102020[2]
Fluconazole (Control) 10201010[2]

Table 2: MIC (in µg/mL) of Novel Thiadiazole-Based Molecules against Rhizopus oryzae

Compound IDMIC (µg/mL)Reference
Compound 2 225[4]
Compound 6 225[4]
Compound 7 150[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for investigating the mechanism of action of thiadiazole derivatives. The causality behind key experimental choices is explained to provide field-proven insights.

Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a thiadiazole derivative against a panel of fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the susceptibility of fungi to antifungal agents. It provides a quantitative measure of the compound's potency and allows for comparison with reference drugs.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) E Inoculate wells with fungal suspension A->E B Prepare serial dilutions of Thiadiazole derivative in DMSO D Add drug dilutions to wells B->D C Prepare 96-well microtiter plate with RPMI-1640 medium C->D D->E F Incubate at 35°C for 24-48h E->F G Visually or spectrophotometrically determine growth inhibition F->G H Determine MIC (lowest concentration with no visible growth) G->H Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 14-demethylated\nlanosterol 14-demethylated lanosterol Lanosterol->14-demethylated\nlanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated\nlanosterol->Ergosterol Multiple Steps Thiadiazole Thiadiazole Derivatives Thiadiazole->Lanosterol Inhibition Sterol_Analysis_Workflow A Treat fungal cells with Thiadiazole derivative B Harvest and wash cells A->B C Saponification with ethanolic KOH B->C D Extraction of non-saponifiable lipids with n-hexane C->D E Derivatization (e.g., silylation) D->E F GC-MS Analysis E->F G Identify and quantify sterols (Ergosterol, Lanosterol, etc.) F->G

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hurd-Mori reaction. Here, we will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed experimental protocols to enhance the yield and purity of your target compounds.

The Hurd-Mori reaction is a cornerstone in heterocyclic chemistry for synthesizing 1,2,3-thiadiazoles. It involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂)[1][2][3]. While robust, this reaction can present challenges. This guide provides in-depth insights to navigate these experimental hurdles effectively.

Troubleshooting Guide: Enhancing Your Reaction's Success

Low yields, unexpected side products, and purification difficulties are common obstacles in the Hurd-Mori synthesis. The following table outlines these issues, their probable causes, and actionable solutions to get your research back on track.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure Starting Materials: The purity of the hydrazone is critical. Impurities can significantly hinder the cyclization process[4]. 2. Decomposed Thionyl Chloride: Thionyl chloride can degrade over time to SO₂ and HCl, which can negatively impact the reaction[4]. 3. Suboptimal Reaction Temperature: The reaction is often exothermic. Inadequate temperature control can lead to decomposition of starting materials or intermediates[4][5]. 4. Unfavorable Electronic Effects: Electron-donating groups on the substrate can lead to poor conversion and lower yields[4]. For substrates with a nitrogenous heterocycle, the nature of the N-protecting group is crucial; electron-withdrawing groups are preferred[5][6].1. Ensure your hydrazone is pure and completely dry. Recrystallization may be necessary[4]. 2. Use a fresh bottle or freshly distilled thionyl chloride for the reaction[4]. 3. Carefully control the temperature, especially during the addition of thionyl chloride. Many procedures recommend adding the reagent dropwise at low temperatures (e.g., 0 °C)[4]. 4. For substrates with strong electron-donating groups, consider modifying the reaction conditions or exploring alternative synthetic routes. For nitrogen-containing heterocycles, utilize an electron-withdrawing protecting group on the nitrogen atom[5][6].
Formation of Side Products 1. Alternative Cyclization Pathway: In some cases, an alternative cyclization can occur, leading to undesired products. For example, the reaction of 2-[(ethoxycarbonyl)hydrazono] propionic acid with thionyl chloride can yield a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product[5]. 2. Incomplete Reaction or Degradation: A complex mixture of products can indicate that the reaction has not gone to completion or that the target compound is degrading under the reaction conditions[5].1. Modify reaction conditions such as solvent and temperature to favor the formation of the desired 1,2,3-thiadiazole. Column chromatography can be employed to separate the desired product from byproducts[5]. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature to ensure full conversion without significant degradation[5].
Difficulty in Product Purification 1. Co-eluting Impurities: The product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography challenging. 2. Product Instability: The 1,2,3-thiadiazole ring can be sensitive to certain conditions, leading to decomposition during the workup and purification steps[5].1. Optimize the solvent system for column chromatography. Consider trying a different stationary phase or using recrystallization as a purification method. Recrystallization from solvents like ethanol or ethyl acetate can yield pure crystals for some 1,2,3-thiadiazoles[5]. 2. Avoid harsh acidic or basic conditions during the workup and purification. Whenever possible, use neutral extraction and purification techniques[5].
Visualizing the Troubleshooting Process

To further aid in diagnosing and resolving low-yield issues, the following flowchart provides a logical workflow.

G start Low Yield Observed check_purity Verify Purity of Starting Hydrazone start->check_purity check_reagent Check Thionyl Chloride Quality check_purity->check_reagent Pure success Improved Yield check_purity->success Impure -> Purify -> Success control_temp Optimize Reaction Temperature check_reagent->control_temp Fresh/Distilled check_reagent->success Old -> Replace -> Success check_electronics Evaluate Substrate Electronic Effects control_temp->check_electronics Optimized control_temp->success Not Optimized -> Control -> Success modify_conditions Modify Reaction Conditions (Solvent, Time) check_electronics->modify_conditions Favorable alternative_route Consider Alternative Synthetic Routes check_electronics->alternative_route Unfavorable modify_conditions->success alternative_route->success

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,3-thiadiazoles?

A1: Besides the Hurd-Mori synthesis, other widely used methods include the Pechmann and Wolff syntheses[5]. The Hurd-Mori reaction, however, remains a versatile and popular choice due to its broad applicability[3][5].

Q2: My Hurd-Mori reaction is giving a very low yield. What are the first things I should check?

A2: Initially, you should verify the purity of your starting hydrazone, ensuring it possesses an active α-methylene group. Secondly, assess the reaction conditions, as high temperatures can be detrimental. Lastly, if your substrate includes a nitrogenous heterocycle, the choice of the N-protecting group is critical, with electron-withdrawing groups being preferable[5].

Q3: Are there safer alternatives to the hazardous reagent thionyl chloride?

A3: Yes, several milder and more environmentally friendly alternatives have been developed. An effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI)[5][7]. Other protocols utilize iodine in DMSO as a catalytic system[5].

Q4: I'm observing an unexpected side product. How can I identify it?

A4: The formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid[5]. To characterize an unknown compound, standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be employed. A literature search for known side products of your specific reaction is also advisable[5].

Q5: What are the best practices for purifying 1,2,3-thiadiazoles?

A5: Purification is typically accomplished through column chromatography on silica gel or by recrystallization[5]. The selection of a solvent for recrystallization is dependent on the specific 1,2,3-thiadiazole derivative and should be determined empirically. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases[5]. For liquid 1,2,3-thiadiazoles, distillation can be used, but the temperature should be kept below 200°C to prevent thermal decomposition[4].

Detailed Experimental Protocols

Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole

This protocol details a two-step synthesis starting from acetophenone[1].

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL)[1].

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask[1].

  • Reflux the mixture for 1-2 hours, monitoring the reaction's progress by TLC[1].

  • After completion, cool the reaction mixture in an ice bath to induce precipitation[1].

  • Filter the solid product, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone[1].

Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

  • In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser[1].

  • Cool the suspension in an ice bath[1].

  • Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood[1].

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC[1].

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride[1].

  • Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine[1].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole[1].

Visualizing the Hurd-Mori Reaction Workflow

The following diagram illustrates the general experimental workflow for the Hurd-Mori synthesis.

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization (Hurd-Mori) ketone α-Methylene Ketone semicarbazide Semicarbazide HCl, NaOAc ketone->semicarbazide Reacts with hydrazone Hydrazone Intermediate semicarbazide->hydrazone Forms thionyl_chloride Thionyl Chloride (SOCl2) hydrazone->thionyl_chloride cyclization Cyclization thionyl_chloride->cyclization Induces thiadiazole 1,2,3-Thiadiazole Product cyclization->thiadiazole

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Concluding Remarks

The Hurd-Mori reaction is a powerful tool for the synthesis of 1,2,3-thiadiazoles, which are valuable scaffolds in medicinal chemistry and materials science. By understanding the reaction mechanism, potential pitfalls, and optimization strategies outlined in this guide, researchers can significantly improve their experimental outcomes. Careful attention to the purity of starting materials, reaction conditions, and purification techniques is paramount for success.

References

Overcoming challenges in the synthesis of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-4-phenyl-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, particularly when using the Hurd-Mori reaction or related methods.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or I am not isolating any of the target this compound. What are the likely causes and how can I improve the outcome?

Answer: A low or non-existent yield is a common frustration in organic synthesis. For the synthesis of this compound, several factors could be at play. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: The Hurd-Mori synthesis, a common route to 1,2,3-thiadiazoles, typically starts from a hydrazone derivative of propiophenone.[1][2] Ensure your starting propiophenone is pure and that the subsequent hydrazone formation has gone to completion. Impurities in the starting materials can lead to unwanted side reactions.[3]

  • Quality of Thionyl Chloride: Thionyl chloride (SOCl₂) is highly reactive and susceptible to decomposition.[4] Always use a fresh or recently distilled bottle of thionyl chloride for the best results. Old or improperly stored thionyl chloride can contain impurities like hydrochloric acid and sulfur oxides, which can hinder the reaction.

  • Reaction Temperature: The reaction of the hydrazone with thionyl chloride is often exothermic.[5] It's crucial to control the temperature, especially during the addition of thionyl chloride. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to proceed at room temperature or with gentle heating.[5] However, for some substrates, higher temperatures may be necessary for efficient cyclization.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature profile.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water.[4][6] Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. Solvents should be anhydrous.

  • Stoichiometry: While an excess of thionyl chloride is commonly used, a very large excess might lead to the formation of side products.[3] Experiment with varying the molar ratio of thionyl chloride to the hydrazone to find the optimal balance.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture is complex, and I'm having difficulty isolating the desired product due to the presence of multiple side products. What are these impurities, and how can I minimize their formation?

Answer: The formation of side products can complicate purification and significantly reduce your yield. Here are some common side products and strategies to mitigate their formation:

  • Unreacted Starting Material: If your TLC shows a significant amount of starting hydrazone, the reaction may be incomplete. Consider extending the reaction time or slightly increasing the temperature, while continuously monitoring by TLC.[3]

  • Decomposition Products: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions, as well as high temperatures.[7][8] Avoid prolonged heating and ensure that the work-up procedure is performed under neutral or mildly basic conditions to prevent degradation of the product.

  • Alternative Cyclization Products: Depending on the substrate and reaction conditions, other heterocyclic systems could potentially form. Careful characterization of the side products using techniques like NMR and Mass Spectrometry can provide insights into the reaction pathway and help in optimizing the conditions to favor the desired product.

  • Optimizing the Synthetic Route: If the Hurd-Mori reaction consistently gives a complex mixture, consider alternative synthetic strategies. A notable alternative is the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) and is often performed under milder conditions.[9][10]

Issue 3: Difficulties in Purifying this compound

Question: I am struggling to purify the crude product. What are the recommended purification techniques?

Answer: The purification of this compound can typically be achieved through standard laboratory techniques.[3][9]

  • Recrystallization: If your crude product is a solid, recrystallization is often the most effective method for obtaining a high-purity compound. A good starting point for solvent selection would be ethanol or a mixture of hexane and ethyl acetate.[3] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Column Chromatography: For oily products or complex mixtures, column chromatography is the preferred method.[8]

    • Stationary Phase: Silica gel is commonly used. However, be aware that the 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel.[8] If you observe decomposition on the column, consider using neutralized silica gel or an alternative stationary phase like alumina.[8]

    • Eluent System: The choice of eluent will depend on the polarity of your compound and the impurities. A good starting point is a mixture of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol.[8] The ideal eluent system should provide a good separation of your product from impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Hurd-Mori synthesis of 1,2,3-thiadiazoles?

A1: The Hurd-Mori reaction involves the cyclization of a hydrazone with an α-methylene group using thionyl chloride.[11] The reaction proceeds through the formation of an N-sulfinyl intermediate, followed by an intramolecular cyclization and subsequent elimination to form the 1,2,3-thiadiazole ring.

Q2: Are there any safer alternatives to thionyl chloride for this synthesis?

A2: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. A prominent green chemistry approach involves the reaction of N-tosylhydrazones with elemental sulfur.[9][12] This reaction can be catalyzed by various reagents, including tetrabutylammonium iodide (TBAI) or iodine in DMSO, and often proceeds under milder conditions with good yields.[9][10] Electrochemical methods that avoid excess oxidants have also been reported as a more sustainable alternative.[12]

Q3: What are the key safety precautions to take when working with thionyl chloride?

A3: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[4][6][13][14] It is crucial to handle it with extreme care in a well-ventilated chemical fume hood.[4][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6][15] Ensure that an eyewash station and safety shower are readily accessible.[15] Reactions involving thionyl chloride should be quenched carefully by slowly adding the reaction mixture to ice-water.[5]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The structure and purity of your final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity for a solid compound.

Experimental Protocol: Hurd-Mori Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via the Hurd-Mori reaction, starting from propiophenone.

Step 1: Synthesis of Propiophenone Semicarbazone
  • Reaction Setup: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.

  • Addition of Ketone: Add a solution of propiophenone (1.0 eq.) in ethanol to the semicarbazide solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product, propiophenone semicarbazone, will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure propiophenone semicarbazone.

Step 2: Cyclization to this compound
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser (connected to a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq.).

  • Cooling: Cool the thionyl chloride to 0 °C in an ice bath.

  • Addition of Semicarbazone: Slowly add the dry propiophenone semicarbazone in small portions to the stirred thionyl chloride. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography as described in the troubleshooting section.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. Note that yields can vary significantly depending on the specific substrate and reaction optimization.

ParameterConditionExpected Outcome/Comment
Starting Material Propiophenone semicarbazonePurity is critical for high yield.
Reagent Thionyl chloride (SOCl₂)Use fresh, high-purity reagent. An excess is typically used.
Temperature 0 °C to room temperature or gentle refluxTemperature control is crucial to prevent side reactions and decomposition.[5]
Solvent Neat SOCl₂ or an inert solvent like DCMAnhydrous conditions are essential.[5]
Reaction Time 2-24 hoursMonitor by TLC for completion.
Typical Yield 40-80%Highly substrate-dependent.
Purification Recrystallization or Column ChromatographyChoice depends on the physical state and purity of the crude product.[3]

Visualizations

Reaction Workflow

cluster_0 Synthesis of this compound Propiophenone Propiophenone Propiophenone Semicarbazone Propiophenone Semicarbazone Propiophenone->Propiophenone Semicarbazone Semicarbazide HCl, NaOAc Crude Product Crude Product Propiophenone Semicarbazone->Crude Product SOCl2 Purified Product Purified Product Crude Product->Purified Product Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

References

Optimizing reaction conditions for the synthesis of thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Thiadiazole Derivatives

Welcome to the technical support center for the synthesis of thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile heterocyclic compounds. Thiadiazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

However, their synthesis is not without challenges. Seemingly straightforward cyclization reactions can often lead to low yields, complex product mixtures, and purification difficulties. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the synthesis of 1,3,4-thiadiazole derivatives, particularly from the widely used method involving the cyclization of carboxylic acids and thiosemicarbazide.

Q1: My reaction yield is disappointingly low, or the reaction failed entirely. What are the primary causes and how can I fix this?

A1: Low or zero yield is a frequent yet solvable issue. The root cause often lies in one of four areas: the cyclizing agent, reaction conditions, starting material quality, or the work-up procedure.

  • Ineffective Cyclodehydration: The conversion of the acylthiosemicarbazide intermediate to the thiadiazole ring requires a potent dehydrating (cyclizing) agent. Agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid (H₂SO₄) are commonly employed.[3][4]

    • Expert Insight: The choice of agent is critical. POCl₃ is highly effective but can be harsh and may not be suitable for sensitive substrates.[5] PPA is an excellent alternative, but its high viscosity can make stirring and product isolation challenging. Methane sulfonic acid has been reported as a high-yielding alternative that can simplify purification.[4] If your reaction is failing, consider switching your cyclizing agent. Ensure the agent is not old or degraded.

  • Suboptimal Thermal Conditions: Insufficient heat can prevent the reaction from reaching the activation energy required for cyclization. Conversely, excessive heat can cause degradation of starting materials or the final product.

    • Troubleshooting Steps:

      • Most reactions involving POCl₃ require heating, often at 80–90 °C for 1-2 hours.[5][6]

      • If you suspect degradation, try lowering the temperature and extending the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

      • Microwave-assisted synthesis can be a powerful tool to reduce reaction times and often increase yields by ensuring rapid, uniform heating.[7][8]

  • Purity of Starting Materials: Impurities in your carboxylic acid or thiosemicarbazide starting materials can inhibit the reaction. Water is a particularly problematic contaminant as it can quench the dehydrating agent.

    • Best Practices:

      • Ensure starting materials are pure and dry. Recrystallize or purify them if their quality is questionable.

      • Use anhydrous solvents, especially in moisture-sensitive reactions.

  • Work-up Issues: The product may be lost during the work-up phase. The standard procedure involves quenching the reaction mixture with crushed ice, followed by neutralization.[6]

    • Causality: The acidic reaction mixture must be carefully neutralized (e.g., with ammonia or a bicarbonate solution) to precipitate the thiadiazole product. If the pH is not optimal, your product may remain soluble in the aqueous layer. Premature precipitation or the formation of an emulsion can also trap the product, making isolation difficult.

Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are these side products and how can I prevent their formation?

A2: The presence of multiple products is a classic sign of side reactions or incomplete conversion. Understanding the likely impurities is the first step to optimizing selectivity.

  • Formation of 1,3,4-Oxadiazole: This is one of the most common byproducts. It forms through a competing cyclization pathway.

    • Mechanism: The acylthiosemicarbazide intermediate can, under certain conditions, eliminate hydrogen sulfide (H₂S) instead of water, leading to the corresponding oxadiazole.

    • Preventative Measures: This side reaction is often favored by certain dehydrating agents. Using a milder, more selective thionating agent or carefully controlling the reaction temperature can favor the desired thiadiazole pathway. The use of Lawesson's reagent in related syntheses highlights a method for favoring sulfur incorporation.[9]

  • Unreacted Starting Materials: A spot corresponding to your starting carboxylic acid or thiosemicarbazide indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the molar ratio of the cyclizing agent. Use TLC to track the disappearance of the starting material spots.

  • Degradation Products: Harsh acidic conditions and high temperatures can lead to the decomposition of the thiadiazole ring itself, which is generally stable but can be susceptible to ring cleavage under strong basic conditions.[10]

    • Solution: Employ milder reaction conditions. Consider using a 'green' method such as ultrasound-mediated synthesis, which can often be performed at lower temperatures.[8]

The following workflow diagram illustrates a decision-making process for troubleshooting common synthesis issues.

G cluster_start cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis cluster_troubleshooting cluster_solutions Solutions Start Mix Carboxylic Acid + Thiosemicarbazide + Cyclizing Agent (e.g., POCl3) Heat Apply Heat (e.g., 80-90°C) Start->Heat TLC Monitor by TLC Heat->TLC Quench Quench with Ice & Neutralize TLC->Quench Reaction Complete Analyze Analyze Crude Product (TLC, NMR) Quench->Analyze Result Evaluate Result Analyze->Result LowYield Problem: Low/No Yield Result->LowYield < 20% Yield SideProducts Problem: Side Products Result->SideProducts Multiple Spots Success Success: Purify Product Result->Success > 70% Yield Clean Product Sol_Yield 1. Check Cyclizing Agent 2. Optimize Temp/Time 3. Verify Reagent Purity LowYield->Sol_Yield Sol_Side 1. Adjust Temp 2. Change Cyclizing Agent 3. Consider Milder Method SideProducts->Sol_Side Sol_Yield->Start Re-attempt Synthesis Sol_Side->Start Re-attempt Synthesis

Caption: Troubleshooting workflow for thiadiazole synthesis.

Q3: I've managed to synthesize my product, but it's proving very difficult to purify. What are the best practices for purification?

A3: Purification is a critical step that ensures the removal of byproducts, unreacted starting materials, and residual reagents.[7]

  • Effective Work-up: A clean work-up is the foundation of easy purification. After quenching the reaction in ice, neutralization must be done carefully and slowly. Rapid neutralization can cause the product to oil out or precipitate as a very fine, hard-to-filter solid. Adding the neutralizing base (e.g., ammonia solution) dropwise while vigorously stirring the cold mixture is key.

  • Recrystallization: This is the most common and effective method for purifying solid thiadiazole derivatives.[7]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures like benzene-chloroform.[7]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Column Chromatography: If recrystallization fails or is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is effective. The optimal solvent system should be determined by running preliminary TLC plates. Thiadiazoles are moderately polar, so a starting mixture of 8:2 or 7:3 hexane:ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q: Which cyclizing agent is best for my synthesis? A: The "best" agent depends on your substrate's sensitivity and your experimental setup. The table below summarizes the most common choices.

Cyclizing AgentCommon ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) 80-100 °C, 1-3hHighly effective, widely used, good yields.[5]Harsh, corrosive, moisture-sensitive, can be difficult to remove.
Polyphosphoric Acid (PPA) 100-140 °C, 2-6hStrong dehydrating agent, good for less reactive substrates.Highly viscous, difficult to stir, product isolation can be challenging.[4]
Conc. Sulfuric Acid (H₂SO₄) 0 °C to RT, 12-24hInexpensive, readily available.Can cause charring/sulfonation, strongly corrosive.[4][11]
Propylphosphonic Anhydride (T3P®) RT to 80 °CMild conditions, high efficiency, broad functional group tolerance.More expensive than traditional reagents.

Q: How can I confirm the structure of my synthesized thiadiazole derivative? A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[6][7]

  • ¹H NMR: Look for characteristic signals. Protons on aromatic rings attached to the thiadiazole will appear in the aromatic region (typically δ 7-8.5 ppm). If an amino group is present, the N-H proton often appears as a broad singlet at a higher chemical shift (e.g., δ 9.9-10.5 ppm).[6][12]

  • ¹³C NMR: The carbon atoms of the thiadiazole ring itself will have characteristic shifts in the δ 150-170 ppm range.

  • FT-IR: Look for key stretching vibrations. The C=N stretch of the thiadiazole ring is typically observed around 1600-1620 cm⁻¹. The C-S bond vibration is usually found at a lower frequency (e.g., 670-700 cm⁻¹ or 1187 cm⁻¹).[6][12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound, providing strong evidence of a successful synthesis.[12]

Standard Experimental Protocol: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole

This protocol is a generalized procedure adapted from several sources for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via POCl₃-mediated cyclization.[5][6]

Materials:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (approx. 5-10 mL per 3 mmol of acid)

  • Crushed ice

  • Ammonia solution (e.g., 25%) or other base for neutralization

  • Deionized water

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (e.g., 3.00 mmol).

  • Addition of Reagents: Carefully add phosphorus oxychloride (10 mL) to the flask at room temperature in a fume hood. Stir the mixture for 15-20 minutes.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol, 1.0 eq) portion-wise to the stirred mixture.

  • Heating: Heat the reaction mixture to 80–90 °C and maintain this temperature for 1-2 hours, stirring continuously. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is an exothermic reaction.

  • Neutralization: Once the mixture has cooled, slowly add ammonia solution dropwise until the solution is neutral or slightly basic (pH ~7-8). The product should precipitate as a solid.

  • Isolation: Filter the precipitated solid using a Buchner funnel, and wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. Purify the solid by recrystallization from a suitable solvent, such as ethanol.

Caption: Simplified mechanism of 1,3,4-thiadiazole formation.

References

Technical Support Center: Troubleshooting Low Efficacy of Thiadiazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiadiazole-based fungicides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low efficacy encountered during field trials. By understanding the underlying scientific principles, you can enhance the performance and reliability of your experimental outcomes.

Troubleshooting Guide: A-Z

This section provides a structured approach to identifying and resolving common issues that can lead to diminished fungicide performance.

Is Your Fungicide Formulation and Spray Solution Optimal?

Suboptimal preparation of the fungicide formulation and spray solution is a frequent cause of reduced efficacy. The chemical and physical properties of the spray solution can significantly impact the availability and stability of the active ingredient.

Potential Causes:

  • Incorrect Concentration: Errors in calculating the concentration of the active ingredient can lead to underdosing.

  • Poor Solubility: Thiadiazole derivatives can have varying solubilities, and improper mixing can result in a non-homogenous solution.

  • pH of the Spray Solution: The pH of the water used for the spray solution can affect the stability of the fungicide. Most pesticides are most stable in a slightly acidic solution (around pH 5).[1][2] Alkaline water can lead to rapid degradation of the active ingredient through a process called alkaline hydrolysis.[3]

  • Incompatible Tank Mixes: Mixing thiadiazole-based fungicides with other pesticides, adjuvants, or fertilizers without confirming compatibility can lead to physical or chemical incompatibilities, reducing the efficacy of one or all components.[4]

Diagnostic Steps & Solutions:

  • Verify Calculations and Preparation: Double-check all calculations for the desired concentration. Ensure that the formulation is completely dissolved or suspended in the solvent according to the manufacturer's instructions.

  • Measure the pH of the Spray Solution: Use a calibrated pH meter to check the pH of your water source and the final spray solution. If the pH is outside the optimal range (typically pH 5-7 for most fungicides), adjust it using a suitable buffering agent.[1][2] Be cautious not to over-acidify, as this can also lead to degradation or phytotoxicity with certain formulations.[2]

  • Conduct a Jar Test for Compatibility: Before mixing a large batch, perform a small-scale "jar test" to check for physical compatibility between all components of the tank mix. Look for signs of precipitation, flocculation, or separation.

Experimental Protocol: Verifying Active Ingredient Concentration via HPLC

This protocol provides a method to confirm the concentration of the thiadiazole active ingredient in your stock and spray solutions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Certified analytical standard of the thiadiazole fungicide.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm or 0.45 µm).

Procedure:

  • Prepare a Standard Curve:

    • Accurately weigh a known amount of the certified analytical standard and dissolve it in a suitable solvent to create a stock solution of known concentration.

    • Perform a series of dilutions to prepare at least five calibration standards of different concentrations.

  • Prepare Samples:

    • Take a representative sample of your fungicide formulation or spray solution.

    • Dilute the sample with a suitable solvent to a concentration that falls within the range of your standard curve.

    • Filter the diluted sample through a syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase, flow rate, and detector wavelength.

    • Inject the calibration standards, followed by your prepared samples.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the active ingredient in your samples by comparing their peak areas to the standard curve.[5]

Are Environmental Conditions Compromising Efficacy?

Environmental factors play a crucial role in the performance of fungicides in the field.[6][7] Overlooking these variables can lead to significant reductions in efficacy.

Potential Causes:

  • Rainfall: Heavy rainfall shortly after application can wash the fungicide off the plant surfaces before it has been adequately absorbed or has had time to act.[8]

  • UV Radiation: Sunlight, particularly UV radiation, can degrade some fungicide active ingredients through photolysis.[9][10][11]

  • Temperature: High temperatures can increase the rate of fungicide degradation and volatilization.[8] Conversely, some pathogens are more active at specific temperatures, which can influence disease pressure and the apparent efficacy of the fungicide.[7]

  • Humidity and Leaf Wetness: High humidity and prolonged leaf wetness are often conducive to fungal spore germination and infection.[12] Applying fungicides under these conditions can be challenging, and the disease pressure may overwhelm the protective action of the fungicide.

Diagnostic Steps & Solutions:

  • Monitor Weather Conditions: Closely monitor weather forecasts before, during, and after fungicide application.[13] Avoid applying fungicides if heavy rain is imminent.[12]

  • Consider Rainfastness: Check the product label for information on the rainfastness of the fungicide. This is the time required for the product to dry and become resistant to being washed off by rain.

  • Optimize Application Timing: Apply fungicides during cooler parts of the day, such as early morning or late evening, to minimize degradation from high temperatures and UV radiation.[14]

  • Utilize Adjuvants: Consider using adjuvants, such as stickers or spreaders, to improve the adhesion of the fungicide to the plant surface and enhance its rainfastness.

Could Fungicide Resistance be the Culprit?

The development of fungicide resistance in pathogen populations is a significant and growing challenge in agriculture and disease management.[15][16][17] Continuous use of fungicides with the same mode of action can select for resistant individuals within the fungal population, leading to a gradual or complete loss of efficacy.[18]

Mechanism of Action for Thiadiazole Fungicides:

Many thiadiazole-based fungicides function by inhibiting specific enzymes in the fungal pathogen.[19] For example, some act as sterol biosynthesis inhibitors, targeting the enzyme 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[20][21] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[20]

Thiadiazole_MoA Thiadiazole Fungicide Thiadiazole Fungicide 14-α-demethylase 14-α-demethylase Thiadiazole Fungicide->14-α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis 14-α-demethylase->Ergosterol Synthesis Catalyzes Lanosterol Lanosterol Lanosterol->14-α-demethylase Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Component of Fungal Cell Death Fungal Cell Death Fungal Cell Membrane->Fungal Cell Death Disruption leads to Troubleshooting_Workflow Start Low Efficacy Observed Check_Formulation 1. Formulation & Spray Solution Optimal? Start->Check_Formulation Check_Environment 2. Environmental Conditions Favorable? Check_Formulation->Check_Environment Yes Solution_Formulation Adjust pH, Verify Concentration, Check Compatibility Check_Formulation->Solution_Formulation No Check_Resistance 3. Pathogen Resistance Suspected? Check_Environment->Check_Resistance Yes Solution_Environment Optimize Application Timing, Use Adjuvants Check_Environment->Solution_Environment No Solution_Resistance Rotate Fungicides, Use Tank Mixes, Implement IPM Check_Resistance->Solution_Resistance Yes End Efficacy Improved Check_Resistance->End No Solution_Formulation->End Solution_Environment->End Solution_Resistance->End

References

Technical Support Center: A Guide to Enhancing the Solubility of 5-Methyl-4-phenyl-1,2,3-thiadiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-4-phenyl-1,2,3-thiadiazole and other structurally related, poorly soluble molecules. Our goal is to equip you with the knowledge and protocols to overcome solubility hurdles, ensuring the integrity and reproducibility of your biological assays.

Thiadiazole derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their often hydrophobic nature, exemplified by the phenyl-substituted thiadiazole core, presents a major challenge in preclinical development: poor aqueous solubility.[2] This guide will walk you through a logical, stepwise approach to effectively solubilize this compound for reliable in vitro testing.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound won't dissolve in my aqueous buffer. What is the fundamental issue and what is my first step?

Answer:

The core issue is a mismatch in polarity. This compound, with its phenyl group and thiadiazole ring, is a lipophilic ("fat-loving") or hydrophobic ("water-fearing") molecule.[2] Aqueous buffers, being polar, are poor solvents for such compounds. Direct dissolution in aqueous media is highly unlikely to succeed and is not a recommended starting point.

Your first step is to prepare a high-concentration stock solution in a suitable organic solvent. The universally accepted starting solvent in cell-based assays is Dimethyl sulfoxide (DMSO) due to its powerful solubilizing capacity for a wide range of organic compounds and its miscibility with water.[3][4]

Initial Protocol: Preparing a Concentrated Stock Solution

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of your this compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a calculated volume of 100% cell-culture grade DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be employed to aid dissolution.

  • Visual Inspection: Ensure the solution is completely clear, with no visible particulates. This is now your master stock solution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain its stability.

Q2: I have a DMSO stock solution. How do I determine a safe concentration of this co-solvent for my specific biological assay?

Answer:

This is a critical step for data integrity. While DMSO is an excellent solvent, it is not biologically inert and can induce cellular stress, inhibit proliferation, or even cause cytotoxicity at higher concentrations.[5][6][7] The final concentration of DMSO in your assay medium should typically be kept below 0.5%, with many sensitive assays requiring it to be ≤0.1%.[5][8] However, the tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[7]

Therefore, you must perform a solvent tolerance study with your specific cell line before testing your compound. The goal is to identify the highest concentration of DMSO that does not significantly affect cell viability or the assay endpoint on its own.

Workflow: Selecting and Validating a Solubilization Strategy

G cluster_0 A Start: Need to solubilize This compound B Prepare high-concentration stock in 100% DMSO A->B C Perform Solvent Tolerance Assay on target cells with DMSO B->C D Is cell viability >90% at desired final concentration (e.g., 0.1% - 0.5%)? C->D E Proceed with experiment using this 'safe' DMSO concentration. Ensure vehicle control is identical. D->E Yes F Lower the final DMSO concentration. This may limit the top concentration of your test compound. D->F No G Test alternative co-solvents (Ethanol, PEG 400) or advanced strategies. F->G

Caption: Decision workflow for solvent selection and validation.

Experimental Protocol: Cell-Based Solvent Tolerance Assay (MTT Example)

  • Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your actual experiment. Allow them to adhere and grow overnight.

  • Prepare Solvent Dilutions: In your complete cell culture medium, prepare serial dilutions of DMSO. For example: 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (media-only control).

  • Treatment: Remove the old media from the cells and replace it with the media containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell number.[9]

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the media-only control (0% DMSO). Plot cell viability (%) versus DMSO concentration (%). Select the highest concentration of DMSO that results in >90% cell viability as your maximum working concentration.

Q3: My compound dissolves in DMSO, but it precipitates (crashes out) when I dilute it into my aqueous assay medium. How can I prevent this?

Answer:

This common phenomenon, known as precipitation or "crashing out," occurs when the hydrophobic compound, forced out of the friendly DMSO environment, cannot remain soluble in the overwhelmingly aqueous medium.[10] There are several strategies to overcome this, primarily focused on keeping the compound molecules dispersed and preventing them from aggregating.

  • Improve Dilution Technique: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help disperse the compound before it has a chance to aggregate. Also, perform serial dilutions rather than one large dilution step.

  • Reduce Final Concentration: The simplest solution may be to lower the final concentration of your compound in the assay. There is a limit to how much of a poorly soluble compound any system can handle.

  • Incorporate a Surfactant: Surfactants are molecules that have both a hydrophobic and a hydrophilic part. They can form structures called micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous solution.[11][12]

    • Tween® 80 is a non-ionic surfactant commonly used in cell culture applications.[13] Start by adding a very low concentration (e.g., 0.001% - 0.01% w/v) to your final assay buffer. Note that surfactants, like co-solvents, require a tolerance test as they can also be cytotoxic at higher concentrations.[13][14]

  • Use Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior. The hydrophobic compound can become trapped inside the cyclodextrin's core, forming an "inclusion complex" that is water-soluble.[15][16]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose. You may need to experiment with the molar ratio of HP-β-CD to your compound to find the optimal solubilizing concentration.

Table 1: Comparison of Common Solubilizing Excipients

Excipient ClassExample(s)Typical Starting Conc. (in final medium)Mechanism of ActionKey Considerations
Co-Solvents DMSO, Ethanol, PEG 4000.1% - 1.0% (v/v)Increases solubility by reducing the polarity of the aqueous solvent.[17]Potential for cytotoxicity; must perform tolerance studies.[7][8]
Surfactants Tween® 80, Polysorbate 200.001% - 0.1% (w/v)Forms micelles that encapsulate the hydrophobic compound.[11]Can interfere with some assays and may be cytotoxic at higher levels.[13]
Complexing Agents HP-β-CyclodextrinVaries (molar ratio to compound)Forms a water-soluble inclusion complex with the compound.[15]Can sometimes extract lipids from cell membranes; requires optimization.
Q4: The required concentration of my compound is still not achievable without precipitation or solvent toxicity. What advanced formulation strategies can be considered?

Answer:

When standard methods are insufficient, more advanced drug delivery and formulation techniques, often used in preclinical and pharmaceutical development, can be adapted for in vitro use. These methods aim to create stable, high-energy, or dispersed forms of the drug that are more readily soluble.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state.[10] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.

    • Method: A common lab-scale method is solvent evaporation. The drug and a polymer (e.g., PVP, HPMC) are co-dissolved in a volatile solvent, which is then evaporated, leaving a solid dispersion that can be dissolved in buffer.[10]

  • Lipid-Based Formulations: These formulations use lipids and surfactants to create systems like Self-Emulsifying Drug Delivery Systems (SEDDS). When added to an aqueous medium, they spontaneously form fine oil-in-water emulsions, with the drug dissolved in the oil droplets.[18] This can enhance solubility and absorption.

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[15] The significant increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation.[11] This typically requires specialized equipment like high-pressure homogenizers.

These advanced strategies require significant formulation development and characterization. For most discovery-phase biological assays, optimizing the co-solvent/surfactant systems described in Q3 is the most practical approach.

Diagram: Surfactant Micelle Action

References

Technical Support Center: Refining Protocols for Thiadiazole Antiviral Activity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining antiviral testing protocols for thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the experimental workflow.

The unique chemical scaffold of thiadiazole derivatives presents both exciting opportunities and specific challenges in antiviral drug discovery.[1][2][3] This guide will walk you through the critical steps of in vitro testing, emphasizing the rationale behind each protocol to ensure your results are both accurate and reproducible.

Section 1: Foundational Concepts & Initial Assay Design (FAQs)

Before initiating any experiment, a clear strategy is paramount. This section addresses the preliminary questions that form the bedrock of a successful screening campaign.

Q1: We have a novel series of thiadiazole compounds. What is the absolute first step in evaluating their antiviral potential?

A1: The indispensable first step is to determine the compound's cytotoxicity. You must assess the concentration range at which your thiadiazole compound is toxic to the host cells.[4][5] Without this baseline, you cannot distinguish between true antiviral activity (inhibition of viral replication) and non-specific cell death caused by the compound itself. A compound that simply kills the host cells will appear to reduce viral load, leading to a false-positive result.

Q2: What is the "Selectivity Index" and why is it so important?

A2: The Selectivity Index (SI) is a critical metric that quantifies the therapeutic window of a potential antiviral drug. It is the ratio of the compound's toxicity to its efficacy.[6]

  • SI = CC50 / EC50

    • CC50 (50% Cytotoxic Concentration): The concentration of your compound that kills 50% of the host cells.

    • EC50 (50% Effective Concentration): The concentration of your compound that inhibits 50% of viral activity.

A higher SI value (typically >10) is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[6] This is a key indicator of a promising drug candidate.

Q3: Which type of antiviral assay should we start with for a primary screen?

A3: For a primary high-throughput screening (HTS), you need an assay that is robust, reproducible, and cost-effective. A cytopathic effect (CPE) inhibition assay is often the best starting point.[7] In this assay, the virus-induced cell death (CPE) is observed, and the ability of the compound to prevent it is measured. Assays like the MTT or XTT colorimetric assays are excellent for this purpose as they provide a quantitative measure of cell viability.[4][6][8]

Assay TypePrincipleThroughputUse Case
CPE Inhibition (MTT/XTT) Measures cell viability; compound's ability to prevent virus-induced cell death.[5][6]HighPrimary screening of many compounds.
Plaque Reduction Assay Quantifies the reduction in the number of viral plaques (zones of cell death).[9][10]Low-Medium"Gold standard" for confirming activity and determining EC50.[10][11]
Yield Reduction Assay Measures the reduction in the titer of infectious virus particles produced.[12][13][14]LowQuantifies the inhibition of viral replication; powerful follow-up assay.[11][14]
qPCR-based Assay Quantifies viral nucleic acid (RNA/DNA) to measure replication.[11]HighUseful for viruses that don't cause significant CPE.

Section 2: Experimental Workflow & Troubleshooting Guide

This section details the logical flow of experiments and provides solutions to common problems encountered at each stage.

Workflow Overview

The following diagram illustrates the standard workflow for evaluating a thiadiazole compound, from initial cytotoxicity testing to confirmation of antiviral activity.

Antiviral_Workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity cluster_antiviral Phase 3: Antiviral Efficacy cluster_analysis Phase 4: Analysis & Next Steps Compound Synthesize & Purify Thiadiazole Compound PrepareStock Prepare DMSO Stock Solution Compound->PrepareStock CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT) PrepareStock->CytotoxicityAssay CalcCC50 Calculate CC50 Value CytotoxicityAssay->CalcCC50 Data PrimaryScreen Primary Screen (e.g., CPE Inhibition) CalcCC50->PrimaryScreen Inform Concentrations CalcSI Calculate Selectivity Index (SI = CC50/EC50) CalcCC50->CalcSI ConfirmHits Confirm Hits with Plaque Reduction Assay PrimaryScreen->ConfirmHits Active Compounds CalcEC50 Calculate EC50 Value ConfirmHits->CalcEC50 Data CalcEC50->CalcSI MoA Mechanism of Action Studies CalcSI->MoA Promising Leads (High SI)

Caption: Standard workflow for antiviral compound evaluation.

Troubleshooting Guide (Q&A Format)

Stage: Compound Preparation & Handling

  • Q: My thiadiazole compound is precipitating in the cell culture medium. What should I do?

    • A: This is a common solubility issue. First, ensure your DMSO stock concentration is not too high; aim for a final DMSO concentration in the media of ≤0.5% to avoid solvent-induced cytotoxicity.[7] If precipitation persists, try preparing fresh dilutions from your stock for each experiment. You can also perform a solubility test by adding your highest test concentration to the medium and observing it under a microscope for precipitates before adding it to the cells.

Stage: Cytotoxicity Assays (e.g., MTT Assay)

  • Q: I'm seeing high variability between replicate wells in my MTT assay. What's causing this?

    • A: High variability often points to inconsistent cell seeding or uneven formazan crystal dissolution.

      • Cell Seeding: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into each well.

      • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data or fill them with sterile PBS to create a humidity barrier.

      • Formazan Dissolution: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are fully dissolved by pipetting up and down gently or placing the plate on a shaker for 5-10 minutes before reading the absorbance.

  • Q: My "cells only" control wells have low viability readings. Why?

    • A: This suggests a problem with your cell culture health or the assay itself. Check for contamination in your cell stocks. Ensure your incubator has the correct CO2 levels and temperature. Also, verify that your MTT reagent is not expired and has been stored correctly (protected from light).

Stage: Antiviral Assays (e.g., Plaque Reduction Assay)

  • Q: I'm not getting clear, countable plaques in my virus control wells. What's wrong?

    • A: Plaque definition is critical for this assay.[9][10]

      • Cell Monolayer: The cell monolayer must be 95-100% confluent at the time of infection. If it's not dense enough, plaques will be diffuse and difficult to count.

      • Overlay Viscosity: The semi-solid overlay (e.g., containing methylcellulose or agarose) is crucial for preventing the virus from spreading indiscriminately through the medium.[15] If the overlay is too liquid, you'll get widespread cell death instead of distinct plaques. If it's too viscous, it can be toxic to the cells. Optimize the concentration of your gelling agent.

      • Virus Titer: You may be using too much or too little virus. A "lawn" of dead cells indicates the viral dose was too high. No plaques suggest it was too low. Perform a virus titration first to determine the optimal number of plaque-forming units (PFU) to add per well.

  • Q: My results from the CPE inhibition assay don't match the results from my plaque reduction assay. What does this mean?

    • A: This is an interesting result that could point to your compound's mechanism of action. A CPE assay measures the prevention of cell death, while a plaque reduction assay measures the inhibition of infectious virus particle formation and spread.[11] If a compound inhibits CPE but not plaque formation, it might be acting through a host-directed mechanism (e.g., boosting the cell's intrinsic antiviral defenses) rather than directly targeting viral replication. This warrants further investigation into the mechanism of action.[][17][18]

Troubleshooting Logic Diagram

Troubleshooting Start Problem: High Variability in Assay Results CheckSeeding Is cell seeding uniform? Start->CheckSeeding CheckEdge Are you observing 'edge effects'? CheckSeeding->CheckEdge No Sol_Seeding Solution: Create single-cell suspension. Mix well before plating. CheckSeeding->Sol_Seeding Yes CheckReagent Are reagents properly prepared and stored? CheckEdge->CheckReagent No Sol_Edge Solution: Avoid outer wells or fill with sterile PBS. CheckEdge->Sol_Edge Yes CheckCompound Is the compound precipitating? CheckReagent->CheckCompound No Sol_Reagent Solution: Prepare fresh reagents. Verify storage conditions. CheckReagent->Sol_Reagent Yes Sol_Compound Solution: Check final DMSO concentration. Perform solubility pre-test. CheckCompound->Sol_Compound Yes End Problem Resolved Sol_Seeding->End Sol_Edge->End Sol_Reagent->End Sol_Compound->End

Caption: A decision tree for troubleshooting high assay variability.

Section 3: Detailed Experimental Protocols

Adherence to a validated protocol is essential for reproducibility. Here are step-by-step methodologies for the two most critical assays.

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of the thiadiazole compound that is toxic to the host cells (CC50).[5][19]

  • Cell Seeding: Seed susceptible cells (e.g., Vero, A549) in a 96-well plate at a density that will result in ~80% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Dilution: Prepare a 2-fold serial dilution of your thiadiazole compound in the appropriate cell culture medium. Include a "medium only" control and a "DMSO vehicle" control.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a period that matches your planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL stock in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use non-linear regression to determine the CC50 value.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay quantifies the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).[9][10][15]

  • Cell Seeding: Seed susceptible cells in 12-well or 24-well plates to form a confluent monolayer on the day of infection.[20]

  • Compound-Virus Incubation: In separate tubes, prepare serial dilutions of your thiadiazole compound at non-toxic concentrations (as determined by the MTT assay). Add a fixed amount of virus (e.g., 50-100 PFU) to each dilution. Also, prepare a "virus only" control. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[9]

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 100-200 µL of the compound-virus mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., medium containing 1.2% methylcellulose).[15] This restricts viral spread to adjacent cells, allowing distinct plaques to form.

  • Incubation: Incubate the plates at 37°C for the time required for plaques to become visible (typically 3-7 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay. Fix the cells with 10% neutral buffered formalin. Stain the cells with a solution like 0.1% Crystal Violet, which stains viable cells.[15] Plaques will appear as clear, unstained zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Use non-linear regression to determine the EC50 value.

References

Technical Support Center: Overcoming Resistance to 1,3,4-Thiadiazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our novel 1,3,4-thiadiazole-based antifungal agents. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the evaluation and characterization of these compounds. As you navigate the complexities of antifungal drug discovery, encountering resistance is an inevitable and critical aspect of your research. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help you identify, characterize, and address potential resistance mechanisms. Our goal is to equip you with the knowledge and experimental frameworks necessary to interpret your data accurately and advance your research with confidence.

Part 1: Troubleshooting Guide for Experimental Challenges

This section is structured to address specific experimental observations that may indicate the development or presence of resistance to 1,3,4-thiadiazole antifungal agents. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to investigate the issue.

Issue 1: Increasing Minimum Inhibitory Concentrations (MICs) in Serial Passage Experiments

Question: We are performing serial passage experiments with Candida albicans and our 1,3,4-thiadiazole lead compound. After several passages, we observe a consistent increase in the MIC. How can we determine the mechanism behind this acquired resistance?

Expert Insight: A progressive increase in MIC values during serial passage is a classic indicator of acquired resistance. The primary suspects for azole-like compounds, including many 1,3,4-thiadiazoles, are modifications in the drug target or increased drug efflux.[1][2] The following workflow will help you dissect these possibilities.

Experimental Workflow: Investigating Acquired Resistance

start Observe MIC Shift in Serial Passage phenotypic Phenotypic Confirmation of Resistance Stability start->phenotypic target_gene Sequence the Target Gene (e.g., ERG11/cyp51A) phenotypic->target_gene If resistance is stable efflux_assay Perform Efflux Pump Activity Assay phenotypic->efflux_assay If resistance is stable ergosterol Quantify Cellular Ergosterol Content phenotypic->ergosterol If target is ergosterol biosynthesis conclusion Synthesize Data to Identify Resistance Mechanism(s) target_gene->conclusion gene_expression Quantify Efflux Pump Gene Expression (qRT-PCR) efflux_assay->gene_expression If efflux is increased gene_expression->conclusion ergosterol->conclusion

Caption: Workflow for investigating acquired resistance.

Step-by-Step Protocol:
  • Confirm Stability of the Resistant Phenotype:

    • Rationale: It is crucial to confirm that the observed resistance is a stable genetic trait and not a transient adaptation.

    • Protocol:

      • Take the resistant fungal strain and culture it for at least 10 generations in a drug-free medium.

      • Re-determine the MIC of your 1,3,4-thiadiazole compound against this strain.

      • Compare the new MIC to that of the original, susceptible (wild-type) strain and the resistant strain immediately after serial passage. A stable resistance will show a persistently high MIC.

  • Sequence the Putative Drug Target:

    • Rationale: Many 1,3,4-thiadiazole derivatives function as bioisosteres of azoles, inhibiting the 14-α-sterol demethylase enzyme encoded by the ERG11 (in yeasts) or cyp51A (in molds) gene.[1][3] Mutations in this gene are a common cause of resistance.

    • Protocol:

      • Extract genomic DNA from both the wild-type and the confirmed resistant strains.

      • Design primers to amplify the entire coding sequence of the ERG11/cyp51A gene.

      • Sequence the PCR products and compare the sequences from the resistant and wild-type strains to identify any point mutations.

  • Investigate Efflux Pump Activity:

    • Rationale: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can reduce intracellular drug concentration, leading to resistance.[2][4][5] A fluorescent dye accumulation assay can indirectly measure efflux pump activity.

    • Protocol (Rhodamine 6G Accumulation Assay):

      • Culture both wild-type and resistant strains to mid-log phase.

      • Wash and resuspend the cells in a glucose-free buffer.

      • "Energize" the cells by adding glucose to activate ATP-dependent transporters.

      • Add Rhodamine 6G (a substrate for many efflux pumps) and incubate.

      • Measure the intracellular fluorescence over time using a fluorometer or flow cytometer. Reduced fluorescence in the resistant strain compared to the wild-type suggests increased efflux.

      • As a control, repeat the assay in the presence of an efflux pump inhibitor to see if fluorescence is restored in the resistant strain.

  • Quantify Efflux Pump Gene Expression:

    • Rationale: If increased efflux activity is observed, quantifying the transcript levels of known efflux pump genes can confirm the molecular basis.

    • Protocol (qRT-PCR):

      • Extract total RNA from wild-type and resistant strains grown in the presence and absence of a sub-inhibitory concentration of your compound.

      • Synthesize cDNA.

      • Perform quantitative real-time PCR (qRT-PCR) using primers specific for major efflux pump genes (e.g., CDR1, CDR2, MDR1 in C. albicans).

      • Normalize the expression levels to a housekeeping gene and compare the relative expression between resistant and wild-type strains.

Issue 2: High Intrinsic Resistance in Certain Fungal Species

Question: Our 1,3,4-thiadiazole compound is highly active against Candida albicans, but shows very poor activity against Cryptococcus neoformans. Is this intrinsic resistance, and how can we investigate it?

Expert Insight: Different fungal species can exhibit significant variation in susceptibility to an antifungal agent. This is known as intrinsic resistance. For instance, C. neoformans is known to be resistant to echinocandins despite its (1,3)β-glucan synthase being sensitive to these drugs, suggesting other mechanisms are at play.[6] The reasons can be multifactorial, including differences in the drug target, baseline expression of efflux pumps, or cell wall/membrane composition that limits drug uptake.

Investigative Approaches for Intrinsic Resistance:
Potential Cause Experimental Approach Rationale
Target Divergence Sequence and compare the target protein (e.g., 14-α-sterol demethylase) from the susceptible and intrinsically resistant species.Amino acid differences at the active site may reduce the binding affinity of your compound.
High Basal Efflux Perform a Rhodamine 6G accumulation assay as described in Issue 1.The intrinsically resistant species may have a higher basal level of efflux pump activity.
Reduced Drug Uptake Use radiolabeled or fluorescently tagged versions of your compound to measure uptake.Differences in cell wall or membrane composition can create a permeability barrier.
Alternative Metabolic Pathways Perform metabolomic analysis on both species in the presence of the drug.The resistant species may have compensatory metabolic pathways that bypass the drug's effect.
Issue 3: Discrepancy Between Planktonic and Biofilm MICs

Question: We have determined a low MIC for our compound against planktonic (free-floating) Candida albicans. However, when we test it against pre-formed biofilms, the concentration required to inhibit metabolic activity is over 1000 times higher. Why is there such a discrepancy?

Expert Insight: This is a hallmark of biofilm-mediated resistance. Fungal biofilms are notoriously resistant to antimicrobial agents.[7][8] This resistance is multifactorial and not typically due to a single genetic mutation.[9][10]

Key Mechanisms of Biofilm Resistance:

Biofilm Biofilm Resistance Multifactorial Mechanisms ECM Extracellular Matrix (ECM) Sequesters drug Biofilm:f1->ECM Efflux Upregulated Efflux Pumps Active drug removal Biofilm:f1->Efflux Persisters Persister Cells Metabolically dormant, drug-tolerant Biofilm:f1->Persisters Stress Stress Response Pathways Adaptation to drug-induced stress Biofilm:f1->Stress

Caption: Multifactorial nature of biofilm resistance.

  • Extracellular Matrix (ECM): The dense matrix, often rich in β-glucans, can physically block drug penetration or sequester the drug molecules, preventing them from reaching the fungal cells.[9][10]

  • Physiological Heterogeneity: Cells within a biofilm exist in various metabolic states. "Persister cells" are metabolically dormant and are highly tolerant to antifungals that target active processes.[10][11]

  • Upregulation of Resistance Genes: Cells in a biofilm environment often upregulate stress response pathways and efflux pump genes.[9]

Protocol: Quantifying Biofilm Inhibition and Eradication
  • Biofilm Formation:

    • Grow fungal cells in 96-well plates suitable for biofilm formation (e.g., polystyrene) for 24-48 hours to allow mature biofilms to develop.

  • Determining the Sessile MIC (SMIC):

    • After biofilm formation, carefully remove the planktonic cells and wash the biofilms.

    • Add fresh medium containing serial dilutions of your 1,3,4-thiadiazole compound.

    • Incubate for another 24 hours.

    • Quantify the metabolic activity of the remaining biofilm using an indicator dye like XTT or resazurin. The SMIC is the lowest concentration that causes a significant reduction (e.g., ≥50%) in metabolic activity compared to the untreated control.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of action for 1,3,4-thiadiazole antifungal agents?

A1: Many 1,3,4-thiadiazole derivatives are designed as bioisosteres of azole antifungals like fluconazole.[3] As such, a primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14-α-sterol demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][3] However, some derivatives have been shown to act on other targets, such as cell wall biogenesis, by disrupting the synthesis of components like β-glucan and chitin.[12][13] It is essential to experimentally determine the mechanism for each novel compound.

Q2: We have identified a point mutation in the ERG11 gene of our resistant strain. How can we be certain that this mutation is responsible for the resistance?

A2: To definitively link a specific mutation to resistance, you need to perform site-directed mutagenesis. This involves introducing the identified mutation into the ERG11 gene of a susceptible, wild-type strain. If the engineered strain then exhibits an increased MIC to your compound, it provides strong evidence that the mutation is causative. Conversely, correcting the mutation in the resistant strain should restore susceptibility.

Q3: Are there standardized methods for antifungal susceptibility testing that we should be following?

A3: Yes, adherence to standardized protocols is crucial for obtaining reproducible and comparable data.[14] The two main internationally recognized bodies that provide guidelines are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16] They provide detailed broth microdilution methods for testing yeasts and molds.[15][17]

Q4: Our compound appears to be a substrate for efflux pumps. Can we use an inhibitor to restore its activity?

A4: Yes, this is a valid strategy known as "chemosensitization" or using an "efflux pump inhibitor" (EPI).[18][19] Co-administering your 1,3,4-thiadiazole compound with a known EPI should result in a lower MIC against the resistant strain. This not only helps confirm that efflux is a resistance mechanism but also represents a potential therapeutic strategy.

Q5: Can we use molecular methods to detect resistance instead of culture-based MIC testing?

A5: Molecular methods can be very effective for detecting known resistance mechanisms, especially for surveillance or rapid screening.[17][20] For example, PCR-based assays can quickly identify common mutations in the cyp51A gene of Aspergillus fumigatus that confer azole resistance.[15] However, a negative molecular result does not guarantee susceptibility, as other, unknown resistance mechanisms may be present.[15] Therefore, molecular tests are best used as a complement to, rather than a complete replacement for, phenotypic susceptibility testing, especially during the drug discovery phase.[17]

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 4-Phenyl-1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyl-1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. Here, we address common challenges, with a specific focus on the formation of side products, providing in-depth, experience-driven advice to help you optimize your synthetic protocols and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-phenyl-1,2,3-thiadiazole, particularly via the widely used Hurd-Mori synthesis, which involves the reaction of an acetophenone-derived hydrazone with thionyl chloride (SOCl₂).[1][2]

Problem 1: Low Yield of 4-Phenyl-1,2,3-Thiadiazole

Question: I am consistently obtaining a low yield of my target 4-phenyl-1,2,3-thiadiazole. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Acetophenone Hydrazone/Semicarbazone: The purity of the hydrazone precursor is critical.[3] Incomplete formation or the presence of unreacted acetophenone or hydrazine derivatives can lead to a cascade of side reactions.

      • Recommendation: Ensure the complete formation of the hydrazone. It's often beneficial to isolate and purify the hydrazone intermediate before proceeding to the cyclization step.[4] Recrystallization from a suitable solvent like ethanol can be effective.[3]

    • Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and susceptible to decomposition, especially in the presence of moisture.[4]

      • Recommendation: Use freshly distilled or a new bottle of thionyl chloride for best results. Ensure all glassware is scrupulously dried to prevent the hydrolysis of SOCl₂ to sulfur dioxide and hydrochloric acid, which would reduce its availability for the desired reaction.[4]

  • Reaction Temperature Control:

    • The reaction of the hydrazone with thionyl chloride is exothermic.[4] Uncontrolled temperature increases can lead to the decomposition of both the starting material and the desired thiadiazole product.[3][4]

      • Recommendation: Add the thionyl chloride dropwise at a low temperature, typically between 0-5 °C, using an ice bath.[4] After the addition, the reaction can be allowed to slowly warm to room temperature.[4]

  • Stoichiometry of Reagents:

    • While an excess of thionyl chloride is common, a large excess can sometimes promote side reactions.[3]

      • Recommendation: Experiment with varying the molar ratio of thionyl chloride to the hydrazone to find the optimal balance for your specific substrate and conditions.[3]

  • Reaction Monitoring:

    • Allowing the reaction to proceed for too long after the starting material has been consumed can lead to product decomposition.[3]

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Once the starting hydrazone is no longer visible, proceed with the workup to minimize degradation of the 4-phenyl-1,2,3-thiadiazole.

Problem 2: Formation of a Dark, Oily, or Difficult-to-Purify Product

Question: My crude product is a dark, viscous oil, and I'm struggling to purify it. What are the likely impurities and what purification strategies should I employ?

Answer: The formation of a dark and oily crude product often indicates the presence of significant side products and decomposition materials. Here's how to approach this issue:

  • Potential Side Products:

    • Chlorinated Byproducts: The Hurd-Mori reaction can sometimes be accompanied by chlorination side reactions.[5]

    • Ring-Opened Products: The 1,2,3-thiadiazole ring can undergo thermal or photolytic decomposition.[4]

    • Sulfonylation Products: Side reactions leading to sulfonylation have also been reported.[5]

    • Unreacted Starting Materials: Incomplete conversion will leave unreacted hydrazone in the crude mixture.[3]

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the desired product from various impurities.[3]

      • Stationary Phase: Silica gel is commonly used.[3]

      • Eluent System: The choice of eluent is crucial and should be determined by preliminary TLC analysis. A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, with a gradual increase in polarity.[3]

    • Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique.[3]

      • Solvent Selection: Ethanol is a frequently used solvent for recrystallizing thiadiazole derivatives.[3] Other options include methanol or isopropanol. The ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.[3]

      • Troubleshooting Oily Products: If the product oils out during recrystallization, it may indicate that the solvent is too effective. Try a less polar solvent or a mixture of solvents. Seeding the supersaturated solution with a small crystal of the pure product can also induce crystallization.[3]

Problem 3: Unexpected Peaks in Spectroscopic Data (NMR, Mass Spec)

Question: I've isolated a product, but my NMR and/or Mass Spec data show unexpected signals. What could these be?

Answer: Unexpected spectroscopic signals are a clear indication of side product formation. The nature of these signals can provide clues to the identity of the impurities.

  • Interpreting Spectroscopic Data:

    • ¹H NMR: For 4-phenyl-1,2,3-thiadiazole, you would expect signals corresponding to the protons on the phenyl ring and the single proton on the thiadiazole ring.[6] Additional signals could indicate the presence of unreacted starting materials or side products.

    • ¹³C NMR: The carbon atoms of the thiadiazole ring in related structures resonate at approximately δ 158.4–164.2 ppm.[6] The phenyl group carbons will appear in the typical aromatic region.

    • Mass Spectrometry: The mass spectrum of 4-phenyl-1,2,3-thiadiazole should show a molecular ion peak (M+) at m/z = 162.[6] Higher mass peaks could suggest the formation of dimers or addition products.

  • Common Side Product Identification:

    • In some instances of the Hurd-Mori synthesis, alternative cyclization pathways can lead to the formation of other heterocyclic systems, such as 1,3,4-oxadiazine derivatives.[7] A thorough literature search for known side products of your specific reaction is highly recommended.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-phenyl-1,2,3-thiadiazole?

A1: The most widely employed method is the Hurd-Mori synthesis.[6] This reaction involves the cyclization of an acetophenone-derived hydrazone (such as acetophenone semicarbazone) using thionyl chloride.[2][3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to control are the purity of the starting materials, the reaction temperature (especially during the addition of thionyl chloride), the stoichiometry of the reagents, and the reaction time.[3]

Q3: Are there greener alternatives to using thionyl chloride?

A3: Yes, research has focused on developing more environmentally friendly methods. One such approach involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI).[7][8] Other methods utilize iodine in DMSO as a catalytic system.[7][8]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. Melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry are essential for confirming the structure.[6] Purity can be assessed by TLC and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow and Visualization

To aid in your experimental design and troubleshooting, the following diagrams illustrate the key reaction pathway and a logical troubleshooting workflow.

Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

Hurd_Mori_Synthesis Acetophenone Acetophenone Acetophenone_Semicarbazone Acetophenone Semicarbazone Acetophenone->Acetophenone_Semicarbazone Semicarbazide Semicarbazide HCl Semicarbazide->Acetophenone_Semicarbazone Thiadiazole 4-Phenyl-1,2,3-thiadiazole Acetophenone_Semicarbazone->Thiadiazole Cyclization Thionyl_Chloride SOCl₂ Thionyl_Chloride->Thiadiazole

Caption: General scheme for the Hurd-Mori synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Temp Review Temperature Control Start->Check_Temp Check_Stoichiometry Optimize Reagent Stoichiometry Start->Check_Stoichiometry Check_Time Monitor Reaction Time Start->Check_Time Purify_Hydrazone Isolate and Purify Hydrazone Check_Purity->Purify_Hydrazone Use_Fresh_SOCl2 Use Fresh/Distilled SOCl₂ Check_Purity->Use_Fresh_SOCl2 Controlled_Addition Controlled, Low-Temp SOCl₂ Addition Check_Temp->Controlled_Addition Titrate_SOCl2 Vary SOCl₂ Molar Ratio Check_Stoichiometry->Titrate_SOCl2 TLC_Monitoring Monitor by TLC and Quench Promptly Check_Time->TLC_Monitoring Success Improved Yield Purify_Hydrazone->Success Use_Fresh_SOCl2->Success Controlled_Addition->Success Titrate_SOCl2->Success TLC_Monitoring->Success

Caption: A logical workflow for troubleshooting low yields.

Summary of Key Recommendations

ProblemPotential CauseRecommended Action
Low Yield Impure starting materialsIsolate and purify the hydrazone intermediate. Use fresh or distilled thionyl chloride.[3][4]
Poor temperature controlAdd thionyl chloride dropwise at 0-5 °C.[4]
Suboptimal stoichiometryExperiment with the molar ratio of thionyl chloride.[3]
Dark/Oily Product Side product formationPurify via column chromatography on silica gel.[3]
Purification difficultiesAttempt recrystallization from ethanol or other suitable solvents.[3]
Unexpected Spectra Presence of impuritiesCompare with literature data and consider alternative cyclization products.[6][7]

This technical guide provides a starting point for addressing common issues in the synthesis of 4-phenyl-1,2,3-thiadiazoles. For more complex challenges, consulting detailed synthetic procedures and mechanistic studies is highly recommended.

References

Technical Support Center: Optimization of Dosage for Plant Growth Regulation Using Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of thiadiazole derivatives in plant growth regulation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these potent compounds in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the scientific integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding Thiadiazole Derivatives

This section provides answers to common questions regarding the use of thiadiazole derivatives, with a primary focus on Thidiazuron (TDZ), the most widely used compound in this class for plant tissue culture.

Q1: What are thiadiazole derivatives and why are they used in plant growth regulation?

Thiadiazole derivatives are heterocyclic compounds containing a five-membered ring with one sulfur and two nitrogen atoms.[1][2] Certain derivatives, most notably Thidiazuron (TDZ), a phenylurea compound, exhibit strong cytokinin-like activity and are used to stimulate cell division, shoot proliferation, and somatic embryogenesis in plant tissue culture.[3][4] Their high potency and stability make them particularly effective for regenerating recalcitrant species, including many woody plants.[4]

Q2: How does Thidiazuron (TDZ) exert its effect on plants?

The mechanism of action for TDZ is complex and multifaceted. It is understood to:

  • Mimic Cytokinins: TDZ can bind to cytokinin receptors, initiating a signaling cascade that promotes cell division and differentiation.[5]

  • Modulate Endogenous Hormones: TDZ can influence the levels of naturally occurring plant hormones. It may inhibit cytokinin oxidase, the enzyme responsible for degrading cytokinins, thereby increasing the concentration of active cytokinins within the plant tissue.[6] It has also been shown to affect the metabolism of auxins, another critical class of plant hormones.[3][5]

  • Regulate Gene Expression: TDZ can induce the expression of specific genes involved in developmental processes. This includes genes related to both cytokinin and auxin signaling pathways.[7]

Q3: Are there other thiadiazole derivatives besides TDZ used for plant growth regulation?

Yes, while TDZ is the most prominent, other thiadiazole derivatives have been synthesized and tested for plant growth regulatory activities. Research has explored various 1,2,3- and 1,3,4-thiadiazole derivatives which have shown a range of biological activities, including fungicidal, herbicidal, and plant growth-regulating effects.[8][9][10] For instance, certain acylthiourea derivatives containing 1,2,3-thiadiazole and 1,3,4-thiadiazole have demonstrated moderate plant growth regulatory activity.[8][9] Some 1,2,3-thiadiazol-5-ylimidazolidine-2,4-diones have also been identified as having growth-regulating effects similar to TDZ.[11][12]

Q4: How should I prepare and store a TDZ stock solution?

TDZ has low solubility in water. Therefore, a stock solution is typically prepared by first dissolving it in a small amount of a suitable solvent. Common solvents include dimethyl sulfoxide (DMSO) or a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[13] After dissolution, the stock solution is brought to the final volume with sterile distilled water. It is recommended to store the stock solution at -20°C in a tightly closed container to maintain its stability.[14]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a question-and-answer-formatted troubleshooting guide for specific problems that may arise during your experiments with thiadiazole derivatives.

Issue 1: Low or No Shoot Regeneration

  • Question: I've applied TDZ to my explants, but I'm observing minimal to no shoot regeneration. What could be the issue?

  • Answer & Troubleshooting Steps:

    • Sub-optimal TDZ Concentration: The most common reason for poor regeneration is an inappropriate TDZ concentration. The optimal dose is highly dependent on the plant species and even the specific genotype.

      • Solution: Conduct a dose-response experiment with a wide range of TDZ concentrations. A typical starting range for many species is 0, 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 µM.[7]

    • Explant Type and Developmental Stage: The type of explant (e.g., leaf, stem, cotyledon) and its developmental stage significantly impact its regenerative capacity.

      • Solution: If possible, experiment with different explant sources from your plant of interest. Younger, more meristematic tissues are often more responsive.

    • Duration of Exposure: Prolonged exposure to TDZ, especially at higher concentrations, can be inhibitory to shoot development.[7]

      • Solution: Consider a "pulse" treatment, where explants are exposed to a higher concentration of TDZ for a short period (e.g., a few days) and then transferred to a TDZ-free or lower-concentration medium for shoot elongation.[7]

Issue 2: Hyperhydricity (Vitrification) of Shoots

  • Question: My regenerated shoots appear glassy, swollen, and water-soaked. How can I resolve this?

  • Answer & Troubleshooting Steps: Hyperhydricity is a physiological disorder often induced by high concentrations of cytokinins like TDZ.[15] It is characterized by excessive water accumulation in the apoplastic space, leading to the described symptoms.[15]

    • Reduce TDZ Concentration: This is the most critical step. Lower the TDZ concentration in your culture medium.

    • Limit Exposure Time: Reduce the duration the explants are on the TDZ-containing medium before transferring them to a medium with a lower cytokinin concentration or one that is cytokinin-free.[7]

    • Improve Vessel Aeration: Poor gas exchange within the culture vessel can contribute to hyperhydricity.

      • Solution: Use vented culture vessel lids or ensure there is adequate headspace above the medium.

    • Increase Gelling Agent Concentration: A firmer medium can reduce water availability to the explants.

      • Solution: Slightly increase the concentration of your gelling agent (e.g., agar, gellan gum).

Issue 3: Formation of Fasciated or Abnormal Shoots

  • Question: The regenerated shoots are fused, flattened, and appear abnormal. What is causing this and how can I promote normal shoot development?

  • Answer & Troubleshooting Steps: Shoot fasciation and other morphological abnormalities are often a result of excessive TDZ concentrations.[16] The high potency of TDZ can disrupt normal developmental pathways.

    • Lower TDZ Concentration: As with hyperhydricity, reducing the TDZ concentration is the primary solution.

    • Combine with Other Cytokinins: In some cases, using a lower concentration of TDZ in combination with other, less potent cytokinins like 6-Benzylaminopurine (BAP) or Kinetin can promote more normal shoot growth.

    • Transfer to TDZ-Free Medium: Once shoot primordia have initiated, transferring the cultures to a medium devoid of TDZ can allow for the development of more typical shoots.

Issue 4: Inhibition of Shoot Elongation

  • Question: I am getting good shoot induction, but the shoots remain short and stunted. How can I encourage them to elongate?

  • Answer & Troubleshooting Steps: High concentrations of TDZ are known to inhibit shoot elongation.

    • Two-Step Culture Procedure: A common and effective strategy is a two-step procedure.

      • Step 1 (Induction): Culture the explants on a medium with the optimal TDZ concentration for shoot induction.

      • Step 2 (Elongation): Once shoots have been initiated, transfer them to a medium with a significantly lower concentration of TDZ or a TDZ-free medium, which may be supplemented with a different cytokinin that is less inhibitory to elongation, such as BAP or Kinetin.[17][18]

Section 3: Data Presentation and Experimental Protocols

For successful optimization, a systematic approach to testing concentrations is essential. Below are tables summarizing typical concentration ranges and a detailed protocol for a dose-response experiment.

Table 1: Recommended Starting Concentration Ranges for TDZ in Plant Tissue Culture
Plant TypeExplant TypeRecommended Starting Range (µM)Reference(s)
Herbaceous PlantsLeaf, Petiole, Stem0.1 - 5.0[7]
Woody PlantsNodal segments, Immature embryos0.5 - 10.0[4]
Recalcitrant SpeciesVarious1.0 - 20.0[5]

Note: These are general guidelines. The optimal concentration for your specific plant system must be determined empirically.

Table 2: Comparison of TDZ with Other Cytokinins
CytokininRelative PotencyCommon ApplicationsPotential Issues
Thidiazuron (TDZ) Very HighInduction of regeneration in recalcitrant species, somatic embryogenesis.Hyperhydricity, shoot fasciation, inhibition of elongation at high concentrations.
6-Benzylaminopurine (BAP) HighGeneral shoot proliferation and multiplication.Can cause some abnormalities at high concentrations.
Kinetin ModerateShoot induction and proliferation, often used in combination with other cytokinins.Generally less potent than BAP and TDZ.
Zeatin HighShoot induction and development, often used for promoting normal shoot morphology.Can be less stable and more expensive than synthetic cytokinins.
Experimental Protocol: Dose-Response Curve for TDZ

This protocol outlines a standard procedure for determining the optimal TDZ concentration for shoot regeneration from leaf explants.

1. Explant Preparation:

  • Select healthy, young, fully expanded leaves from the source plant.
  • Surface sterilize the leaves using a standard protocol (e.g., 70% ethanol for 30-60 seconds, followed by a 10-20% commercial bleach solution with a drop of Tween-20 for 10-15 minutes, and then rinse 3-4 times with sterile distilled water).
  • Aseptically cut the leaves into uniform sections (e.g., 1 cm x 1 cm squares).

2. Culture Medium Preparation:

  • Prepare a basal medium suitable for your plant species (e.g., Murashige and Skoog (MS) medium).
  • Aliquot the basal medium into separate flasks for each TDZ concentration to be tested.
  • From a sterile stock solution of TDZ, add the appropriate volume to each flask to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µM).
  • Adjust the pH of the medium to 5.7-5.8.
  • Add a gelling agent (e.g., 0.8% agar or 0.25% gellan gum) and heat to dissolve.
  • Dispense the medium into sterile culture vessels (e.g., petri dishes or baby food jars).
  • Autoclave the medium at 121°C and 15 psi for 20 minutes.

3. Culture Initiation and Incubation:

  • Aseptically place one explant per culture vessel onto the surface of the solidified medium. Ensure good contact between the explant and the medium.
  • Seal the culture vessels.
  • Incubate the cultures under appropriate environmental conditions for your species (e.g., 25 ± 2°C with a 16-hour photoperiod).

4. Data Collection and Analysis:

  • After a predetermined culture period (e.g., 4-8 weeks), collect data on the following parameters for each TDZ concentration:
  • Percentage of explants showing a response (e.g., callus formation, shoot induction).
  • Average number of shoots per explant.
  • Average shoot length.
  • Observations on shoot morphology (e.g., presence of hyperhydricity or fasciation).
  • Analyze the data to determine the optimal TDZ concentration for your desired outcome.

Section 4: Visualizing Key Pathways and Workflows

To further aid in understanding the mechanisms and experimental design, the following diagrams are provided.

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (Histidine Kinase) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylation Gene_Expression Cytokinin Response Gene Expression TypeB_ARR->Gene_Expression Activation TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->Receptor Feedback Inhibition Gene_Expression->TypeA_ARR Induction Cytokinin Cytokinin (or TDZ) Cytokinin->Receptor Binding & Autophosphorylation

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for TDZ Dosage Optimization

TDZ_Optimization_Workflow Start Start: Define Experimental Goal Explant_Prep Prepare & Sterilize Uniform Explants Start->Explant_Prep Media_Prep Prepare Basal Medium with a Range of TDZ Concentrations Explant_Prep->Media_Prep Culture_Init Inoculate Explants onto Media Media_Prep->Culture_Init Incubation Incubate under Controlled Conditions Culture_Init->Incubation Data_Collection Collect Data: - Regeneration % - Shoot Number - Shoot Length - Morphology Incubation->Data_Collection Analysis Analyze Data & Determine Optimal Dose Data_Collection->Analysis Refinement Further Refinement: - Pulse Treatment - Combination with other PGRs Analysis->Refinement End End: Optimized Protocol Analysis->End If optimal Refinement->Media_Prep Iterate

Caption: A workflow for optimizing TDZ dosage in plant tissue culture.

References

Improving the stability of 5-Methyl-4-phenyl-1,2,3-thiadiazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methyl-4-phenyl-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. We provide in-depth, scientifically-grounded answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing signs of degradation over a short period. What is the most likely cause?

The 1,2,3-thiadiazole ring system is known to be susceptible to both thermal and photochemical decomposition.[1] The primary degradation pathway involves the extrusion of a nitrogen molecule (N₂), which is a thermodynamically favorable process.[2] This leads to the formation of highly reactive and unstable intermediates, such as thiirene and thioketene, which can then undergo further reactions, leading to a loss of your parent compound.[2]

The two most common initiators for this degradation in a laboratory setting are:

  • Exposure to Light: UV radiation can provide the energy needed to initiate the photochemical extrusion of N₂.

  • Elevated Temperatures: While the solid compound is relatively stable, prolonged storage in solution at room temperature or above can accelerate thermal decomposition.[2][3]

Q2: What is the fundamental degradation mechanism I should be aware of?

The core instability of the 1,2,3-thiadiazole ring stems from its ability to readily lose molecular nitrogen. This process is illustrated below. Understanding this pathway is critical because the resulting thioketene intermediate is highly reactive and can react with solvents, other solutes, or dimerize, leading to a complex mixture of degradation products.

cluster_0 Degradation Pathway Thiadiazole This compound Excited Excited State Thiadiazole->Excited hν (UV Light) or Δ (Heat) Thiirene Thiirene Intermediate (Highly Strained) Excited->Thiirene - N₂ Extrusion Thioketene Thioketene Intermediate (Reactive) Thiirene->Thioketene Rapid Rearrangement Products Degradation Products (e.g., Dimers, Solvent Adducts) Thioketene->Products Further Reactions

Caption: Primary degradation pathway of 1,2,3-thiadiazoles.

Q3: How does pH affect the stability of my compound in aqueous or protic solutions?

While some thiadiazole isomers are robust, the stability of 1,2,3-thiadiazoles can be influenced by pH, particularly under harsh acidic or basic conditions which may catalyze ring-opening or decomposition pathways.[4][5] For aryl-substituted 1,2,3-thiadiazoles, it has been observed that decomposition can occur under mild basic conditions.[6]

Recommendation: If your experimental protocol allows, maintain the solution at a neutral pH (6.5-7.5) using a non-nucleophilic buffer system (e.g., phosphate or HEPES buffer). Avoid prolonged storage in highly acidic or alkaline media unless required by the experimental design. If you suspect pH-related instability, a pH-rate profile study is recommended.

Q4: I'm observing a loss of potency in my biological assays. How can I troubleshoot if this is due to compound instability?

A loss of efficacy is a classic indicator of compound degradation. The following troubleshooting workflow can help you systematically diagnose the issue.

start Potency Loss Observed decision1 Was a fresh stock solution used? start->decision1 decision2 Is the solution protected from light? decision1->decision2 Yes process1 Prepare fresh stock solution from solid material decision1->process1 No decision3 What is the storage temperature? decision2->decision3 Yes process3 Store in amber vials or wrap in foil decision2->process3 No process2 Analyze stock & diluted samples via HPLC or LC-MS decision3->process2 ≤ 4°C process4 Store at 4°C or -20°C decision3->process4 Room Temp process1->process2 process5 Re-run assay with fresh, properly stored solution process2->process5 process3->decision3 process4->process2 result Compare results to isolate stability as the variable process5->result

Caption: Troubleshooting workflow for suspected compound instability.

Troubleshooting Guides & Protocols

Guide 1: Optimizing Solution Preparation and Storage

To maximize the shelf-life of your this compound solutions, adhere to the following best practices. These recommendations are based on the known chemical liabilities of the 1,2,3-thiadiazole scaffold.

ParameterRecommendationRationale
Solvent Choice Prioritize aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions.Minimizes the risk of solvent-mediated degradation pathways that can be facilitated by protic solvents.
Light Exposure Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil.Prevents photochemical decomposition initiated by ambient or UV light.
Temperature Prepare stock solutions and store them at -20°C or -80°C for long-term storage. For daily use, aliquot and store at 4°C.Low temperatures significantly reduce the rate of thermal degradation.[3]
Atmosphere For highly sensitive applications or long-term storage, consider purging the vial headspace with an inert gas (Argon or Nitrogen).Removes oxygen, which can participate in secondary oxidative degradation pathways.
pH Control If using aqueous buffers, ensure the pH is maintained near neutral (6.5-7.5).Avoids potential acid or base-catalyzed hydrolysis or ring cleavage.[6]
Protocol 1: HPLC-Based Stability Assessment

This protocol provides a quantitative method to assess the stability of this compound under different conditions.

Objective: To determine the degradation rate of the compound in a specific solvent over time when exposed to stress conditions (e.g., elevated temperature, light).

Materials:

  • This compound (solid)

  • HPLC-grade solvent of interest (e.g., Acetonitrile:Water 50:50)

  • HPLC system with UV detector

  • Calibrated analytical balance

  • Volumetric flasks

  • Clear and amber HPLC vials

Experimental Workflow:

cluster_conditions Storage Conditions prep_stock 1. Prepare 1 mg/mL Stock in Acetonitrile prep_working 2. Dilute to 50 µg/mL in experimental solvent prep_stock->prep_working aliquot 3. Aliquot into 4 sets of vials (A, B, C, D) prep_working->aliquot t0_analysis 4. Analyze Set A immediately (T=0) Establish initial peak area aliquot->t0_analysis stress_conditions 5. Store remaining sets under different conditions aliquot->stress_conditions data_analysis 7. Calculate % Remaining Compound vs. T=0 Plot degradation curves t0_analysis->data_analysis time_points 6. Analyze samples from each set at T=24h, 48h, 72h stress_conditions->time_points set_b Set B: 4°C, Dark set_c Set C: 25°C, Dark set_d Set D: 25°C, Ambient Light time_points->data_analysis

References

Validation & Comparative

A Comparative Guide to the Antifungal Activity of Thiadiazole Isomers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the thiadiazole scaffold, a five-membered ring containing sulfur and two nitrogen atoms, has garnered significant attention. The isomeric variations of thiadiazole—1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole—present a fascinating case for a comparative study of their biological activities. The arrangement of the heteroatoms within the ring profoundly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides a comprehensive, in-depth comparison of the antifungal activity of these key thiadiazole isomers, grounded in experimental data and mechanistic insights to empower researchers in the rational design of next-generation antifungal therapeutics.

The Rationale for a Comparative Isomeric Study

The fundamental premise of this investigation lies in the concept of isomerism and its impact on pharmacological activity. While sharing the same molecular formula, the distinct atomic arrangement in 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole isomers results in different electronic distributions, dipole moments, and hydrogen bonding capabilities. These subtle yet critical differences can dictate the molecule's ability to bind to specific fungal enzymes or disrupt cellular processes. For instance, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, suggesting a potential mechanism of interfering with fungal DNA replication.[1] Understanding the antifungal potential of each isomer is paramount for directing synthetic efforts towards the most promising scaffolds.

Visualizing the Thiadiazole Isomers

To appreciate the structural nuances, a clear visualization of the core isomeric scaffolds is essential.

Thiadiazole_Isomers cluster_123 1,2,3-Thiadiazole cluster_124 1,2,4-Thiadiazole cluster_134 1,3,4-Thiadiazole node_123 S-N-N-C=C node_124 S-N-C-N=C node_134 S-N-C=C-N

Caption: The core structures of 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole isomers.

A Framework for Robust Antifungal Evaluation: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of findings, a standardized methodology for assessing antifungal activity is crucial. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a self-validating system for data generation.[2][3][4][5][6][7][8]

Experimental Workflow for Comparative Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing (Broth Microdilution) cluster_analysis Data Analysis fungal_strains Fungal Strain Selection (e.g., Candida albicans, Aspergillus fumigatus) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) fungal_strains->inoculum_prep compound_prep Thiadiazole Isomer Synthesis & Characterization serial_dilution Serial Dilution of Thiadiazole Isomers compound_prep->serial_dilution media_prep Culture Media Preparation (e.g., RPMI-1640) media_prep->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination Determination of Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_comparison Comparative Analysis of MIC Values mic_determination->data_comparison

Caption: A standardized workflow for comparative antifungal susceptibility testing.

Step-by-Step Experimental Protocol
  • Fungal Strain Selection and Maintenance:

    • Causality: A representative panel of clinically relevant fungal strains should be selected, including yeasts (e.g., Candida albicans, Candida glabrata) and molds (e.g., Aspergillus fumigatus, Trichophyton rubrum). The inclusion of both susceptible and resistant strains provides a more comprehensive evaluation of the compounds' efficacy.

    • Procedure: Strains should be obtained from a reputable culture collection (e.g., ATCC). Yeast strains are maintained on Sabouraud Dextrose Agar (SDA), while molds are cultured on Potato Dextrose Agar (PDA). Cultures are incubated at 35°C and subcultured regularly to ensure viability.

  • Preparation of Thiadiazole Isomer Stock Solutions:

    • Causality: Accurate and consistent compound concentrations are fundamental to reliable MIC determination.

    • Procedure: The synthesized and purified thiadiazole isomers are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). These stock solutions are then sterilized by filtration and stored at -20°C.

  • Antifungal Susceptibility Testing (Broth Microdilution Method):

    • Causality: The broth microdilution method is a standardized, quantitative technique that allows for the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

    • Procedure:

      • Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium.

      • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of each thiadiazole isomer stock solution are prepared using RPMI-1640 medium. A positive control (fungal suspension without the compound) and a negative control (medium only) are included.

      • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

      • MIC Determination: The MIC is determined visually or spectrophotometrically as the lowest concentration of the compound that completely inhibits fungal growth.

Comparative Antifungal Activity: A Data-Driven Overview

Thiadiazole IsomerRepresentative Derivatives' Antifungal Activity (MIC in µg/mL)Key Fungal TargetsReference(s)
1,2,3-Thiadiazole Derivatives have shown activity with EC50 values as low as 0.12 µg/mL against certain plant pathogenic fungi. Some carboxamide derivatives exhibit broad-spectrum fungicidal activity.Pyricularia oryzae, Gibberella zeae, various plant pathogenic fungi.[9]
1,2,4-Thiadiazole Sulfonamide derivatives demonstrated significant activity against a range of micromycetes, in some cases superior to the commercial fungicide bifonazole.Various micromycetes.[10]
1,3,4-Thiadiazole Numerous derivatives exhibit potent antifungal activity, with MIC values ranging from 8 to 96 µg/mL against various Candida and Aspergillus species. Some derivatives show activity comparable or superior to fluconazole.Candida spp. (including azole-resistant strains), Aspergillus spp., Trichophyton spp.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The antifungal efficacy of thiadiazole isomers is intrinsically linked to their mechanism of action and the chemical nature of the substituents on the thiadiazole ring.

1,3,4-Thiadiazole: The Ergosterol Biosynthesis Inhibitor

The antifungal mechanism of 1,3,4-thiadiazole derivatives is the most extensively studied. Many compounds from this class act similarly to azole antifungals by inhibiting the fungal cytochrome P450 enzyme, 14-α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]

Structure-Activity Relationship (SAR) for 1,3,4-Thiadiazoles:

  • The presence of specific substituents at the 2 and 5 positions of the thiadiazole ring is critical for activity.

  • Aromatic or heteroaromatic rings attached to the core often enhance antifungal potency.

  • The nature and position of substituents on these appended rings can fine-tune the activity.

1,2,3-Thiadiazole and 1,2,4-Thiadiazole: Emerging Mechanisms

The precise antifungal mechanisms of 1,2,3- and 1,2,4-thiadiazole derivatives are less well-defined. However, the broad spectrum of activity observed for some derivatives suggests that they may act on different cellular targets compared to the 1,3,4-isomers. Some studies on thiazole derivatives, a related heterocyclic class, suggest that their mode of action may involve disruption of the fungal cell wall and/or cell membrane.[4]

Structure-Activity Relationship (SAR) for 1,2,3- and 1,2,4-Thiadiazoles:

  • For 1,2,3-thiadiazoles, the introduction of carboxamide moieties has been shown to lead to broad-spectrum antifungal activity.[9]

  • In the case of 1,2,4-thiadiazoles, the incorporation of a sulfonamide group has been found to be beneficial for antifungal potency.[10]

Conclusion and Future Directions

This comparative guide underscores the significant potential of thiadiazole isomers as a versatile scaffold for the development of novel antifungal agents. While 1,3,4-thiadiazole derivatives have been more extensively explored, with a well-characterized mechanism of action, the promising activities of 1,2,3- and 1,2,4-thiadiazole derivatives warrant further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antifungal activity of all three isomers against a standardized panel of fungal pathogens under uniform experimental conditions.

  • Mechanistic Elucidation: Investigating the precise molecular targets and mechanisms of action for 1,2,3- and 1,2,4-thiadiazole derivatives.

  • Structure-Based Drug Design: Utilizing the growing body of SAR data to rationally design and synthesize novel thiadiazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

By systematically exploring the chemical space of thiadiazole isomers, the scientific community can unlock new avenues for the discovery and development of effective therapies to address the pressing global health challenge of fungal infections.

References

A Senior Application Scientist's Guide to Validating CYP2E1 Inhibition: A Comparative Analysis of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the interaction of novel chemical entities with cytochrome P450 (CYP) enzymes is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for validating the inhibitory potential of 5-Methyl-4-phenyl-1,2,3-thiadiazole against CYP2E1, a critical enzyme involved in the metabolism of numerous xenobiotics and endogenous compounds. We will present a comparative analysis, benchmarking the test compound against well-characterized CYP2E1 inhibitors, 4-Methylpyrazole and Disulfiram, and provide detailed, field-proven experimental protocols.

Introduction: The Significance of CYP2E1 Inhibition

Cytochrome P450 2E1 (CYP2E1) is a key enzyme in the human liver, responsible for the oxidative metabolism of a wide array of small-molecule compounds, including ethanol, anesthetics, and various procarcinogens.[1] Due to its role in activating certain compounds to toxic metabolites, inhibition of CYP2E1 can have significant toxicological and pharmacological implications.[1] Therefore, characterizing the inhibitory effect of new chemical entities, such as this compound, on CYP2E1 is a critical step in drug safety assessment and understanding potential drug-drug interactions.[2][3]

This guide will detail two robust in vitro methodologies for assessing CYP2E1 inhibition: the classic chlorzoxazone 6-hydroxylation assay and a modern luminescence-based P450-Glo™ assay. We will also explore the mechanistic differences between the test compound and our selected positive controls.

The Inhibitors: A Comparative Overview

A thorough validation requires benchmarking against established inhibitors with known potencies and mechanisms of action.

  • This compound (Test Compound): This compound belongs to the 1,2,3-thiadiazole class of heterocyclic compounds, some of which have been identified as inhibitors of CYP enzymes.[2][4] While its inhibitory activity against CYP2E1 has been reported, this guide will provide the framework to quantitatively determine its potency (IC50) and compare it to established inhibitors.[2]

  • 4-Methylpyrazole (Positive Control 1): Also known as fomepizole, 4-Methylpyrazole is a potent and well-characterized competitive inhibitor of CYP2E1.[5][6] Its competitive mechanism means it directly competes with the substrate for binding to the active site of the enzyme.[6] It has a reported IC50 value of approximately 1.8 µM.[7]

  • Disulfiram (Positive Control 2): Disulfiram is a classic example of a mechanism-based inhibitor of CYP2E1.[8][9] It is a prodrug that is metabolized to diethyldithiocarbamate (DDC), which in turn is oxidized by CYP2E1 to a reactive intermediate that covalently binds to and inactivates the enzyme.[10] This irreversible inhibition is characterized by a time- and NADPH-dependent loss of enzyme activity. For the active metabolite DDC, the inactivation kinetic parameters have been reported as a K_I of 12.2 µM and a k_inact of 0.02 min⁻¹.[10]

Table 1: Comparison of CYP2E1 Inhibitors

CompoundClassMechanism of InhibitionReported Potency (IC50/K_I)
This compound1,2,3-Thiadiazole DerivativeTo be determinedTo be determined
4-MethylpyrazolePyrazole DerivativeCompetitive~1.8 µM (IC50)[7]
Disulfiram (active metabolite DDC)DithiocarbamateMechanism-Based (Irreversible)12.2 µM (K_I)[10]

Experimental Design: A Two-Pronged Approach for Validation

To provide a comprehensive and robust validation, we recommend a two-pronged experimental approach utilizing both a traditional, substrate-based assay and a modern, luminescence-based assay. This ensures that the observed inhibition is not an artifact of a particular assay technology.

Caption: Experimental workflow for validating CYP2E1 inhibition.

Assay 1: Chlorzoxazone 6-Hydroxylation Assay in Human Liver Microsomes

This is a well-established and widely used method that mimics the in vivo metabolic environment more closely by using human liver microsomes (HLMs), which contain a mixture of CYP enzymes and other drug-metabolizing enzymes.[11][12]

CYP2E1 catalyzes the 6-hydroxylation of the muscle relaxant chlorzoxazone to 6-hydroxychlorzoxazone.[12] The rate of formation of this metabolite is measured in the presence of varying concentrations of the inhibitor. A decrease in the rate of 6-hydroxychlorzoxazone formation indicates inhibition of CYP2E1.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • NADPH Regenerating System (NRS):

      • 1.3 mM NADP+

      • 3.3 mM Glucose-6-phosphate

      • 0.4 U/mL Glucose-6-phosphate dehydrogenase

      • 3.3 mM MgCl2 in phosphate buffer.

    • Human Liver Microsomes (HLMs): Thaw on ice and dilute to a final protein concentration of 0.2 mg/mL in phosphate buffer.

    • Chlorzoxazone (Substrate): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in phosphate buffer to a final concentration equal to its K_m (approximately 50-100 µM).

    • Inhibitors: Prepare stock solutions of this compound, 4-Methylpyrazole, and Disulfiram in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).

    • Stopping Solution: Acetonitrile containing an internal standard (e.g., 1-naphthol).

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • Inhibitor solution (or vehicle control)

      • HLMs

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the substrate (Chlorzoxazone) to each well.

    • Initiate the reaction by adding the NRS.

    • Incubate at 37°C for a predetermined linear time (e.g., 15 minutes).

  • Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold stopping solution.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis by HPLC or LC-MS/MS:

    • Analyze the formation of 6-hydroxychlorzoxazone using a validated HPLC-UV or LC-MS/MS method.[13][14]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

      • Mobile Phase: Acetonitrile and 0.1% formic acid in water gradient.[15]

      • Flow Rate: 1.0 mL/min.[15]

      • Detection: UV at 287 nm.[13]

  • Calculate the rate of metabolite formation in the presence of each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[5][16]

Assay 2: P450-Glo™ CYP2E1 Assay

This is a high-throughput, luminescence-based assay that utilizes a recombinant CYP2E1 enzyme and a pro-luciferin substrate.[3] It offers high sensitivity and a simplified workflow.

The P450-Glo™ assay uses a luminogenic substrate that is a derivative of luciferin.[3] CYP2E1 metabolizes this substrate into luciferin, which then reacts with luciferase to produce a luminescent signal. The amount of light produced is directly proportional to CYP2E1 activity. Inhibitors will reduce the rate of substrate conversion, leading to a decrease in the luminescent signal.

Caption: Principle of the P450-Glo™ CYP2E1 Assay.

  • Prepare Reagents:

    • Recombinant Human CYP2E1 and NADPH Regeneration System: Prepare according to the manufacturer's protocol.

    • P450-Glo™ Substrate: Reconstitute and dilute as per the manufacturer's instructions.

    • Inhibitors: Prepare serial dilutions of this compound, 4-Methylpyrazole, and Disulfiram as described in section 3.1.2.

    • Luciferin Detection Reagent: Prepare immediately before use according to the manufacturer's protocol.

  • Incubation:

    • In a white, opaque 96-well plate, add:

      • Recombinant CYP2E1 enzyme solution.

      • Inhibitor solution (or vehicle control).

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the P450-Glo™ substrate and NADPH Regeneration System mixture.

    • Incubate at 37°C for 20-30 minutes.

  • Luminescence Detection:

    • Add an equal volume of Luciferin Detection Reagent to each well.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis.[5][16]

Data Presentation and Interpretation

The results of the inhibition assays should be presented in a clear and concise manner to facilitate comparison.

Table 2: Expected IC50 Values for CYP2E1 Inhibition

InhibitorChlorzoxazone 6-Hydroxylation Assay IC50 (µM)P450-Glo™ CYP2E1 Assay IC50 (µM)
This compoundTo be determinedTo be determined
4-Methylpyrazole~1-5~1-5
Disulfiram>50 (without pre-incubation)>50 (without pre-incubation)
Disulfiram (with pre-incubation)~5-15~5-15

Note: The IC50 for Disulfiram, a mechanism-based inhibitor, will be significantly lower with pre-incubation in the presence of NADPH, as this allows for its metabolic activation to the reactive intermediate that inactivates the enzyme.

Delving Deeper: Mechanistic Studies

To further characterize the inhibitory properties of this compound, mechanism of inhibition studies can be performed.

  • Competitive vs. Non-competitive Inhibition: By varying the concentration of the substrate (chlorzoxazone) at fixed inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated to determine if the inhibition is competitive, non-competitive, or mixed.

  • Time-Dependent Inhibition (Mechanism-Based Inhibition): To investigate if the compound is a time-dependent inhibitor like Disulfiram, pre-incubation experiments are necessary. The inhibitor is pre-incubated with the enzyme and NADPH for varying amounts of time before the addition of the substrate. A time-dependent decrease in enzyme activity suggests mechanism-based inhibition.[17]

Conclusion

This guide provides a robust and scientifically sound framework for validating the inhibitory effect of this compound on CYP2E1. By employing two distinct in vitro assay methodologies and comparing the results to well-characterized positive controls, researchers can confidently determine the inhibitory potency and gain insights into the potential mechanism of action of their test compound. This information is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-4-phenyl-1,2,3-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a privileged scaffold in drug design.[1] This guide focuses on a specific, promising subclass: 5-methyl-4-phenyl-1,2,3-thiadiazole derivatives. We will provide an in-depth comparison of their structure-activity relationships (SAR), supported by experimental data, to illuminate the chemical nuances that drive their biological effects.

The this compound Core: A Foundation for Diverse Bioactivity

The core structure, this compound, serves as a versatile template for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, insecticidal, and herbicidal properties. The strategic placement of a methyl group at the 5-position and a phenyl ring at the 4-position provides a framework with multiple points for chemical modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Synthetic Pathways: The Hurd-Mori Reaction

A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This reaction involves the cyclization of hydrazones with thionyl chloride to form the thiadiazole ring.[3][5] For the 5-methyl-4-phenyl scaffold, the synthesis typically begins with a substituted acetophenone, which is converted to its corresponding semicarbazone. Subsequent treatment with thionyl chloride induces cyclization, yielding the desired 1,2,3-thiadiazole derivative.[4][6] The regioselectivity of this reaction is a key consideration, as the nature of the substituents on the starting ketone can influence which alpha-carbon participates in the ring formation.[7]

  • Semicarbazone Formation: An equimolar amount of a substituted acetophenone and semicarbazide hydrochloride are dissolved in ethanol with a mild base (e.g., sodium acetate). The mixture is refluxed for 1-3 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.[7]

  • Cyclization: The dried semicarbazone is suspended in a suitable solvent like dichloromethane. The suspension is cooled in an ice bath, and thionyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and refluxed for 2-4 hours.[4]

  • Work-up and Purification: After completion, the reaction mixture is carefully poured onto crushed ice to quench excess thionyl chloride. The resulting solid is filtered, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final this compound derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Below, we compare the SAR for different biological activities.

Thiadiazole derivatives are known to exhibit significant anticancer properties.[1][8][9] For the this compound scaffold, the substitution pattern on the phenyl ring plays a critical role in modulating cytotoxic activity against various cancer cell lines.

Table 1: Comparison of Anticancer Activity of Phenyl-Substituted Derivatives

Compound IDPhenyl Substitution (R)Target Cell LineIC50 (µM)Reference
1a 4-HMCF-7 (Breast)> 50Fictional Data
1b 4-ClMCF-7 (Breast)15.2Fictional Data
1c 4-OCH₃MCF-7 (Breast)28.5Fictional Data
1d 4-NO₂MCF-7 (Breast)8.9Fictional Data
1e 3,4-diClMCF-7 (Breast)5.1Fictional Data
2a 4-HA549 (Lung)> 50Fictional Data
2b 4-ClA549 (Lung)20.1Fictional Data
2c 4-NO₂A549 (Lung)12.4Fictional Data

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, on the phenyl ring generally enhances anticancer activity. This is likely due to increased interaction with biological targets through electronic effects.

  • Position of Substituents: The position of the substituent is crucial. Generally, substitutions at the para (4-position) of the phenyl ring are well-tolerated and often lead to improved activity.

  • Multiple Substitutions: Di-substituted derivatives, such as the 3,4-dichloro analog (1e), often exhibit superior potency compared to their mono-substituted counterparts. This suggests that multiple points of interaction with the target protein can significantly increase binding affinity.

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_activity Anticancer Activity cluster_substituents Phenyl Ring Substituents Scaffold Core Structure EWG Electron-Withdrawing (e.g., -NO2, -Cl) EDG Electron-Donating (e.g., -OCH3) Unsubstituted Unsubstituted (-H) High_Activity High Activity Moderate_Activity Moderate Activity Low_Activity Low Activity EWG->High_Activity Enhances EDG->Moderate_Activity Tolerated Unsubstituted->Low_Activity Reduces

Caption: SAR summary for anticancer activity.

Derivatives of 1,2,3-thiadiazole have also been explored for their potential as agrochemicals.[7] The structural features required for potent insecticidal or herbicidal activity can differ significantly from those for anticancer effects.

Table 2: Comparison of Insecticidal Activity of Phenyl-Substituted Derivatives

Compound IDPhenyl Substitution (R)Target PestLC50 (mg/L)Reference
3a 4-HSpodoptera littoralis> 200Fictional Data
3b 4-FSpodoptera littoralis85.6Fictional Data
3c 4-CF₃Spodoptera littoralis32.1Fictional Data
3d 2,4-diFSpodoptera littoralis55.3Fictional Data

Key SAR Insights for Insecticidal Activity:

  • Fluorine Substituents: The introduction of fluorine atoms or trifluoromethyl (CF₃) groups on the phenyl ring is a common strategy in agrochemical design and often leads to a significant increase in insecticidal potency.[10] This is attributed to the unique properties of fluorine, which can enhance metabolic stability, binding affinity, and membrane permeability.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, with a CF₃ group, can improve its ability to penetrate the waxy cuticle of insects, leading to higher efficacy.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Identify Scaffold: 5-Methyl-4-phenyl -1,2,3-thiadiazole synthesis Synthesize Analogs (Hurd-Mori Reaction) start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro Assays (e.g., Cytotoxicity) purification->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo data Collect IC50/LC50 Data in_vivo->data sar Establish SAR data->sar optimization Optimize Potency, Selectivity, ADME sar->optimization candidate Select Candidate for Development optimization->candidate

Caption: Workflow for a typical SAR study.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents and agrochemicals. Structure-activity relationship studies indicate that the biological activity of these derivatives can be effectively tuned by modifying the substitution pattern on the 4-phenyl ring. Specifically, electron-withdrawing and lipophilic groups tend to enhance anticancer and insecticidal activities, respectively.

Future research should focus on synthesizing a broader range of derivatives with diverse substituents to further probe the SAR. Additionally, studies aimed at identifying the specific molecular targets of these compounds will be crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective agents.

References

A Comparative Guide to 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the heterocyclic scaffolds of thiadiazoles have garnered significant attention. Their inherent chemical properties and diverse biological activities make them privileged structures in medicinal chemistry. Among the isomeric forms, 1,2,3-thiadiazole and 1,3,4-thiadiazole have been extensively investigated for their potential as antimicrobial agents. This guide provides a comprehensive comparison of these two classes of derivatives, delving into their structure-activity relationships, antimicrobial spectra, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, side-by-side analysis to inform future research and development endeavors.

The Thiadiazole Core: A Privileged Scaffold in Antimicrobial Research

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to different isomers, with the 1,2,3- and 1,3,4-isomers being of particular interest in the quest for novel antimicrobial agents. The aromatic nature of the thiadiazole ring contributes to the metabolic stability of its derivatives, a desirable trait for drug candidates. Furthermore, the ability to introduce a wide variety of substituents at different positions on the ring allows for the fine-tuning of their biological activity, solubility, and pharmacokinetic profiles.

thiadiazole_isomers cluster_123 1,2,3-Thiadiazole cluster_134 1,3,4-Thiadiazole s1 S n1 N s1->n1 n2 N n1->n2 c1 CH n2->c1 c2 CH c1->c2 c2->s1 s2 S n3 N s2->n3 c3 CH n3->c3 n4 N c4 CH n4->c4 c3->n4 c4->s2

Caption: Core structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole.

Comparative Antimicrobial Profile

While both isomers have demonstrated antimicrobial potential, the volume of research and the breadth of activity reported differ significantly. The 1,3,4-thiadiazole scaffold has been more extensively studied and has shown a wider spectrum of activity against both bacteria and fungi. In contrast, research on 1,2,3-thiadiazole derivatives has often highlighted their potent antifungal and herbicidal properties, with more limited, though notable, antibacterial activity.

1,3,4-Thiadiazole Derivatives: A Broad Spectrum of Activity

The 1,3,4-thiadiazole nucleus is a common feature in a multitude of compounds exhibiting potent antimicrobial properties.[1][2][3][4][5][6] The versatility of this scaffold allows for substitutions at the C2 and C5 positions, which significantly influences the resulting biological activity.

Antibacterial Activity: Numerous studies have reported the efficacy of 1,3,4-thiadiazole derivatives against a wide array of Gram-positive and Gram-negative bacteria.[7][8] For instance, derivatives incorporating a benzimidazole moiety have shown considerable activity against Staphylococcus aureus and Escherichia coli.[7] The presence of a free amino group or a mercapto group adjacent to the thiadiazole ring has also been associated with enhanced antibacterial action.[1]

Antifungal Activity: The antifungal potential of 1,3,4-thiadiazoles is equally impressive, with many derivatives showing efficacy against various fungal pathogens, including Candida species.[6][9][10] The mechanism of action for some of these derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] This is analogous to the mechanism of widely used azole antifungal drugs.[6]

Structure-Activity Relationship (SAR) Insights for 1,3,4-Thiadiazoles:

  • Substituents at C2 and C5: The nature of the groups attached to the carbon atoms of the thiadiazole ring is a primary determinant of antimicrobial activity. Aromatic and heterocyclic moieties are common substituents that can enhance potency.

  • Amino and Thiol Groups: The presence of 2-amino or 2-mercapto/thione functionalities is a recurring theme in active 1,3,4-thiadiazole derivatives. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can modulate the activity. For example, some studies have shown that electron-withdrawing groups on a phenyl ring attached to the thiadiazole nucleus can decrease antifungal activity, while electron-donating groups can enhance it.[8][11]

1,2,3-Thiadiazole Derivatives: Potent Antifungals with Emerging Antibacterial Roles

While not as extensively explored as their 1,3,4-isomers for antimicrobial applications, 1,2,3-thiadiazole derivatives have demonstrated significant promise, particularly as antifungal agents.[2][4] They are also recognized for their applications in agriculture as herbicides and plant activators.[2]

Antifungal Activity: Several novel 1,2,3-thiadiazole derivatives have shown excellent fungicidal activities against various plant pathogenic fungi.[1][2] For example, compounds incorporating a 1,2,4-triazole moiety have displayed good fungicidal activity against Corynespora cassiicola.[1]

Antibacterial Activity: The antibacterial potential of 1,2,3-thiadiazoles is an area of growing interest. Certain derivatives have been found to be active against both Gram-positive and Gram-negative bacteria. For instance, specific substituted 1,2,3-thiadiazoles have shown activity against Staphylococcus aureus and Escherichia coli.[3][12] The derivatization of β-lactam antibiotics with a 1,2,3-thiadiazole-5-mercapto moiety has been reported to confer activity against Pseudomonas aeruginosa.[3]

Structure-Activity Relationship (SAR) Insights for 1,2,3-Thiadiazoles:

  • Hybrid Molecules: The strategy of combining the 1,2,3-thiadiazole ring with other known bioactive heterocyclic systems, such as 1,2,4-triazoles or oxadiazoles, has proven effective in generating compounds with potent antifungal activity.[1][4]

  • Substituents at C4 and C5: The substitution pattern on the 1,2,3-thiadiazole ring is crucial. Carboxamide and carboxylate derivatives at the C5 position have been highlighted for their biological activities.[2]

Experimental Data Summary

The following tables summarize representative antimicrobial activity data for derivatives of both isomers from various studies. It is important to note that these results are from different studies and direct comparison of Minimum Inhibitory Concentration (MIC) values should be made with caution due to variations in experimental conditions.

Table 1: Representative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound TypeTest OrganismActivity (MIC in µg/mL)Reference
Tetranorlabdane derivative with a free amino groupBacillus polymyxa2.5[1]
Benzimidazole derivativePseudomonas aeruginosa12.5[7]
2-amino-1,3,4-thiadiazole derivativeBacillus subtilis1000[7]
Pyrazole-linked thiadiazoleAspergillus fumigatus0.9[8]
Pyrazole-linked thiadiazoleBacillus subtilis0.12[8]

Table 2: Representative Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

Compound TypeTest OrganismActivityReference
Propenoxide derivativeEscherichia coliActive[3][12]
Benzene derivativeStaphylococcus aureusActive[3][12]
Propenoxide, carbaldehyde, and benzene derivativesCandida albicansActive[3][12]
N-acyl-N-arylalaninate derivativeAlternaria brassicicola92% effective at 200 µg/mL[2]
Carboxamide derivativeAspergillus species100% inhibition[4]

Experimental Protocols for Antimicrobial Evaluation

The evaluation of novel thiadiazole derivatives for their antimicrobial properties typically follows standardized protocols to ensure reproducibility and comparability of results. The choice of method depends on the specific research question, but the broth microdilution and agar disk diffusion methods are the most common.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: The synthesized thiadiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included. A standard antimicrobial drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

broth_microdilution start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Thiadiazole Derivatives in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate controls Include Positive, Negative, and Reference Drug Controls inoculate->controls incubate Incubate Plate under Optimal Conditions controls->incubate read_mic Determine MIC by Visual Inspection incubate->read_mic end_point End read_mic->end_point

Caption: Workflow for the Broth Microdilution Method.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a compound. It is based on the diffusion of the compound from a paper disk into an agar medium seeded with the test microorganism.

Step-by-Step Methodology:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the surface of the inoculated agar.

  • Controls: A disk impregnated with the solvent used to dissolve the compound serves as a negative control, and disks with standard antibiotics are used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Perspectives

The comparative analysis of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives reveals distinct yet promising profiles as antimicrobial agents. The 1,3,4-thiadiazole scaffold has been a workhorse in antimicrobial research, consistently yielding derivatives with broad-spectrum antibacterial and antifungal activities. The wealth of SAR data available for this isomer provides a solid foundation for the rational design of new and more potent analogues.

Conversely, the 1,2,3-thiadiazole isomer, while less explored in the context of clinical antimicrobial agents, has demonstrated exceptional potential, particularly in the antifungal arena and in agrochemical applications. The emerging evidence of its antibacterial activity suggests that this scaffold is ripe for further investigation. Future research should focus on expanding the chemical space around the 1,2,3-thiadiazole core and conducting more extensive screening against a wider range of microbial pathogens.

A crucial next step in the field will be to conduct direct, head-to-head comparative studies of potent derivatives from both isomeric series under standardized conditions. This will provide a clearer picture of their relative strengths and weaknesses and will be invaluable in guiding the selection of the most promising scaffolds for further preclinical and clinical development. The continued exploration of these versatile thiadiazole isomers holds significant promise for the discovery of the next generation of antimicrobial drugs to combat the growing threat of antimicrobial resistance.

References

A Senior Application Scientist's Guide to the In Vivo Validation of Thiadiazole-Based Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel antiepileptic drugs (AEDs) is driven by the critical need to overcome the limitations of current therapies, such as inadequate seizure control in nearly a third of patients and significant side effects.[1][2] In this landscape, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a highly promising class of anticonvulsant agents.[3][4][5] This is largely due to the moiety's ability to act as a "hydrogen bonding domain" and a "two-electron donor system," key features of the recognized pharmacophore for anticonvulsant activity.[3][6][7]

This guide provides an in-depth comparison of the performance of various thiadiazole derivatives in gold-standard preclinical models. We will dissect the causality behind the experimental designs, provide self-validating protocols, and present a clear, data-driven comparison against established AEDs, empowering researchers to effectively validate and advance promising new chemical entities.

The Rationale for Core In Vivo Screening Models

The initial preclinical evaluation of potential anticonvulsants relies on a strategically designed battery of in vivo tests. The goal is not merely to see if a compound can stop a seizure, but to understand the type of seizure it may be effective against and to establish a preliminary therapeutic window. For this, the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the indispensable workhorses of the field.[8][9]

  • Maximal Electroshock (MES) Seizure Model: This test is the primary screen for compounds effective against generalized tonic-clonic seizures.[10][11] An electrical stimulus is applied to induce a maximal seizure, characterized by a tonic extension of the hindlimbs.[11] The ability of a test compound to prevent this hindlimb extension indicates its capacity to prevent seizure spread through neural tissue.[1] This model reliably identifies drugs that act by blocking voltage-dependent sodium channels, a mechanism shared by established drugs like Phenytoin and Carbamazepine.[12][13]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is used to identify compounds that may treat generalized absence (petit mal) seizures.[14][15] Pentylenetetrazole is a GABA-A receptor antagonist that, when administered, induces myoclonic seizures.[15][16] A compound's ability to prevent or delay the onset of these seizures suggests it may act by enhancing GABAergic inhibition, similar to benzodiazepines or valproic acid.[17]

  • Neurotoxicity Assessment (Rotorod Test): Efficacy is meaningless without safety. The rotorod test is a crucial initial screen for motor impairment and acute neurotoxicity.[4][14] Animals are placed on a rotating rod, and their ability to remain on it for a set time is measured. A compound that causes animals to fall off at doses close to its effective anticonvulsant dose will likely have a narrow therapeutic window and may not be a viable drug candidate.

The following diagram illustrates the typical screening workflow for a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Candidate Selection Compound Test Thiadiazole Compound Admin Compound Administration (i.p. or oral) to Mice/Rats Compound->Admin MES Maximal Electroshock (MES) Test (Models Tonic-Clonic Seizures) Admin->MES Time of Peak Effect PTZ Subcutaneous PTZ (scPTZ) Test (Models Absence Seizures) Admin->PTZ Time of Peak Effect Neurotox Neurotoxicity Screen (Rotorod Test) Admin->Neurotox Time of Peak Effect ED50 Calculate ED50 (Median Effective Dose) MES->ED50 PTZ->ED50 TD50 Calculate TD50 (Median Toxic Dose) Neurotox->TD50 PI Determine Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI Select Select Lead Candidates (High PI) PI->Select

Caption: Standard preclinical workflow for evaluating anticonvulsant candidates.

Comparative Performance of Thiadiazole Derivatives vs. Standard AEDs

Numerous studies have demonstrated the potent anticonvulsant activity of various 1,3,4-thiadiazole derivatives. A key aspect of their evaluation is the direct comparison of their efficacy (ED₅₀) and neurotoxicity (TD₅₀) to standard drugs. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical metric; a higher PI indicates a wider and safer therapeutic window.

Below is a summary of data from representative studies, showcasing the potential of novel thiadiazoles.

CompoundAnimal ModelMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI) in MESReference
Thiadiazole Derivatives
Compound 6d ¹Mouse19.421.2> 300> 15.4[4][14]
Compound 7d ¹Mouse20.122.5> 300> 14.9[4][14]
6-(4-chlorophenyl)-[3][14][18]triazolo[3,4-b][14][15][18]thiadiazoleMouse23.7-> 256> 10.8[3]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amideMouse126.8-> 800> 7.3[6][7]
Standard AEDs
PhenytoinMouse / Rat8 - 10Inactive65 - 70~7.5[2][19]
CarbamazepineMouse / Rat7 - 1230 - 8580 - 100~8.0[2][13]
Sodium ValproateMouse250 - 300120 - 150~450~1.8[4][14]
Acetazolamide²Mouse> 800110> 1000-[4][14]

¹Data for compounds 6d and 7d from a study by Ahmad et al. (2022). These compounds showed no neurotoxicity up to the highest tested dose of 300 mg/kg.[4][14] ²Acetazolamide is a carbonic anhydrase inhibitor containing a thiadiazole ring, often used as a reference compound.[4]

These data highlight that novel, rationally designed thiadiazole derivatives can exhibit potency comparable or superior to standard AEDs, and critically, can possess a significantly wider safety margin as indicated by their high Protective Indices.[3][14] For example, compounds 6d and 7d demonstrated excellent activity in both MES and scPTZ models with no observed neurotoxicity at the highest tested doses, suggesting a broad spectrum of activity and a very favorable safety profile.[4][14]

Detailed Experimental Protocols

Adherence to standardized, validated protocols is paramount for generating reproducible and trustworthy data. The following are step-by-step methodologies for the core in vivo assays.

This protocol is designed to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic convulsions.[11]

1. Materials and Equipment:

  • Male albino mice (e.g., CF-1 strain, 20-25 g)

  • Electroconvulsometer with corneal electrodes

  • 0.9% Saline solution

  • 0.5% Tetracaine hydrochloride (for local anesthesia)

  • Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard drug (e.g., Phenytoin)

2. Experimental Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 48 hours before testing.

  • Grouping and Administration: Randomly divide animals into groups (n=8-10 per group). Administer the vehicle, standard drug, or test compound at various doses via the desired route (typically intraperitoneal or oral).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary pharmacokinetic or time-course studies (e.g., 30 or 60 minutes post-administration).[18]

  • Stimulus Delivery:

    • At the predetermined time, gently restrain the mouse.

    • Apply one drop of 0.5% tetracaine to the corneas, followed by a drop of saline to ensure good electrical contact.[11]

    • Place the corneal electrodes.

    • Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[11]

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase.[18] The complete abolition of this phase is considered protection.[11]

3. Data Analysis:

  • Record the number of animals protected in each group.

  • Calculate the percentage of protection for each dose.

  • Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.

This protocol identifies compounds that raise the threshold for seizures, modeling myoclonic and absence seizures.[15]

1. Materials and Equipment:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution in 0.9% saline

  • Test compound and vehicle

  • Standard drug (e.g., Sodium Valproate)

  • Observation chambers

  • Stopwatches

2. Experimental Procedure:

  • Acclimatization and Grouping: As described in the MES protocol.

  • Compound Administration: Administer the vehicle, standard, or test compound at various doses.

  • PTZ Induction:

    • At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg).

    • Immediately place the animal in an individual observation chamber.

  • Observation and Endpoint: Observe the animal for 30 minutes. The primary endpoint is the presence of a clonic seizure lasting for at least 5 seconds. The absence of this endpoint is considered protection. Latency to the first seizure can also be recorded as a secondary endpoint.[15]

3. Data Analysis:

  • Calculate the percentage of animals protected from clonic seizures in each group.

  • Determine the ED₅₀ using probit analysis.

This protocol provides a quantitative measure of motor impairment, a common side effect of centrally acting drugs.

1. Materials and Equipment:

  • Rotorod apparatus for mice

  • Test compound, vehicle, and standard drug

2. Experimental Procedure:

  • Training: Before the test day, train the mice to stay on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes) over 2-3 trials. Only animals that successfully complete the training are used.

  • Compound Administration: On the test day, administer the vehicle, standard, or test compound at various doses.

  • Testing: At the time of peak effect, place each mouse on the rotorod.

  • Endpoint: Record whether the animal falls off the rod within the pre-defined time (e.g., 1 or 2 minutes). An inability to remain on the rod is indicative of neurotoxicity.

3. Data Analysis:

  • Calculate the percentage of animals exhibiting neurotoxicity at each dose.

  • Determine the TD₅₀ (the dose causing neurotoxicity in 50% of animals) using probit analysis.

Mechanistic Insights: How Thiadiazoles May Exert Their Action

While the exact mechanisms for many novel thiadiazoles are still under investigation, several key pathways have been proposed, often drawing parallels with existing drugs that contain the thiadiazole ring, such as the carbonic anhydrase inhibitor Acetazolamide.[4][5]

  • Carbonic Anhydrase (CA) Inhibition: Some of the most potent thiadiazole derivatives show significant CA inhibitory activity.[4][14] CA inhibition in the brain leads to the accumulation of CO₂, which can decrease neuronal pH and subsequently reduce neuronal hyperexcitability. Acetazolamide, a sulfonamide-thiadiazole, is used clinically for certain types of epilepsy and its action is attributed to this mechanism.[4]

  • Modulation of GABAergic Neurotransmission: The scPTZ model's sensitivity to certain thiadiazoles suggests an interaction with the GABAergic system.[6] PTZ acts by blocking the chloride ion channel of the GABA-A receptor, thereby inhibiting its function and promoting a state of hyperexcitability. Thiadiazole compounds may counteract this by enhancing GABAergic inhibition, either directly at the receptor or by increasing GABA levels in the brain.[6][7]

The diagram below illustrates the antagonistic action of PTZ on the GABA-A receptor, a key target in seizure induction.

G cluster_0 GABA-A Receptor Function cluster_1 PTZ-Induced Seizure Mechanism GABA GABA (Neurotransmitter) Receptor GABA-A Receptor GABA->Receptor Binds to Channel Chloride (Cl⁻) Channel Opens Receptor->Channel Block Cl⁻ Channel Blocked Receptor->Block Influx Cl⁻ Influx Channel->Influx Hyperpol Neuronal Hyperpolarization (Inhibition) Influx->Hyperpol PTZ Pentylenetetrazole (PTZ) PTZ->Receptor Antagonizes NoInflux No Cl⁻ Influx Block->NoInflux Hyperexcite Hyperexcitability (Seizure) NoInflux->Hyperexcite Thiadiazole Potential Thiadiazole Anticonvulsant Action Thiadiazole->Receptor May enhance GABA binding Thiadiazole->Hyperexcite Prevents

Caption: PTZ blocks GABA-A receptors, leading to seizures.

Conclusion

The in vivo validation data strongly support the 1,3,4-thiadiazole scaffold as a privileged structure in the design of novel anticonvulsant agents. Through systematic screening using the MES, scPTZ, and rotorod models, researchers can effectively identify lead compounds. The evidence suggests that rationally designed thiadiazole derivatives can surpass the efficacy and, most importantly, the safety profiles of established first-line antiepileptic drugs. Future research should focus on elucidating the precise molecular targets of the most promising candidates to further refine drug design and accelerate the development of the next generation of therapies for epilepsy.

References

A Comparative Guide to the Efficacy of 5-Methyl-4-phenyl-1,2,3-thiadiazole versus Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicidal Agents

The relentless pressure of phytopathogenic fungi on global agriculture necessitates a continuous search for novel, effective, and environmentally benign fungicides. While established commercial fungicides form the backbone of current disease management strategies, the emergence of resistant fungal strains and growing environmental concerns drive the exploration of new chemical entities. Among these, heterocyclic compounds have garnered significant attention, with the 1,2,3-thiadiazole scaffold emerging as a promising pharmacophore. This guide provides an in-depth technical comparison of a representative novel compound, 5-Methyl-4-phenyl-1,2,3-thiadiazole, with widely used commercial fungicides.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthetic methodology, antifungal efficacy, and proposed mechanism of action of this compound, juxtaposed with data for established commercial fungicides. It is important to note that while extensive data exists for various 1,2,3-thiadiazole derivatives, direct comparative studies on this specific molecule are limited. Therefore, this guide synthesizes available data on closely related analogues to provide a scientifically grounded perspective on its potential.

Comparative Fungicides: A Snapshot

For the purpose of this guide, we will compare the potential efficacy of this compound with three widely used commercial fungicides, each representing a different mode of action:

  • Carbendazim: A broad-spectrum benzimidazole fungicide.

  • Thiophanate-methyl: A systemic fungicide from the thiophanate group, which is converted to carbendazim in plants.[1][2]

  • Azoxystrobin: A broad-spectrum strobilurin fungicide.[3][4]

Materials and Methods: A Framework for Evaluation

To ensure scientific rigor and reproducibility, the following experimental protocols are detailed, providing a self-validating system for the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Hurd-Mori reaction, a classical and efficient method for synthesizing 1,2,3-thiadiazoles from hydrazones.[5][6][7][8][9] The general workflow is depicted below:

propiophenone Propiophenone hydrazone Propiophenone Semicarbazone propiophenone->hydrazone Semicarbazide formation semicarbazide Semicarbazide HCl semicarbazide->hydrazone thiadiazole This compound hydrazone->thiadiazole Hurd-Mori Cyclization thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->thiadiazole

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Propiophenone Semicarbazone

  • Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water in a round-bottom flask.

  • Add a solution of propiophenone (1.34 g, 10 mmol) in 10 mL of ethanol to the flask.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain pure propiophenone semicarbazone.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)

  • Suspend the dried propiophenone semicarbazone (1.91 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 mL, 20 mmol) dropwise to the cooled suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

In-Vitro Antifungal Activity Assay

The antifungal activity is determined using the mycelial growth inhibition method against a panel of phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum.

prep_media Prepare PDA medium with fungicide inoculate Inoculate with fungal disc prep_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % inhibition and EC50 measure->calculate

Caption: In-vitro antifungal assay workflow.

  • Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Incorporate the test compound (this compound) and commercial fungicides into the molten PDA at various concentrations. A solvent control (e.g., DMSO) is also prepared.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial disc of the test fungus, taken from the edge of a 7-day-old culture, at the center of each plate.

  • Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the colony diameter of the fungal growth in all plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis.

In-Vivo Antifungal Activity Assay (Detached Leaf Method)

This assay evaluates the protective and curative activity of the compound on a host plant.

  • Protective Activity: Healthy plant leaves (e.g., tomato for Botrytis cinerea) are sprayed with a solution of the test compound at various concentrations. After 24 hours, the leaves are inoculated with a spore suspension of the pathogen.

  • Curative Activity: Leaves are first inoculated with the pathogen's spore suspension. After 24 hours, they are sprayed with a solution of the test compound.

  • Control leaves are sprayed with a solvent solution and inoculated with the pathogen.

  • The treated leaves are incubated in a high-humidity chamber at 25°C for 3-5 days.

  • The disease severity is assessed by measuring the lesion diameter or the percentage of leaf area infected.

  • The control efficacy is calculated using the formula: Efficacy (%) = [(Control Lesion - Treatment Lesion) / Control Lesion] * 100

Comparative Efficacy: A Data-Driven Analysis

Table 1: Comparative In-Vitro Efficacy (EC50 in µg/mL) of Thiadiazole Derivatives and Commercial Fungicides

Fungus1,3,4-Thiadiazole Derivative (Compound 5b)[10][11]1,3,4-Thiadiazole Derivative (Compound Y18)[12]CarbendazimThiophanate-methylAzoxystrobin
Sclerotinia sclerotiorum0.51-0.57[10][11]--
Botrytis cinerea-2.4--21.7[12]
Rhizoctonia solani>50----
Fusarium oxysporum--0.445[13]-35.089[13]

Note: The data for thiadiazole derivatives are for specific analogues as cited and not for this compound. EC50 values for commercial fungicides can vary depending on the fungal isolate and experimental conditions.

Table 2: Reported Efficacy of Commercial Fungicides against Target Pathogens

FungicideTarget PathogenReported Efficacy
CarbendazimRhizoctonia solaniHigh sensitivity observed in in-vitro tests.[14]
Thiophanate-methylFusarium oxysporumEffective as a soil drench and seed dresser.[15]
AzoxystrobinBotrytis cinereaEffective in controlling gray mold.[16]
CarbendazimFusarium oxysporumDemonstrates capacity to control Fusarium wilt.[17]
AzoxystrobinRhizoctonia solaniShows significant disease control.[18]

Mechanism of Action: A Tale of Two Strategies

The fungicidal activity of this compound and the commercial fungicides stems from fundamentally different mechanisms.

This compound: Induction of Systemic Acquired Resistance (SAR)

While some thiadiazole derivatives may exhibit direct antifungal activity, a significant body of evidence suggests that 1,2,3-thiadiazoles can act as plant defense activators, inducing Systemic Acquired Resistance (SAR).[3][4][14][19][20] SAR is a long-lasting, broad-spectrum resistance mechanism in plants that is activated upon localized pathogen infection or by certain chemical elicitors.

The proposed mechanism involves the following steps:

  • Perception: The plant recognizes this compound as an elicitor molecule.

  • Signal Transduction: This recognition triggers a complex signaling cascade within the plant. A key signaling molecule in SAR is salicylic acid (SA). However, some 1,2,3-thiadiazole derivatives have been shown to induce SAR independently of SA accumulation.[3][4]

  • Gene Activation: The signaling cascade leads to the activation of a battery of defense-related genes.

  • Synthesis of PR Proteins: This gene activation results in the synthesis and accumulation of Pathogenesis-Related (PR) proteins, such as β-1,3-glucanases and chitinases, which can degrade fungal cell walls.[21][22][23][24][25]

  • Enhanced Defense: The accumulation of PR proteins and other defense compounds throughout the plant provides broad-spectrum and long-lasting protection against subsequent pathogen attacks.

cluster_plant_cell Plant Cell thiadiazole 5-Methyl-4-phenyl- 1,2,3-thiadiazole receptor Receptor thiadiazole->receptor sa_pathway Salicylic Acid (SA) Signaling Pathway receptor->sa_pathway npr1 NPR1 sa_pathway->npr1 nucleus Nucleus npr1->nucleus tga TGA Transcription Factors nucleus->tga pr_genes PR Gene Expression tga->pr_genes pr_proteins Pathogenesis-Related (PR) Proteins pr_genes->pr_proteins sar Systemic Acquired Resistance (SAR) pr_proteins->sar

Caption: Proposed mechanism of action via Systemic Acquired Resistance (SAR).

Commercial Fungicides: Direct Inhibition of Fungal Growth

In contrast, the selected commercial fungicides act directly on the fungal pathogen through specific biochemical pathways:

  • Carbendazim and Thiophanate-methyl: These benzimidazole fungicides inhibit the polymerization of β-tubulin, a protein essential for the formation of microtubules.[26][27][28] This disruption of the cytoskeleton interferes with cell division (mitosis) and other vital cellular processes, ultimately leading to fungal cell death.[26][27][28] Thiophanate-methyl is converted to carbendazim within the plant, which is the active fungicidal compound.[1][2]

  • Azoxystrobin: As a strobilurin fungicide, azoxystrobin inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[3][4][29][30][31] This blockage of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, leading to a cessation of fungal growth and sporulation.[3][4][29][30][31]

Conclusion and Future Perspectives

While direct comparative data for this compound remains to be established, the available evidence for analogous compounds suggests that the 1,2,3-thiadiazole scaffold holds significant promise as a source of novel fungicides. The potential for these compounds to act as inducers of Systemic Acquired Resistance offers a distinct and advantageous mode of action compared to many conventional fungicides that target specific fungal enzymes. This alternative mechanism can be a valuable tool in resistance management strategies.

The fungicidal efficacy of thiadiazole derivatives appears to be highly dependent on the specific substitutions on the thiadiazole ring. The data presented for related compounds indicates that they can exhibit potency comparable to or even exceeding that of some commercial fungicides against specific pathogens.

Further research is warranted to synthesize and rigorously evaluate the antifungal spectrum and efficacy of this compound through the standardized protocols outlined in this guide. Direct comparative studies with a broader range of commercial fungicides are crucial to fully elucidate its potential as a next-generation crop protection agent. Elucidating the precise molecular targets and signaling pathways involved in its mode of action will further aid in its development and deployment in integrated pest management programs.

References

A Comparative Guide to Cross-Reactivity Testing of 5-Methyl-4-phenyl-1,2,3-thiadiazole in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles in early-stage drug development is ensuring the specificity of a compound for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using 5-Methyl-4-phenyl-1,2,3-thiadiazole as a case study. While specific biological data for this particular compound is not extensively published, its thiadiazole core is a common scaffold in medicinal chemistry, known to exhibit a range of biological activities.[3] This makes it an excellent candidate to illustrate a robust, multi-tiered strategy for identifying and characterizing off-target binding.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to design and interpret cross-reactivity studies with confidence.

The Imperative of Early-Stage Cross-Reactivity Profiling

Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[4] Broad-scale in vitro pharmacology profiling has become an essential tool to predict potential clinical adverse effects.[5] An integrated approach, combining computational methods with a battery of in vitro assays, allows for the early identification of potential off-target liabilities, enabling selectivity-focused structure-activity relationship (SAR) studies to mitigate these effects while preserving on-target potency.[4][6]

The following sections will detail a tiered approach to cross-reactivity testing, starting with broad screening panels and progressing to more focused, mechanistic studies.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in assessing the cross-reactivity of a compound like this compound is to screen it against a wide array of known biological targets. This provides a broad overview of its potential off-target interactions.

Kinase Profiling

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases.[7][8] Consequently, they are a common source of off-target effects for many small molecule drugs.

Rationale: Screening against a diverse panel of kinases can quickly identify potential off-target inhibition that could lead to toxicity or other undesirable effects.[9] This is a critical step in the early stages of drug discovery.[9]

Experimental Approach: A variety of kinase profiling services are commercially available, offering screens against hundreds of kinases.[7][10][11] These assays typically measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol: Example Kinase Inhibition Assay (TR-FRET)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to the desired screening concentration (e.g., 10 µM) in assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound and kinase to the wells of a microplate and incubate for a pre-determined time.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a specified time.

    • Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer).

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to a positive control (a known inhibitor) and a negative control (vehicle).

Data Presentation: Example Kinase Profiling Data

Kinase TargetThis compound (% Inhibition @ 10 µM)Staurosporine (Positive Control) (% Inhibition @ 1 µM)
Kinase A85%98%
Kinase B12%95%
Kinase C5%99%
Kinase D48%97%

Interpretation: Significant inhibition of kinases A and D suggests potential off-target activity that warrants further investigation through dose-response studies to determine the IC50 values.

Safety Pharmacology Profiling

Beyond kinases, a broader assessment of interactions with other key mediators of physiological function is crucial. Safety pharmacology panels screen compounds against a range of targets known to be associated with adverse drug reactions.[4][12]

Rationale: Early identification of interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters can prevent costly failures in later stages of development.[5][13] For instance, inhibition of the hERG ion channel can indicate a risk of cardiac arrhythmias.[14]

Experimental Approach: Commercially available safety pharmacology panels, such as those offered by Charles River or Eurofins Discovery, provide comprehensive screening services.[12][14] These typically involve a battery of binding and functional assays.

Protocol: Example Radioligand Binding Assay for GPCRs

  • Reagent Preparation:

    • Prepare cell membranes expressing the target GPCR.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of a radiolabeled ligand known to bind to the target GPCR.

  • Assay Procedure:

    • Incubate the cell membranes, radiolabeled ligand, and the test compound at various concentrations.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand by the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Example Safety Pharmacology Data

TargetAssay TypeThis compound (% Inhibition/Activity @ 10 µM)
hERG ChannelPatch Clamp3%
Dopamine Receptor D2Binding Assay65%
Muscarinic M1 ReceptorBinding Assay8%
Sodium Channel Nav1.5Patch Clamp15%

Interpretation: The significant activity at the Dopamine D2 receptor suggests a potential for central nervous system side effects and necessitates further investigation.

Tier 2: Target Deconvolution and Validation

Once potential off-target "hits" are identified in broad panels, the next step is to confirm these interactions in a more physiological context and to understand their functional consequences.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying target engagement in a cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[15][17] This allows for the confirmation of a direct interaction between the compound and the putative off-target protein in intact cells.

Experimental Workflow Diagram

G cluster_0 Without Competitor cluster_1 With Competitor Target_A Target Complex_A Complex (Signal) Target_A->Complex_A Labeled_Ligand_A Labeled Ligand Labeled_Ligand_A->Complex_A Target_B Target Complex_B Reduced Complex (Reduced Signal) Target_B->Complex_B Labeled_Ligand_B Labeled Ligand Labeled_Ligand_B->Complex_B Competitor This compound Competitor->Target_B Competes for binding site

References

A Comparative Guide to Docking Studies of 1,3,4-Thiadiazole Derivatives on 14-α-Sterol Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel antifungal agents, the fungal enzyme 14-α-sterol demethylase (CYP51) has emerged as a critical and extensively validated target.[1][2] This cytochrome P450 enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Its inhibition disrupts membrane integrity, leading to fungal cell death. Azoles, the frontline antifungal drugs, exert their effect by targeting CYP51.[2] However, the rise of drug-resistant fungal strains necessitates the exploration of new chemical scaffolds. Among these, 1,3,4-thiadiazole derivatives have garnered significant attention due to their diverse biological activities and potential as potent CYP51 inhibitors.[3][4]

This guide provides an in-depth comparative analysis of docking studies performed on various 1,3,4-thiadiazole derivatives against 14-α-sterol demethylase. We will delve into the structural basis of their interactions, compare their predicted binding affinities with established antifungal agents, and provide a detailed, field-proven protocol for conducting such in silico experiments. Our objective is to equip researchers with the necessary insights and methodologies to accelerate the rational design of next-generation antifungal therapeutics.

The Significance of 1,3,4-Thiadiazole as a Privileged Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has proven to be a versatile scaffold in medicinal chemistry.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing enzyme inhibitors.[3] In the context of CYP51, the nitrogen atoms of the thiadiazole ring can coordinate with the heme iron in the enzyme's active site, mimicking the interaction of azole drugs.[7] Furthermore, the C2 and C5 positions of the thiadiazole ring can be readily functionalized, allowing for the exploration of a vast chemical space to optimize binding affinity and selectivity.[5]

Comparative Docking Analysis of 1,3,4-Thiadiazole Derivatives

To provide a clear comparison, we have compiled docking results for a selection of 1,3,4-thiadiazole derivatives from various studies and benchmarked them against the widely used antifungal drug, fluconazole. The docking scores, representing the predicted binding affinity, are presented below. A more negative score typically indicates a stronger predicted interaction.

CompoundTarget OrganismPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Standard Inhibitor
FluconazoleCandida albicans5V5Z-8.5Heme, TYR132, PHE228, ILE304, HIS310, GLY311, TYR118, MET508[8][9]
1,3,4-Thiadiazole Derivatives
5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives (e.g., 3k, 3l)Candida species5V5Z-7.9 to -9.1Heme, TYR132, PHE228, ILE304, HIS310[3]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives (e.g., D4, D8)Candida albicans7JWE-6.5 to -7.8Not specified for CYP51 in this study, but showed good antifungal activity. Docking was performed on PI3K.[10][11]
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)Not specified5L5W-8.9Not specified for CYP51. Docking was performed on ADP-sugar pyrophosphatase.[12][13]
2-(Aryl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole derivativesCandida albicans5V5Z-9.5 to -11.2Heme, TYR132, PHE228, ILE304, HIS310, GLY311, TYR118, MET508

Note: The docking scores and interacting residues are compiled from different studies and may have been obtained using varied software and parameters. This table serves as a comparative overview. For rigorous analysis, a standardized re-docking of all compounds under identical conditions is recommended.

Molecular Interactions at the Active Site: A Visual Exploration

The binding of 1,3,4-thiadiazole derivatives to the active site of 14-α-sterol demethylase is a complex interplay of various molecular forces. A key interaction is the coordination of a nitrogen atom from the thiadiazole ring with the heme iron atom at the core of the active site. Additionally, hydrophobic interactions with surrounding amino acid residues and potential hydrogen bonding contribute to the stability of the ligand-protein complex.

G cluster_active_site CYP51 Active Site cluster_ligand 1,3,4-Thiadiazole Derivative Heme Heme TYR132 TYR132 PHE228 PHE228 ILE304 ILE304 HIS310 HIS310 MET508 MET508 Thiadiazole_Ring Thiadiazole_Ring Thiadiazole_Ring->Heme Coordination Bond (N to Fe) Thiadiazole_Ring->ILE304 van der Waals Thiadiazole_Ring->HIS310 Hydrogen Bond R1_Group R1_Group R1_Group->TYR132 Hydrophobic R2_Group R2_Group R2_Group->PHE228 Hydrophobic R2_Group->MET508 Hydrophobic

Caption: Generalized interaction diagram of a 1,3,4-thiadiazole derivative within the CYP51 active site.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol outlines a robust and reproducible workflow for performing molecular docking studies of 1,3,4-thiadiazole derivatives against 14-α-sterol demethylase. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 5V5Z) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (1,3,4-Thiadiazole Derivatives) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis Visualization 6. Interaction Visualization Analysis->Visualization

References

Comparative analysis of the herbicidal activity of thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Herbicidal Efficacy of Thiadiazole Derivatives

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in the field of heterocyclic chemistry, renowned for its broad-spectrum biological activities that span medicinal and agricultural applications.[1][2] In agrochemistry, thiadiazole derivatives have emerged as a versatile and potent class of herbicides, crucial for modern weed management strategies.[3][4] Commercially successful examples like tebuthiuron and buthidiazole, used for selective weed control in crops such as corn and sugarcane, underscore the scaffold's importance.[3] The chemical stability of the thiadiazole ring and the vast potential for substitution at its carbon atoms allow for extensive structural modifications, leading to the development of novel herbicides with diverse mechanisms of action and improved efficacy.[4][5]

This guide provides a comparative analysis of the herbicidal activity of various thiadiazole derivatives. We will delve into their primary mechanisms of action, present a side-by-side comparison of their performance based on recent experimental data, and provide detailed, validated protocols for their evaluation in a research setting. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate and innovate within this promising class of herbicides.

Core Mechanisms of Herbicidal Action

The efficacy of thiadiazole herbicides stems from their ability to disrupt critical physiological and biochemical pathways in susceptible plants. While various modes of action exist, two have been predominantly characterized: the inhibition of photosynthesis at Photosystem II (PSII) and the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.

Inhibition of Photosynthesis (PSII Inhibition)

A primary mechanism for several established thiadiazole herbicides, including thiadiazolyl ureas like tebuthiuron, is the disruption of the photosynthetic electron transport chain.[3] These compounds act as inhibitors of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Causality of Action: The herbicide binds to the D1 protein within the PSII complex, displacing plastoquinone (QB). This blockage prevents the flow of electrons from PSII to the subsequent components of the electron transport chain. The ultimate consequence is the cessation of ATP and NADPH production, which are vital energy carriers for carbon fixation. This inhibition leads to a cascade of damaging effects, including the generation of reactive oxygen species (ROS), lipid peroxidation, membrane damage, and ultimately, plant death.[3][6]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ Electron Flow Cytb6f Cytochrome b6f PQ->Cytb6f Thiadiazole Thiadiazole Herbicide (e.g., Tebuthiuron) Thiadiazole->PSII Block->PQ

Figure 1: Mechanism of Photosystem II (PSII) Inhibition.
Protoporphyrinogen Oxidase (PPO) Inhibition

More recent research has focused on a new generation of thiadiazole derivatives that target the enzyme protoporphyrinogen oxidase (PPO).[7][8][9] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for producing both chlorophyll (essential for photosynthesis) and heme (a component of cytochromes).[6][9]

Causality of Action: PPO inhibitors competitively block the active site of the enzyme, preventing the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). This blockage leads to a massive accumulation of Proto IX-gen in the cytoplasm. The excess Proto IX-gen leaks out of the plastid and is rapidly oxidized by non-enzymatic processes in the cytoplasm to form Proto IX. In the presence of light, this cytoplasmic Proto IX interacts with molecular oxygen to generate highly destructive singlet oxygen, a potent reactive oxygen species. This leads to rapid lipid peroxidation, membrane disruption, cellular leakage, and swift necrosis of plant tissues.[6]

PPO_Inhibition Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Multiple Steps ProtoGen Protoporphyrinogen IX (Proto IX-gen) ALA->ProtoGen Multiple Steps PPO PPO Enzyme ProtoGen->PPO Accumulation Accumulation & Leakage to Cytoplasm ProtoGen->Accumulation ProtoIX Protoporphyrin IX (Proto IX) PPO->ProtoIX Oxidation Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll Thiadiazole Thiadiazole PPO Inhibitor Thiadiazole->PPO Inhibition ROS Light + O2 -> Reactive Oxygen Species (Cell Death) Accumulation->ROS

Figure 2: Mechanism of Protoporphyrinogen Oxidase (PPO) Inhibition.

Comparative Analysis of Herbicidal Activity

The structural diversity of thiadiazole derivatives has led to compounds with varying potencies and weed control spectrums. The introduction of different functional groups significantly influences the mechanism of action and overall efficacy. Below is a comparative summary of representative thiadiazole derivatives based on published data.

Compound Class / ExamplePrimary Mechanism of ActionTarget WeedsReported Efficacy & Key Findings
Thiadiazolyl Ureas (e.g., Tebuthiuron, Buthidiazole)PSII InhibitionBroadleaf weeds and some grasses in corn and sugarcaneEffective for selective weed control.[3] Herbicidal effects include inhibition of photosynthesis and disruption of chloroplast ultrastructure.[3][6]
Tetrahydrophthalimide-Thiadiazoles (e.g., Compound B11 )PPO InhibitionBroadleaf weeds:Abutilon theophrasti (A.t.), Amaranthus retroflexus (A.r.), Portulaca oleracea (P.o.)High Potency: >90% inhibition at rates as low as 9.375 g a.i./ha.[7][8]Strong Enzyme Inhibition: Ki = 9.05 nM against Nicotiana tobacco PPO (NtPPO), significantly better than the standard flumiclorac-pentyl (Ki = 46.02 nM).[7][8]
2-Cyanoacrylates with 1,2,3-Thiadiazole (e.g., Compounds 9g , 9h )Not specified, likely multi-site actionBrassica campestris (Rape),Amaranthus retroflexus (Amaranth pigweed)Excellent Activity: 100% herbicidal activity against tested weeds at a dose of 1.5 kg/ha .[10] Represents a new variation of cyanoacrylate herbicides retaining high efficacy.[10]
Thiadiazole Furamides (e.g., N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides)Not specifiedDicotyledonous plants:Brassica campestrisModerate herbicidal activities observed at a concentration of 100 mg/L in preliminary bioassays.[11]
Aryl Thiazole PPO Inhibitors (e.g., Compounds 11a, 11b, 11c )PPO InhibitionDicotyledonous weeds:Amaranthus retroflexus, Eclipta prostrataGood post-emergence activity with an 80% inhibition rate on stems and leaves at 150 g a.i./ha.[9]

Structure-Activity Relationship (SAR) Insights:

The development of highly active derivatives is not serendipitous; it is guided by established structure-activity relationships. For instance, in the development of novel tetrahydrophthalimide-based PPO inhibitors, research indicated that introducing electron-withdrawing groups, such as fluorine or chlorine atoms, at specific positions of the N-phthalimide benzene ring significantly enhanced herbicidal activity.[7] This strategic placement of substituents can improve the compound's binding affinity to the target enzyme, increase its stability, or enhance its uptake and translocation within the plant.

Protocols for Herbicidal Activity Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. The following section details robust methodologies for screening and characterizing the herbicidal activity of novel thiadiazole compounds, progressing from initial in vitro screens to whole-plant greenhouse trials.

Figure 3: General Experimental Workflow for Herbicide Evaluation.
Protocol 1: In Vitro Herbicidal Activity Assay (Petri Dish Method)

Principle: This protocol serves as a primary screen to rapidly assess the effect of test compounds on seed germination and early seedling growth of various weed species. It is a cost-effective method to identify promising candidates for further testing.

Materials:

  • Test thiadiazole compounds and a positive control herbicide (e.g., Flumioxazin for PPO inhibitors).

  • Solvent: N,N-dimethylformamide (DMF) or acetone.

  • Surfactant: Tween-80 or Triton X-100.

  • Sterile distilled water.

  • Sterile Petri dishes (9 cm diameter) with filter paper.

  • Seeds of target weeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis).

  • Growth chamber with controlled light (16h/8h light/dark) and temperature (25°C).

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of each test compound by dissolving it in a minimal amount of DMF.

  • Test Solution Preparation: Create a series of dilutions (e.g., 1, 10, 50, 100 mg/L) from the stock solution. The final test solution should contain 0.5% (v/v) DMF and 0.1% (v/v) Tween-80 to ensure solubility and uniform application. A negative control solution containing only DMF, Tween-80, and water must be prepared.

  • Assay Setup: Place one sheet of sterile filter paper into each Petri dish. Pipette 5 mL of the respective test or control solution evenly onto the filter paper.

  • Seed Plating: Place 20-30 seeds of a single weed species onto the moistened filter paper in each dish. Each concentration should be tested in triplicate.

  • Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions.

  • Data Collection: After 7-10 days, measure the following parameters:

    • Germination Rate (%): (Number of germinated seeds / Total seeds) x 100.

    • Root and Shoot Length (mm): Measure the length of the primary root and shoot for each germinated seedling.

  • Analysis: Calculate the percent inhibition of growth relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit growth by 50%) for promising compounds.

Protocol 2: Post-Emergence Herbicidal Activity Assay (Greenhouse)

Principle: This whole-plant assay evaluates the efficacy of compounds when applied to established weeds, mimicking a real-world post-emergence application. It provides crucial data on contact and/or systemic activity.

Materials:

  • Pots (10 cm diameter) filled with a standard potting mix (soil:sand:peat moss).

  • Weed seeds.

  • Greenhouse with controlled temperature (25-30°C) and supplemental lighting.

  • Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha).

  • Test solutions prepared as in Protocol 1, adjusted to the desired application rate (g a.i./ha).

Procedure:

  • Plant Cultivation: Sow weed seeds in pots and allow them to grow in the greenhouse until they reach the 2-4 true leaf stage. Water as needed.

  • Herbicide Application: Group the pots by weed species and treatment. Spray the plants uniformly with the test solutions using the track sprayer. Ensure a set of plants is sprayed with the negative control solution.

  • Post-Treatment Care: Return the pots to the greenhouse. Avoid watering over the foliage for the first 24 hours to allow for herbicide absorption.

  • Efficacy Evaluation: At 14-21 days after treatment (DAT), assess herbicidal activity using two methods:

    • Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete plant death) based on symptoms like chlorosis, necrosis, and stunting, compared to the negative control.

    • Fresh/Dry Weight Measurement: Harvest the above-ground biomass of the plants, measure the fresh weight, then dry the tissue in an oven at 70°C for 48 hours and measure the dry weight.

  • Analysis: Calculate the percent reduction in biomass compared to the control. This quantitative data validates the visual ratings.

Protocol 3: In Vitro PPO Enzyme Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the target PPO enzyme, confirming its mechanism of action.

Materials:

  • Plant tissue rich in PPO (e.g., young spinach or etiolated corn seedlings).

  • Extraction buffer, assay buffer, and substrate (protoporphyrinogen IX).

  • Test thiadiazole compounds dissolved in DMSO.

  • Spectrofluorometer or spectrophotometer.

  • Centrifuge.

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer. Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: In a 96-well plate or cuvette, combine the assay buffer, the enzyme extract, and varying concentrations of the test compound (inhibitor). Allow a short pre-incubation period.

  • Initiate Reaction: Add the substrate, protoporphyrinogen IX, to start the reaction.

  • Measurement: Monitor the formation of the product, protoporphyrin IX, over time by measuring the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm).

  • Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Outlook

The thiadiazole heterocycle remains a highly productive scaffold for the discovery of novel herbicides. The comparative analysis reveals a clear trend towards the development of highly potent derivatives, particularly those acting as PPO inhibitors, which can achieve effective weed control at significantly lower application rates than older chemistries.[7][8] This trend aligns with the agricultural industry's demand for more sustainable and environmentally benign weed management solutions.

Future research should focus on optimizing lead compounds like the tetrahydrophthalimide-thiadiazoles to enhance crop selectivity and broaden their weed control spectrum. A deeper understanding of structure-activity relationships, aided by computational modeling and molecular docking studies, will be instrumental in designing the next generation of thiadiazole herbicides with superior performance and safety profiles. The robust experimental workflows detailed in this guide provide the necessary framework for the rigorous evaluation and validation of these future innovations.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1,2,3-Thiadiazole Compounds: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a newly synthesized molecule's three-dimensional architecture is a cornerstone of innovation. The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and antiviral to anticancer.[1][2][3] The precise arrangement of atoms within these molecules dictates their biological activity, making rigorous structural confirmation an indispensable step in the research and development pipeline.

This guide provides an in-depth, comparative analysis of the analytical techniques available for the structural elucidation of synthesized 1,2,3-thiadiazole compounds, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed comparison of the available methodologies, empowering you to make informed decisions in your own research endeavors.

The Synthesis of a Model 1,2,3-Thiadiazole: 4-Phenyl-1,2,3-thiadiazole

To ground our discussion in a practical example, we will focus on the synthesis and structural analysis of 4-phenyl-1,2,3-thiadiazole. A common and efficient route to this class of compounds is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone derivative with thionyl chloride.[4][5]

The synthesis of 4-phenyl-1,2,3-thiadiazole is typically a two-step process, starting from the readily available acetophenone. The first step is the formation of acetophenone semicarbazone, which then undergoes cyclization in the presence of thionyl chloride to yield the target 1,2,3-thiadiazole.

Synthesis_Workflow acetophenone Acetophenone semicarbazone Acetophenone Semicarbazone acetophenone->semicarbazone Step 1: Hydrazone Formation semicarbazide Semicarbazide HCl, Sodium Acetate semicarbazide->semicarbazone thiadiazole 4-Phenyl-1,2,3-thiadiazole semicarbazone->thiadiazole Step 2: Hurd-Mori Cyclization thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->thiadiazole

Caption: Synthetic pathway for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.

  • Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

  • Caution: This step involves thionyl chloride, which is corrosive and reacts violently with water. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment.

  • Suspend 1.77 g (10 mmol) of acetophenone semicarbazone in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

The Unambiguous Proof: Single-Crystal X-ray Crystallography

While spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of atomic positions in the solid state.[2][6] This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.

Xray_Workflow crystal High-Quality Single Crystal mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer data_collection Data Collection (Diffraction Pattern) diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: General workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth and Selection: The most critical and often challenging step is growing a high-quality single crystal (typically 0.1-0.3 mm in all dimensions) of the synthesized compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop or a glass fiber with a small amount of inert oil.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality. A full sphere of data is then collected by rotating the crystal in the X-ray beam, with each frame exposed for a set time (e.g., 10-30 seconds).[7] A complete data collection can take several hours.[7]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and polarization.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which provide an initial electron density map.[8]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., with software like SHELXL).[3][8] This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, angles, and other geometric parameters are analyzed.

Illustrative Crystallographic Data
ParameterValue
Chemical FormulaC₁₃H₁₁N₅S₂
Formula Weight313.40
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)12.011(2)
α (°)90
β (°)109.43(3)
γ (°)90
Volume (ų)1312.1(4)
Z4
R-factor (%)4.5

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural confirmation often involves a combination of techniques. The choice of method depends on the nature of the sample, the information required, and available resources.

Comparison cluster_info Information Provided XRD X-ray Crystallography XRD_info 3D Structure (solid) Absolute Stereochemistry XRD->XRD_info NMR NMR Spectroscopy NMR_info Connectivity Solution-state Conformation Dynamics NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula MS->MS_info Comp Computational Methods Comp_info Predicted Structures Relative Energies Comp->Comp_info

Caption: Comparison of information provided by different structural analysis techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Crystal Structure Prediction
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesMinimization of lattice energy
Sample State Solid (single crystal)SolutionGas/SolutionIn silico
Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, solution-state conformation, dynamicsMolecular weight, elemental formula, fragmentation patternPlausible crystal packings, relative stabilities
Resolution Atomic (<1 Å)Atomic to near-atomicLow (connectivity)Theoretical
Sample Amount Micrograms (single crystal)5-25 mg for ¹H, 50-100 mg for ¹³C[11]Nanograms to microgramsN/A
Experiment Time Hours to daysMinutes (¹H) to hours (2D)MinutesDays to weeks (computation time)
Key Advantage Unambiguous 3D structureInformation on solution-state structure and dynamicsHigh sensitivity and molecular weight determinationPredicts potential polymorphs
Key Limitation Requires high-quality single crystalsLower resolution than XRD, limited to soluble compoundsDoes not provide 3D structurePredictions require experimental validation
Approx. Cost $1000 - $2000 per structure (service)[12]$56 - $256 per sample (service)$30 - $140 per sample (service)Varies widely with software and computational resources
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule and providing information about its conformation in solution.[10] For a synthesized 1,2,3-thiadiazole, ¹H and ¹³C NMR would be the primary experiments. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, allow for the assembly of the molecular skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity. While NMR provides excellent information about the molecule's structure in solution, it does not directly yield the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. However, MS alone cannot provide the three-dimensional arrangement of atoms.

Computational Crystal Structure Prediction (CSP)

In recent years, computational methods for predicting the crystal structure of small organic molecules from first principles have become increasingly powerful. These methods use algorithms to generate a multitude of possible crystal packing arrangements and then rank them based on their calculated lattice energies. While computationally intensive, CSP can provide valuable insights into potential polymorphs and can be used in conjunction with experimental data, such as powder X-ray diffraction patterns, to solve crystal structures when single crystals are not available. However, the predicted structures must always be validated by experimental data.

Conclusion

The definitive confirmation of the molecular structure of a synthesized 1,2,3-thiadiazole compound is a multi-faceted process. While NMR and mass spectrometry are essential for initial characterization and confirmation of connectivity and molecular weight, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Its ability to provide atomic-resolution data on bond lengths, bond angles, and stereochemistry is unmatched.

As a senior application scientist, my recommendation is to employ a multi-technique approach. Use NMR and MS to confirm the successful synthesis of the target molecule. Then, invest the effort in obtaining high-quality single crystals for X-ray diffraction analysis. This will provide the irrefutable structural proof necessary for publication, patent applications, and advancing your drug discovery program with confidence. The advent of computational crystal structure prediction also offers a powerful tool for exploring the polymorphic landscape and can be invaluable when single crystals are elusive. By understanding the strengths and limitations of each technique, researchers can strategically navigate the path of structural elucidation, ensuring the scientific rigor and integrity of their findings.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-methyl-4-phenyl-1,2,3-thiadiazole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to build your confidence in managing chemical waste by explaining the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship.

Core Principles: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound, like many heterocyclic compounds used in discovery research, possesses a specific set of risks that dictate our disposal strategy. The primary hazards are not just inherent to the parent compound but also to its potential decomposition products.

The 1,2,3-thiadiazole ring is known for its potential to undergo thermal or photochemical decomposition, which can lead to the release of nitrogen gas and the formation of reactive intermediates.[1] This reactivity, combined with the presence of sulfur, means that improper disposal methods, such as uncontrolled heating, can generate toxic gases like nitrogen oxides (NOx) and sulfur oxides (SOx).

The table below summarizes the known hazards associated with structurally similar thiadiazole derivatives, which should be considered applicable to this compound in the absence of specific data.

Hazard ClassificationDescriptionPrecautionary Rationale & Actions
Health Hazards Causes skin irritation.[2] Causes serious eye irritation.[2] Harmful if swallowed. May cause respiratory irritation.[2]The phenyl and methyl substitutions on the thiadiazole ring can affect dermal absorption and reactivity with biological tissues. Action: Always wear nitrile gloves, a lab coat, and chemical safety goggles.[2] Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2][3]
Environmental Hazards Some thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.[3]The heterocyclic ring and aromatic substituents can be persistent in the environment. Direct release to drains or waterways can disrupt aquatic ecosystems. Action: Prevent release to the environment.[3] Do not dispose of down the sink.[2][4]
Chemical Hazards Thermal decomposition can release irritating and toxic gases and vapors (e.g., NOx, SOx, CO, CO₂).[5]The N-N and N-S bonds within the thiadiazole ring have moderate stability. High temperatures, such as those in an improper incineration process, can rupture these bonds, leading to hazardous emissions. Action: Avoid mixing with strong oxidizing agents or strong acids, which could initiate decomposition.[5] Disposal must be carried out by methods designed to handle such off-gassing, like high-temperature incineration with scrubbers.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in the regular trash or down the sanitary sewer.[6] The only acceptable final disposition is through a licensed and approved hazardous waste disposal service.[2][3][4]

Step 1: Waste Segregation and Collection

The moment a material is designated as "waste," it must be handled with the same care as the parent chemical. Proper segregation is the most critical step to prevent dangerous reactions within a waste container.[6]

  • Solid Waste:

    • Collect un-used or expired this compound powder in its original container where possible.[7][8]

    • If the original container is not available, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

    • Collect contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a separate, clearly labeled plastic bag or container designated for solid hazardous waste.[8]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, sealable, and chemically compatible waste container (e.g., a glass or HDPE bottle).

    • Crucially, do not mix this waste stream with other incompatible wastes. For example, do not mix organic solvent solutions of the compound with acidic waste.[8]

    • Specifically, keep this waste stream separate from strong oxidizing agents.[5]

    • Label the container clearly with the full chemical name(s) of the contents, including the solvent, and their approximate concentrations.

Step 2: Proper Labeling and Container Management

Regulatory compliance and safety hinge on accurate labeling. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents. Avoid abbreviations or formulas.[6]

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date the container was filled or first had waste added.

  • Container Management:

    • Keep waste containers closed and sealed at all times, except when adding waste.[6] This prevents the release of vapors and protects the lab environment.

    • Store liquid waste containers in secondary containment bins to contain any potential leaks.[6]

    • Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

Step 3: Arranging for Disposal

Once the waste container is full or you have finished the project, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a contracted licensed waste disposal service.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This usually involves submitting an online or paper form detailing the waste.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound if requested.

  • Transfer Custody: Ensure the waste is handed over directly to authorized personnel. Never leave hazardous waste unattended in a hallway or loading dock.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Don PPE: Before addressing the spill, don appropriate personal protective equipment, including a lab coat, gloves, and safety goggles. For large spills, a respirator may be necessary.

  • Contain and Clean:

    • For solid spills , gently cover the powder with a damp paper towel to avoid generating dust.[4] Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills , use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to absorb the material.[4] Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the size of the spill.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Material) solid_waste Solid Waste (Pure compound, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Solutions in organic/aqueous solvents) start->liquid_waste spill_waste Spill Residue (Absorbents, cleaning materials) start->spill_waste collect_solid Collect in compatible, sealed, labeled solid waste container. solid_waste->collect_solid collect_liquid Collect in compatible, sealed, labeled liquid waste container. (Segregate from incompatibles) liquid_waste->collect_liquid spill_waste->collect_solid store Store in designated, secure, ventilated Satellite Accumulation Area. Use secondary containment for liquids. collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs disposal Waste Collected by Authorized Personnel for Final Disposal (High-Temperature Incineration) contact_ehs->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-phenyl-1,2,3-thiadiazole
Reactant of Route 2
5-Methyl-4-phenyl-1,2,3-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.